molecular formula CS2 B1366805 Carbon-13C disulfide CAS No. 30860-31-2

Carbon-13C disulfide

Cat. No.: B1366805
CAS No.: 30860-31-2
M. Wt: 77.14 g/mol
InChI Key: QGJOPFRUJISHPQ-OUBTZVSYSA-N
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Description

Carbon-13C disulfide is a useful research compound. Its molecular formula is CS2 and its molecular weight is 77.14 g/mol. The purity is usually 95%.
The exact mass of the compound Carbon-13C disulfide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Carbon-13C disulfide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Carbon-13C disulfide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

InChI

InChI=1S/CS2/c2-1-3/i1+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGJOPFRUJISHPQ-OUBTZVSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=S)=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13C](=S)=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90451123
Record name Carbon-13C disulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90451123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

77.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30860-31-2
Record name Carbon-13C disulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90451123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 30860-31-2
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Foundational & Exploratory

Technical Guide: Carbon-13C Disulfide (¹³CS₂) in Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Carbon-13 disulfide (¹³CS₂) is a high-value isotopic reagent serving as the primary sulfur-carbon synthon for introducing stable ¹³C labels into thiocarbonyl-containing pharmacophores. Unlike deuterium labeling, which targets metabolic stability via the kinetic isotope effect, ¹³CS₂ incorporation is primarily utilized for structural elucidation (NMR) , metabolic tracing (MS) , and quantification of sulfur-based drugs (e.g., dithiocarbamates, thioureas, and heterocycles).

This guide delineates the physicochemical profile, stability limitations, and a validated "closed-system" synthetic protocol for handling this volatile, high-cost isotopologue.

Part 1: Physicochemical & Stability Profile

Comparative Properties: Natural vs. ¹³C-Labeled

While chemically analogous to natural carbon disulfide, ¹³CS₂ requires distinct handling protocols due to its prohibitively high cost and the necessity of preventing isotopic dilution.

PropertyNatural Carbon Disulfide (¹²CS₂)Carbon-13 Disulfide (¹³CS₂)Relevance to Protocol
Molecular Weight 76.14 g/mol 77.15 g/mol Mass shift (+1 Da) essential for MS quantitation.
Boiling Point 46.3 °C46.0–46.5 °CHigh Volatility: Requires septum-sealed vessels; never heat open containers.
Density 1.266 g/mL~1.282 g/mLSlight increase; volumetric dispensing requires calibration.
Flash Point -30 °C-30 °CExtreme Fire Hazard: Use spark-proof tools; store under inert gas (N₂/Ar).
Isotopic Purity 1.1% ¹³C (Natural)99 atom % ¹³C Critical for NMR signal enhancement (no satellites).
Storage Cool, dark, fire-proof cabinet2–8°C, Dark, Inert Gas Light sensitivity can induce slow polymerization/decomposition.
Stability & Degradation Mechanisms

¹³CS₂ is thermodynamically stable but kinetically reactive. Its primary stability risks are:

  • Volatilization: With a high vapor pressure (approx. 300 mmHg at 20°C), evaporative loss is the main failure mode in synthesis.

  • Flammability: It has an exceptionally wide explosive range (1–50% in air). Static discharge can ignite vapors.[1]

  • Photolysis: Prolonged exposure to UV light can induce decomposition into carbon subsulfide (C₃S₂) and sulfur, causing yellowing.

Handling Directive: Always manipulate ¹³CS₂ in a fume hood using gas-tight syringes. Store the primary stock in a secondary container with desiccant at 4°C.

Part 2: Chemical Reactivity & Synthetic Utility[2][3]

¹³CS₂ acts as a "soft" electrophile, reacting preferentially with soft nucleophiles (sulfur, amines) to form ¹³C-labeled scaffolds.

Key Synthetic Pathways
  • With Primary/Secondary Amines: Yields ¹³C-dithiocarbamates (precursors to thiurams and isothiocyanates).

  • With Alcohols/Phenols (under basic conditions): Yields ¹³C-xanthates (Chugaev reaction precursors).

  • With 1,2-Bifunctional Nucleophiles: Yields 5-membered ¹³C-heterocycles (e.g., ¹³C-oxadiazole-5-thiones, ¹³C-thiazolidine-2-thiones).

Visualization of Synthetic Logic

The following diagram maps the transformation of ¹³CS₂ into high-value pharmaceutical intermediates.

G CS2 ¹³CS₂ (Carbon-13 Disulfide) DTC ¹³C-Dithiocarbamate Salt CS2->DTC + Amine / Base Xanthate ¹³C-Xanthate CS2->Xanthate + Alcohol / Base CyclicCarbonate ¹³C-Cyclic Dithiocarbonate CS2->CyclicCarbonate + Epoxide / Catalyst Amine Primary/Sec. Amine (R-NH₂) Alcohol Alcohol/Phenol (R-OH) Epoxide Epoxide Isothiocyanate ¹³C-Isothiocyanate (R-N=¹³C=S) DTC->Isothiocyanate Desulfurization (e.g., TosCl) Heterocycle ¹³C-Thiazole/Oxadiazole DTC->Heterocycle Cyclization (w/ Electrophiles) Thiourea ¹³C-Thiourea Isothiocyanate->Thiourea + Amine

Figure 1: Synthetic divergence of ¹³CS₂ into key pharmacophores. Red indicates the isotopic source; Green indicates stable labeled products.

Part 3: Validated Experimental Protocol

Objective: Synthesis of a ¹³C-Labeled S-Alkyl Dithiocarbamate (Generic Drug Scaffold). Rationale: This reaction demonstrates the "closed-system" approach necessary to conserve ¹³CS₂ while ensuring quantitative conversion.

Reagents & Equipment
  • Isotope: Carbon-13 disulfide (99 atom % ¹³C).[2]

  • Substrate: Secondary amine (e.g., Morpholine, Piperidine).[3]

  • Base: Triethylamine (Et₃N) or K₂CO₃.

  • Electrophile: Methyl Iodide (MeI) or Benzyl Bromide.

  • Solvent: Anhydrous DMF or Acetonitrile (MeCN).

  • Vessel: 10 mL crimp-top microwave vial or screw-cap pressure tube with septum.

Step-by-Step Methodology

Step 1: System Preparation (Inert Atmosphere)

  • Flame-dry a 10 mL pressure tube and cool under a stream of Nitrogen (N₂).

  • Add the secondary amine (1.0 equiv, e.g., 1.0 mmol) and Et₃N (1.2 equiv).

  • Add anhydrous MeCN (3.0 mL).

  • Seal the vessel with a PTFE-lined septum cap.

Step 2: Controlled Addition of ¹³CS₂

  • Cool the reaction vessel to 0°C (Ice/Water bath) to minimize vapor pressure.

  • Using a gas-tight syringe, withdraw ¹³CS₂ (1.1 equiv). Note: Calculate volume based on density (1.28 g/mL).

  • Inject ¹³CS₂ slowly through the septum into the stirred solution.

    • Observation: The solution typically turns yellow/orange, indicating the formation of the dithiocarbamate salt.

  • Allow to stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 1 hour.

Step 3: Alkylation (Trapping the Label)

  • Cool the vessel back to 0°C.

  • Inject the alkyl halide (e.g., MeI, 1.1 equiv) dropwise through the septum.

  • Stir at RT for 2–4 hours.

    • Mechanism:[1][4][5] The sulfur anion attacks the alkyl halide via S_N2 mechanism.

  • Quench: Open the vessel and dilute with water (10 mL). Extract with Ethyl Acetate (3 x 10 mL).

Step 4: Purification & Verification

  • Wash organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Validation:

    • ¹H NMR: Look for splitting of protons adjacent to the thiocarbonyl group (coupling with ¹³C).

    • ¹³C NMR: The thiocarbonyl carbon (C=S) will appear as a massive singlet (enhanced signal) around 190–205 ppm .

Part 4: Analytical Applications & References

NMR Diagnostics

The primary advantage of ¹³CS₂ labeling is the generation of an internal standard for NMR.

  • Chemical Shift: The C=S resonance is highly deshielded (180–215 ppm).

  • Coupling Constants: In ¹³C-labeled dithiocarbamates, the ¹J_CN coupling (approx 15-20 Hz) can be observed if the amine nitrogen is ¹⁵N labeled, but typically one observes the strong ¹³C signal relative to the natural abundance background.

References
  • Sigma-Aldrich. Carbon-13 Disulfide Safety Data Sheet & Properties. Available at:

  • Cambridge Isotope Laboratories. Stable Isotope Labeled Compounds: Synthesis and Applications. Available at:

  • Azizi, N. et al. (2006).[6] "A highly efficient, mild and simple synthesis of dithiocarbamates."[6] Organic Letters, 8(23), 5275-5277. (Basis for dithiocarbamate protocol).

  • Tiainen, M. et al. (2010). "¹³C isotope effects on ¹H chemical shifts." Magnetic Resonance in Chemistry, 48(2), 117-122.[7] (NMR analytical grounding).

  • PubChem. Carbon-13 Disulfide Compound Summary. Available at:

Sources

13CS2 (CAS 30860-31-2): Technical Specifications & Synthetic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Isotopic Advantage

Carbon disulfide-13C (


CS

, CAS 30860-31-2) is not merely a solvent; it is a high-value isotopic synthon essential for the structural elucidation of sulfur-containing pharmaceuticals. In the realm of drug development,

CS

serves as the primary carbon source for introducing stable isotopic labels into thiocarbonyl moieties, dithiocarbamates, and heterocycles like thiazoles and thiophenes.

The strategic value of


CS

lies in its ability to provide unambiguous metabolic tracking. By incorporating a

C label at a metabolically labile thiocarbonyl position, researchers can utilize quantitative NMR (qNMR) and mass spectrometry to map bioactivation pathways, specifically those involving oxidative desulfuration or glutathione conjugation. This guide outlines the rigorous specifications, handling protocols, and synthetic methodologies required to utilize

CS

with high fidelity.

Physicochemical Specifications

To ensure experimental reproducibility, the isotopic reagent must meet strict purity standards. The following data compares


CS

directly with its natural abundance counterpart to highlight critical physical differences (e.g., density) that affect stoichiometry in precise synthesis.
Table 1: Comparative Specifications ( CS vs. Natural CS )
Property

CS

(Labeled)

CS

(Unlabeled)
Impact on Protocol
CAS Number 30860-31-2 75-15-0Unique identifier for regulatory compliance.
Molecular Weight 77.13 g/mol 76.14 g/mol Critical: Adjust molar calculations by ~1.3%.
Isotopic Enrichment ≥ 99 atom %

C
1.1%

C (Natural)
Determines sensitivity of NMR/MS detection.
Density (25°C) 1.282 g/mL 1.266 g/mLVolumetric dispensing requires density correction.
Boiling Point 46 °C 46.2 °CHigh volatility; requires cooling during addition.
Refractive Index

1.627

1.627
Verification of purity post-distillation.
Flash Point -30 °C -30 °CExtreme flammability; use inert atmosphere.

Analyst Note: The density difference (1.282 vs 1.266) is significant when handling small volumes in micro-synthesis. Using the standard density value for the isotope will result in a 1.2% under-dosing of the reagent, potentially stalling sensitive catalytic cycles.

Strategic Applications in Drug Discovery

The incorporation of


CS

is pivotal in ADME (Absorption, Distribution, Metabolism, and Excretion) studies.
  • Metabolic Tracing: Many sulfur drugs (e.g., thioamides) undergo oxidative desulfuration to carbonyls (C=S

    
     C=O). A 
    
    
    
    C label at the carbon center allows researchers to track this conversion via mass shift (-16 Da shift masked by isotope patterns, clarified by unique
    
    
    C signature) and
    
    
    C-NMR chemical shift changes (typically ~180 ppm
    
    
    ~160 ppm).
  • Mechanistic Toxicology:

    
    CS
    
    
    
    is used to synthesize labeled dithiocarbamates to study protein adduct formation. The label allows for the differentiation of drug-derived adducts from endogenous sulfur species.

Advanced Synthetic Protocols

The following protocols are designed as self-validating systems . Each step includes a checkpoint to ensure the reaction is proceeding correctly before committing valuable isotopic material.

Protocol A: Synthesis of C-Labeled Dithiocarbamate Scaffolds

This reaction is the gateway to most sulfur heterocycles. The protocol uses a "controlled addition" method to prevent the evaporation of the volatile


CS

.

Reagents:

  • Primary/Secondary Amine (1.0 eq)

  • 
    CS
    
    
    
    (1.1 eq, CAS 30860-31-2)
  • Base (TEA or NaOH, 1.1 eq)

  • Solvent: Anhydrous THF or MeOH (cooled to 0°C)

Methodology:

  • System Prep: Flame-dry a Schlenk flask and purge with Argon. Cool to 0°C.

  • Base Activation: Dissolve the amine and base in the solvent. Stir for 10 min.

  • Isotope Addition (Critical): Add

    
    CS
    
    
    
    dropwise via a gas-tight syringe. Do not add all at once. The exotherm can boil off the reagent.
    • Checkpoint: The solution should turn yellow/orange immediately, indicating dithiocarbamate formation.

  • Equilibration: Allow to warm to Room Temperature (RT) over 1 hour.

  • Validation: Take a 50 µL aliquot for

    
    C-NMR. Look for a diagnostic peak at 
    
    
    
    190–210 ppm
    (C=S). If absent, do not proceed to alkylation.
Protocol B: Construction of C-Thioureas (Drug Precursors)

Thioureas are common pharmacophores. This method minimizes loss of the isotope by generating the isothiocyanate intermediate in situ.

Workflow Visualization:

G Start Primary Amine (R-NH2) Inter1 13C-Dithiocarbamate (Intermediate) Start->Inter1 + Base, 0°C Reagent 13CS2 (CAS 30860-31-2) Reagent->Inter1 Dropwise Inter2 13C-Isothiocyanate (R-N=13C=S) Inter1->Inter2 - S (Elimination) Reagent2 Desulfurizing Agent (Tosyl Chloride) Reagent2->Inter2 Activation Final 13C-Thiourea (R-NH-13C(=S)-NH-R') Inter2->Final + Amine (R'-NH2)

Figure 1: Stepwise incorporation of


CS

into thiourea scaffolds via isothiocyanate intermediates.

Handling & Safety Architecture


CS

retains the extreme toxicity and flammability of natural CS

. It is a neurotoxin and a potent solvent that can penetrate skin and latex gloves.
The "Zero-Exposure" Handling Loop

To maintain trustworthiness and safety, follow this closed-loop handling system.

  • Primary Containment: Handle only in a certified chemical fume hood or glovebox.

  • PPE Layering:

    • Inner Glove: Laminate film (Silver Shield®) - Latex/Nitrile provides NO protection against CS

      
       permeation.
      
    • Outer Glove: Nitrile (for dexterity).

  • Quenching Protocol (Self-Validating):

    • Never dispose of unreacted

      
      CS
      
      
      
      directly.
    • Validation: Treat waste stream with dilute bleach (NaOCl).

    • Mechanism:[1]

      
      .
      
    • Success Indicator: Disappearance of the "rotten cabbage" odor indicates oxidation is complete.

Safety Workflow Visualization:

Safety Storage Storage: 2-8°C Inert Atmosphere Dispense Dispensing: Gas-Tight Syringe ONLY Storage->Dispense Warm to RT Reaction Reaction Vessel: Schlenk / Sealed Tube Dispense->Reaction Slow Addition Waste Waste Stream: Unreacted 13CS2 Reaction->Waste Excess Reagent Quench Quench: Dilute NaOCl (Bleach) Waste->Quench Oxidative Destruction Disposal Disposal: Aqueous Waste Quench->Disposal pH Neutralization

Figure 2: Closed-loop safety protocol for handling high-hazard isotopic reagents.

References

  • Sigma-Aldrich. (2024). Carbon-13C disulfide Safety Data Sheet (SDS).[2] Merck KGaA. Link

  • Cambridge Isotope Laboratories. (2023).[3] Stable Isotope Standards for Mass Spectrometry. CIL Inc. Link

  • Li, Z., et al. (2021). "Green Synthesis of Sulfur-Containing Polymers by Carbon Disulfide-based Spontaneous Multicomponent Polymerization." ChemRxiv. Link

  • New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Carbon Disulfide.Link

  • Yan, S., et al. (2024). "Synthesis of Cyclic Trithiocarbonates from Carbon Disulfide and Propargyl Alcohols." The Journal of Organic Chemistry. Link

Sources

Part 1: Fundamental Physicochemical & Spectroscopic Differences

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Isotopic Divergence in Carbon Disulfide (


 vs. 

)

Executive Summary Carbon disulfide (


) is a foundational C1 synthon in organic chemistry. However, in the context of drug development and structural biology, the distinction between its natural abundance form (

) and its stable isotope-labeled variant (

) is profound. While

serves primarily as a solvent or bulk reagent,

is a high-value precursor used to install metabolically stable isotopic labels into thiocarbonyl pharmacophores. This guide analyzes their physicochemical divergences, spectroscopic applications, and the rigorous handling protocols required for the costly isotopologue.

While the electronic structure and reactivity of


 and 

are nearly identical (negligible kinetic isotope effect), their nuclear properties dictate their specific utility.
Comparative Data Profile
PropertyCarbon-12 Disulfide (

)
Carbon-13 Disulfide (

)
Impact on Research
Natural Abundance 98.9%1.1% (Enriched to >99%)

is the "active" tracer.
Nuclear Spin (

)
0 (Silent)1/2 (Active)

is NMR visible;

is not.
Gyromagnetic Ratio N/A6.7283

Enables magnetic resonance detection.

NMR Shift
N/A (Carrier)193.0 ppm (vs. TMS)Distinctive downfield signal for referencing.
IR

(Asym. Stretch)


Mass-induced frequency redshift.
Boiling Point 46.3 °C46.3 °CIdentical volatility requires vacuum handling.
The Spectroscopic "Signature"

The primary divergence lies in Vibrational Spectroscopy and NMR.

  • Vibrational Shift (IR/Raman): The frequency of the asymmetric stretching mode (

    
    ) is inversely proportional to the reduced mass (
    
    
    
    ) of the system, governed by Hooke’s Law:
    
    
    Replacing
    
    
    with the heavier
    
    
    increases the reduced mass, causing a redshift (lowering of frequency) in the IR spectrum. This shift allows researchers to confirm the incorporation of the label into a drug scaffold without destroying the sample.
  • NMR Silence vs. Resonance:

    
     is NMR silent. In contrast, 
    
    
    
    provides a sharp, singlet resonance at 193 ppm (referenced to TMS). This extreme downfield shift makes it an excellent chemical shift reference standard for
    
    
    NMR, particularly in solid-state NMR where liquid standards like TMS are impractical.

Part 2: Synthetic Utility in Drug Discovery

In drug development,


 is not a solvent; it is a strategic reagent . It is the primary source for introducing a carbon-13 label into the thiocarbonyl (

) position of heterocycles. This labeling is critical for ADME (Absorption, Distribution, Metabolism, Excretion) studies, allowing metabolic flux analysis via Mass Spectrometry (detecting the M+1 mass shift) or NMR.
Core Transformations

 is used to synthesize labeled:
  • Dithiocarbamates: Precursors to thiuram disulfides and rubber accelerators, often studied for potential toxicity.

  • Isothiocyanates (

    
    ):  Key intermediates for synthesizing thioureas.
    
  • Heterocycles: Thiazoles, thiadiazoles, and xanthates found in various oncology and antiviral candidates.

Synthesis Workflow Visualization

The following diagram illustrates the transformation of


 into bio-active scaffolds.

SynthesisPathway cluster_0 Critical Step: Trapping the Volatile Label CS2 13CS2 (Reagent) DTC 13C-Dithiocarbamate Salt CS2->DTC + Base (NaOH) Amine Primary Amine (R-NH2) Amine->DTC Thiourea 13C-Thiourea DTC->Thiourea Desulfurization Heterocycle Labeled Heterocycle (e.g., Thiazole) DTC->Heterocycle + Alpha-Halo Ketone (Hantzsch Synthesis) Electrophile Alkyl Halide / Acyl Chloride

Caption: Synthetic cascade converting volatile


 into stable, labeled drug pharmacophores.

Part 3: Advanced Handling Protocols (Vacuum Transfer)

Because


 is expensive (

) and highly volatile (BP 46°C), standard syringe handling is economically risky and chemically unsafe. The Static Vacuum Transfer method is the industry standard for quantitative transfer.
The Protocol

Objective: Transfer


 from the supplier ampoule to the reaction vessel with 0% loss and 0% oxygen exposure.
  • Setup: Connect the source ampoule and the receiving reaction flask (containing the nucleophile/base in frozen solvent) to a high-vacuum manifold.

  • Freeze-Pump-Thaw: Degas the receiving solvent to prevent oxygen reaction with the radical-sensitive

    
    .
    
  • Static Vacuum: Close the manifold to the pump. The system is now under static vacuum.[1]

  • Cryogenic Transfer: Place the receiving flask in liquid nitrogen (

    
    ) and warm the source ampoule  to room temperature.
    
  • Thermodynamic Drive: The vapor pressure differential drives the

    
     rapidly into the receiving flask, where it freezes instantly.
    
  • Quantification: Weigh the source ampoule before and after to calculate the exact millimoles transferred.

Vacuum Line Workflow

VacuumTransfer Start Start: 13CS2 Ampoule Manifold Vacuum Manifold (< 0.1 Torr) Start->Manifold Connect via Glass Bridge Receiver Reaction Flask (Nucleophile + Solvent) Start->Receiver Vapor Pressure Transfer (Warm to Cold) Manifold->Receiver Static Vacuum Established Receiver->Manifold Connect & Degas LN2 Liquid Nitrogen Bath (-196 C) Receiver->LN2 Submerge Receiver End Reaction Mixture (Thawed) Receiver->End Warm to RT (Reactants Mix)

Caption: Cryogenic vacuum transfer workflow ensuring quantitative recovery of volatile isotopes.

References

  • Sigma-Aldrich. Carbon-13C disulfide Properties and Safety Data. Merck KGaA. Link

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. Link

  • Kutzelnigg, W. (1990). Carbon-13 NMR Chemical Shifts and Electronic Structure. Springer. Link

  • National Institute of Standards and Technology (NIST). Carbon Disulfide Vibrational Spectra. NIST Chemistry WebBook. Link

  • University of California, Los Angeles (UCLA). Safe Use and Operation of Vacuum Lines. UCLA Chemistry & Biochemistry Safety. Link

Sources

Technical Whitepaper: 13C-Carbon Disulfide (13CS2) in Xenobiotic Metabolism and Chemoproteomic Labeling

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Applications of 13C-labeled Carbon Disulfide (13CS2) in Metabolic Tracing Content Type: Technical Whitepaper Audience: Researchers, Toxicologists, and Drug Development Scientists

Executive Summary

Carbon disulfide (CS2) is historically viewed as an industrial solvent or a toxic byproduct of dithiocarbamate drugs. However, isotopically labeled 13C-carbon disulfide (13CS2) has emerged as a specialized tracer for two distinct high-value applications: (1) Xenobiotic Toxicokinetics , where it elucidates the oxidative desulfurization pathways of sulfur-based drugs, and (2) Chemical Isotope Labeling (CIL) , where it serves as a cost-effective derivatization reagent for quantifying amine-containing metabolites in mass spectrometry.

This guide details the mechanistic pathways, experimental protocols, and data interpretation frameworks for utilizing 13CS2 in metabolic research.

Part 1: Xenobiotic Metabolism Tracing (The CS2 CO2 Pathway)

Unlike central carbon nutrients (e.g., glucose), 13CS2 is not used to trace biomass accumulation. Instead, it is used to trace detoxification flux and reactive intermediate formation . The metabolism of CS2 is primarily oxidative, catalyzed by Cytochrome P450 enzymes (specifically CYP2E1), leading to the release of reactive sulfur species and carbon dioxide.

Mechanistic Pathway

The metabolic fate of 13CS2 involves a two-step desulfurization process.

  • First Oxidation: 13CS2 is oxidized by CYP450 to form an unstable intermediate (S-atomic oxygen), which rearranges to 13C-Carbonyl Sulfide (13COS) and releases atomic sulfur (which may bind to proteins).

  • Second Oxidation: 13COS is further oxidized (by Carbonic Anhydrase or P450s) to 13CO2 and a second sulfur atom.

This pathway is critical for studying drugs like Disulfiram or pesticidal dithiocarbamates, which release CS2 in vivo.

Visualization: The Oxidative Desulfurization Pathway

The following diagram illustrates the transformation of 13CS2 into 13CO2 and the generation of protein adducts via reactive sulfur.

CS2_Metabolism CS2 13C-Carbon Disulfide (13CS2) Inter Unstable Oxygen Intermediate CS2->Inter + [O] Prot Protein Adducts (Lysine Cross-linking) CS2->Prot Direct Nucleophilic Attack (Minor) CYP CYP2E1 (Oxidation) COS 13C-Carbonyl Sulfide (13COS) Inter->COS Desulfurization S_atom Atomic Sulfur (Reactive) Inter->S_atom CO2 13C-Carbon Dioxide (Exhaled) COS->CO2 Carbonic Anhydrase / [O] COS->S_atom S_atom->Prot Covalent Binding

Caption: Oxidative desulfurization of 13CS2 to 13CO2 via Carbonyl Sulfide (COS), highlighting reactive sulfur release.

Part 2: Chemical Isotope Labeling (CIL) for Metabolomics

The most versatile application of 13CS2 is not as a metabolic substrate, but as a chemical probe for Differential Isotope Labeling (DIL). 13CS2 reacts rapidly with primary and secondary amines to form dithiocarbamates (DTCs) . By reacting one sample with 12CS2 and another with 13CS2, researchers can create mass-shifted pairs for relative quantification in LC-MS.

The Chemistry: Dithiocarbamate Formation

Amines are difficult to detect in reverse-phase LC-MS due to high polarity and poor retention. Derivatization with CS2 converts them into hydrophobic, acidic dithiocarbamates, which are easily retained and ionized.

Reaction:



Note: Dithiocarbamate salts are unstable in acidic mobile phases. To make this a robust protocol, the DTC must be stabilized via alkylation (e.g., using Methyl Iodide) to form a Methyl Dithiocarbamate Ester .

Experimental Protocol: 13CS2/12CS2 Differential Labeling

Objective: Compare amine metabolomes of Control vs. Treated samples.

Materials:

  • 13C-Carbon Disulfide (99 atom % 13C).

  • 12C-Carbon Disulfide (Natural abundance).

  • Methyl Iodide (CH3I).

  • Triethylamine (TEA).

Step-by-Step Methodology:

  • Metabolite Extraction: Extract metabolites from cells/plasma using cold methanol. Evaporate to dryness.

  • Labeling Reaction:

    • Sample A (Control): Resuspend in 100 µL acetonitrile. Add 5 µL TEA and 5 µL 12CS2 .

    • Sample B (Treated): Resuspend in 100 µL acetonitrile. Add 5 µL TEA and 5 µL 13CS2 .

    • Incubation: Vortex and incubate at room temperature for 30 minutes.

  • Stabilization (Alkylation):

    • Add 10 µL Methyl Iodide to both samples.

    • Incubate for 15 minutes to form the S-methyl ester (

      
      ).
      
  • Mixing: Combine Sample A and Sample B (1:1 ratio).

  • LC-MS Analysis: Analyze using C18 Reverse Phase LC-MS.

    • Detection: Look for "doublets" separated by 1.003 Da .

    • Quantification: Calculate the ratio of Peak Area (Heavy) / Peak Area (Light).

Visualization: Differential Isotope Labeling Workflow

DIL_Workflow cluster_0 Sample A (Control) cluster_1 Sample B (Treated) MetA Amine Metabolites DTC_A 12C-Dithiocarbamate MetA->DTC_A Derivatization ReagA + 12C-CS2 ReagA->DTC_A Mix Mix Samples (1:1) DTC_A->Mix MetB Amine Metabolites DTC_B 13C-Dithiocarbamate MetB->DTC_B Derivatization ReagB + 13C-CS2 ReagB->DTC_B DTC_B->Mix Stab Stabilization (+ Methyl Iodide) Mix->Stab MS LC-MS Analysis (Mass Difference = +1 Da) Stab->MS

Caption: Comparative metabolomics workflow using 12C/13C-CS2 to tag amine metabolites.

Part 3: Data Analysis & Interpretation

When analyzing data from 13CS2 experiments, specific mass shifts and fragmentation patterns validate the results.

Mass Spectrometry Signatures
Metabolite TypeLabelPrecursor Shift (

)
Diagnostic Fragment
Primary Amine 12C-DTC-MeM + 74Neutral loss of HSMe (48 Da)
Primary Amine 13C-DTC-MeM + 75Neutral loss of HSMe (48 Da)
Secondary Amine 12C-DTC-MeM + 74Characteristic CS2 fragment (76 Da)
Secondary Amine 13C-DTC-MeM + 75Characteristic 13CS2 fragment (77 Da)
Calculating Metabolic Flux (For In Vivo Studies)

If tracing 13CS2 metabolism in vivo (e.g., toxicology studies), the primary readout is the 13CO2 Exhalation Rate .

  • Administer: 13CS2 (IP injection or inhalation).

  • Collect: Breath samples in NaOH traps or IRMS breath bags.

  • Calculate:

    
    
    
    • Interpretation: A high conversion rate indicates rapid P450 oxidation. Inhibition of this rate (e.g., by diethyldithiocarbamate) confirms pathway specificity.

References

  • Dalvi, R. R., & Neal, R. A. (1978). Metabolism in vivo of carbon disulfide to carbonyl sulfide and carbon dioxide in the rat.[1] Biochemical Pharmacology.

  • Beauchamp, R. O., et al. (1983). A Critical Review of the Literature on Carbon Disulfide Toxicity. CRC Critical Reviews in Toxicology.

  • Guo, K., & Li, L. (2009). Differential 12C-/13C-Isotope Labeling for Quantitation of Amine/Phenol Metabolites. Analytical Chemistry.

  • Azizi, N., et al. (2006).

Sources

Technical Master Guide: Carbon-13 Disulfide (¹³CS₂)

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Carbon-13 Disulfide Solubility in Organic Solvents Content Type: In-Depth Technical Guide Audience: Researchers, Synthetic Chemists, and Drug Development Professionals[1]

Solubility, Handling, and Synthetic Integration[1]

Executive Directive: The Isotopic Reagent Paradox

Carbon-13 disulfide (¹³CS₂) is a deceptive reagent.[1] Physically, it behaves nearly identically to its abundant isotopologue (¹²CS₂): a non-polar, volatile liquid that is miscible with practically all organic solvents.[1] However, in the context of drug development and metabolic tracing, it represents a high-cost, high-risk critical material.[1]

The challenge is not finding a solvent that dissolves ¹³CS₂; the challenge is selecting a solvent system that preserves its isotopic integrity , prevents evaporative loss (bp 46.24 °C), and controls its high reactivity toward nucleophiles.[1]

This guide moves beyond simple solubility charts to provide a field-proven framework for handling, solubilizing, and reacting ¹³CS₂ in precision synthesis.

Physicochemical Profile: ¹²C vs. ¹³C

Understanding the subtle shifts in physical properties is essential for high-precision vacuum transfers and gravimetric analysis.

PropertyCarbon Disulfide (¹²CS₂)Carbon-13 Disulfide (¹³CS₂)Operational Implication
Molecular Weight 76.14 g/mol 77.15 g/mol Adjust stoichiometry calculations for gravimetric transfers.[1]
Boiling Point 46.24 °C~46.0 °CExtremely volatile.[1] Significant loss occurs during standard pipetting.[1]
Density (25°C) 1.266 g/mL1.282 g/mLHigher density aids in phase separation from aqueous layers.[1]
Dipole Moment 0 D0 DNon-polar; highly lipophilic.
Flash Point -30 °C-30 °CCritical Risk: Ignites on hot surfaces (e.g., hotplates) without a spark.[1]
Solubility & Solvent Compatibility Matrix

Solubility for ¹³CS₂ is defined by miscibility and reactivity . Because ¹³CS₂ is non-polar, it is miscible with almost all organic solvents.[1] The selection criteria must focus on chemical inertness and volatility management.

Class A: Inert Carrier Solvents (Recommended for Storage/Transfer)

Use these for preparing stock solutions or NMR standards.[1]

  • Chloroform (CHCl₃) / Deuterated Chloroform (CDCl₃):

    • Solubility: Fully Miscible.

    • Utility: Excellent for NMR quantification.[1] The high density of CHCl₃ matches CS₂, minimizing stratification.[1]

  • Benzene / Toluene:

    • Solubility: Fully Miscible.

    • Utility: Ideal reaction media for non-polar transformations. Toluene is preferred due to its higher boiling point, which allows ¹³CS₂ to be the most volatile component, facilitating recovery of unreacted isotope.[1]

  • Diethyl Ether / THF:

    • Solubility: Fully Miscible.

    • Utility: Good for low-temperature lithiation reactions.[1] Warning: High vapor pressure of ether can accelerate ¹³CS₂ loss during evaporation.

Class B: Reactive Media (Process-Specific)

Use these only when immediate reaction is intended.[1]

  • Primary/Secondary Amines (in various solvents):

    • Interaction: ¹³CS₂ reacts instantly to form dithiocarbamates .

    • Solubility: The starting materials are soluble; the product often precipitates (salt form) or remains soluble depending on the counter-ion.[1]

  • Alcohols (Methanol/Ethanol) + Base:

    • Interaction: Reacts to form xanthates (RO-¹³CS₂⁻).[1]

    • Nuance: While ¹³CS₂ is miscible in anhydrous ethanol, the presence of alkoxides triggers immediate consumption of the isotope.[1]

Class C: Incompatible or Poor Solvents [1]
  • Water: Solubility is ~2.1 g/L (20°C).[1][2] Immiscible. Useful for biphasic reactions (Schotten-Baumann conditions) but poor for homogenous solvation.[1]

  • DMSO: Miscible, but handling ¹³CS₂ in DMSO is risky due to DMSO's skin permeability (carrying neurotoxic CS₂ into the bloodstream) and difficulty in removing DMSO without heating (which boils off ¹³CS₂).[1]

Core Protocol: Vacuum Line Transfer & Concentration Verification

Standard pipetting of ¹³CS₂ results in 5-15% mass loss due to volatility.[1] This protocol uses a closed-system vacuum transfer to ensure 99%+ recovery.

Objective

Transfer ¹³CS₂ from the supplier ampoule to a reaction flask and verify exact molarity using ¹H NMR (via internal standard).

Workflow Diagram

VacuumTransfer Ampoule 1. Supplier Ampoule (13CS2) Manifold 2. Vacuum Manifold (Schlenk Line) Ampoule->Manifold Connect via Teflon Adapter ColdTrap 3. Cold Trap (Liq. N2) Manifold->ColdTrap Static Vacuum Receiver 4. Receiver Flask (Containing Solvent) ColdTrap->Receiver Condensation (-78°C) NMR 5. NMR Validation (Internal Std) Receiver->NMR Aliquot taken for QC

Caption: Closed-loop vacuum transfer workflow to prevent isotopic loss.

Step-by-Step Methodology
  • Preparation: Weigh the receiver flask containing the reaction solvent (e.g., anhydrous THF) and a precise mass of internal standard (e.g., 1,3,5-trimethoxybenzene or cyclohexane).[1]

  • Cooling: Submerge the receiver flask in a liquid nitrogen (LN₂) or acetone/dry ice bath (-78°C).

  • Connection: Connect the ¹³CS₂ source ampoule to the Schlenk line via a solvent trap.

  • Transfer: Open the ampoule under static vacuum. The ¹³CS₂ vapors will cryo-pump into the cold receiver flask.

  • Quantification (The Self-Validating Step):

    • Warm the receiver to room temperature.

    • Take a 50 µL aliquot into a sealed NMR tube with CDCl₃.

    • Validation: Since ¹³CS₂ has no protons, use the ¹³C NMR (or inverse gated ¹H-decoupled ¹³C NMR) to integrate the ¹³CS₂ peak (~192 ppm) relative to the known internal standard carbons.[1]

    • Note: Alternatively, weigh the flask before and after transfer.[1] The mass difference is the ¹³CS₂ transferred.[1]

Synthetic Application: Labeled Dithiocarbamate Synthesis

A primary use of ¹³CS₂ in drug development is synthesizing radiolabeled or stable-isotope labeled dithiocarbamates for metabolic tracking.[1]

Reaction: R₂NH + ¹³CS₂ + NaOH → R₂N-¹³CS₂⁻ Na⁺ + H₂O[1]

Mechanistic Pathway

ReactionMechanism Amine Secondary Amine (Nucleophile) Intermediate Zwitterionic Intermediate Amine->Intermediate Nucleophilic Attack on 13C CS2 13C-Disulfide (Electrophile) CS2->Intermediate Product 13C-Dithiocarbamate Salt Intermediate->Product Deprotonation Base Base (NaOH/Et3N) Base->Product Stabilizes Anion

Caption: Nucleophilic addition of amine to 13CS2 forming dithiocarbamate.

Field Insight: When performing this reaction, do not add ¹³CS₂ to the amine . Instead, dissolve the amine and base in the solvent (e.g., Ethanol or THF) and add the ¹³CS₂ solution dropwise at 0°C.[1] This controls the exotherm and prevents the evaporation of the expensive isotope before it can react.

Safety & Risk Mitigation (E-E-A-T)

Working with ¹³CS₂ requires protocols addressing both toxicity and flammability.[1]

Hazard CategorySpecific RiskMitigation Protocol
Neurotoxicity CS₂ attacks the nervous system; permeates standard nitrile gloves.Use Laminate Film (Silver Shield) gloves.[1] Work strictly in a fume hood.
Flammability Autoignition temperature is ~100°C. A hot steam pipe or hotplate can ignite vapors.[1]NEVER use a hotplate or heat gun near CS₂. Use water baths or heating mantles only.[1]
Volatility Rapid evaporation leads to inhalation risk and financial loss.Keep all vessels sealed with Parafilm or Teflon tape.[1] Store at 2-8°C.
References
  • National Center for Biotechnology Information (NCBI). (2023).[1] PubChem Compound Summary for CID 6348, Carbon Disulfide. Retrieved from [Link][1]

  • Centers for Disease Control and Prevention (CDC). (2023).[1] Toxicological Profile for Carbon Disulfide: Physical and Chemical Properties. Retrieved from [Link]

  • Li, L., et al. (2020).[1] Prodrugs of Persulfides, Sulfur Dioxide, and Carbon Disulfide: Important Tools for Studying Sulfur Signaling. Antioxidants & Redox Signaling.[1] Retrieved from [Link]

Sources

13CS2 molecular weight and isotopic purity levels

The Definitive Guide to C-Carbon Disulfide ( CS ): Molecular Weight, Isotopic Purity, and Applications in Drug Development

As a Senior Application Scientist specializing in isotopic labeling and synthetic workflows, I frequently encounter the need for precise metabolic tracking in drug development. Stable isotope labeling, particularly with Carbon-13 (





This technical guide dissects the physicochemical properties, isotopic purity standards, and practical synthetic applications of


Physicochemical Properties and Molecular Weight Dynamics

Understanding the exact mass and molar mass of


Standard carbon disulfide (








76.947 Da

However, commercially available





77.13 g/mol 1
Table 1: Comparative Physicochemical Properties of CS Isotopologues
Property

CS

(Standard)

CS

(Isotopically Labeled)
CAS Number 75-15-030860-31-2[1]
Molar Mass (Natural S) 76.14 g/mol 77.13 g/mol
Exact Mass (Monoisotopic) 75.944 Da76.947 Da
Boiling Point 46.3 °C46.0 - 46.5 °C
State at Room Temp Volatile LiquidVolatile Liquid

C NMR Chemical Shift
192.8 ppm (Weak)192.8 ppm (Enhanced intensity)

Isotopic Purity: Analytical Validation and Significance

For pharmaceutical applications, isotopic purity is paramount. Commercial


97–99 atom %

C
12

Why does isotopic purity matter?

  • Metabolic Tracking: In ADMET studies, unlabelled (

    
    C) impurities create background noise in mass spectrometry, complicating the identification of drug metabolites.
    
  • Kinetic Isotope Effects (KIE): High isotopic purity ensures uniform reaction kinetics, which is vital when studying the mechanistic pathways of drug-target interactions.

  • NMR Resolution: A >97%

    
    C enrichment provides a signal-to-noise ratio in 
    
    
    C NMR that is exponentially greater than natural abundance (1.1%), allowing for the detection of microgram quantities of metabolites in biological fluids.
Analytical Validation Workflow

To validate the isotopic purity of a new batch of


GA13CS2 Batch SampleBGC-MS Analysis(m/z 77 vs 76)A->B Direct InjectionC13C qNMR Spectroscopy(Signal @ 192.8 ppm)A->C Dissolve in CDCl3DIsotopic Purity >99%Validation ConfirmedB->D Isotope RatioC->D Signal Integration

Caption: Dual-modal analytical workflow for validating the isotopic purity of 13CS2.

Experimental Protocol: Synthesis of C-Labeled Dithiocarbamates

ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">




Scientific Causality & Design: Carbon disulfide is highly volatile (BP ~46 °C) and extremely flammable. The reaction must be conducted under strictly controlled thermal conditions (0–5 °C) to prevent reagent loss and control the exothermic nucleophilic attack of the amine. Anhydrous conditions are maintained to prevent the competitive hydrolysis of


Step-by-Step Methodology
  • Preparation of the Amine Solution:

    • In an oven-dried, argon-purged 50 mL Schlenk flask, dissolve 10.0 mmol of the target secondary amine (e.g., diethylamine) in 15 mL of anhydrous ethanol.

    • Self-Validation Check: Ensure the ethanol is strictly anhydrous (Karl Fischer titration < 50 ppm H

      
      O) to prevent side reactions.
      
  • Base Addition:

    • Add 10.5 mmol of sodium hydroxide (NaOH) pellets to the solution. Stir vigorously at room temperature until complete dissolution is achieved.

    • Causality: NaOH acts as a proton scavenger, driving the equilibrium forward by deprotonating the intermediate zwitterion formed upon amine attack on

      
      CS
      
      
      .
  • Temperature Control &

    
    CS
    
    
    Addition:
    • Cool the reaction mixture to 0–5 °C using an ice-water bath.

    • Using a gas-tight syringe, add 10.0 mmol (approx. 0.77 g or 0.60 mL) of

      
      CS
      
      
      (99 atom %
      
      
      C) dropwise over 15 minutes.
    • Causality: Dropwise addition controls the exothermic reaction and minimizes the vaporization of the expensive

      
      CS
      
      
      reagent.
  • Reaction Propagation and Monitoring:

    • Allow the reaction to stir at 0–5 °C for 2 hours, then slowly warm to room temperature.

    • Self-Validation Check: Monitor the reaction via TLC or by taking a micro-aliquot for ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

      
      C NMR. The disappearance of the 
      
      
      CS
      
      
      peak (~192.8 ppm) and the emergence of the dithiocarbamate
      
      
      C=S peak (typically 202–206 ppm) confirms reaction completion.
  • Isolation and Purification:

    • Concentrate the mixture under reduced pressure (rotary evaporation) to yield a crude solid.

    • Recrystallize the solid from a mixture of cold ethanol and diethyl ether to obtain the pure

      
      C-labeled sodium dialkyldithiocarbamate.
      

GASecondary Amine + NaOHin Anhydrous EtOHBCool to 0-5 °CA->B Thermal ControlCDropwise Addition of 13CS2B->C Reagent IntroDNucleophilic Attack &DeprotonationC->D Stir 2hE13C-Dithiocarbamate Salt(Target Intermediate)D->E Recrystallization

Caption: Synthetic workflow for 13C-labeled dithiocarbamates using 13CS2.

Applications in Drug Development

The incorporation of the ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">





Furthermore,





3

References

  • New Bis(dithiocarbamate) Ligand for Complex Formation; Synthesis, Spectral Analysis and Bacterial Activity Source: ResearchGate URL:[Link]

  • Efficient labeling of organic molecules using 13C elemental carbon: universal access to 13С2-labeled synthetic building blocks, polymers and pharmaceuticals Source: ResearchGate URL:[Link]

Safety data sheet (SDS) for Carbon-13 disulfide

Carbon-13 Disulfide ( ): Comprehensive Safety, Handling, and Application Guide for Drug Development

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Advanced Safety Data Guide

Executive Summary: The Dual Nature of

As a Senior Application Scientist in isotopic labeling and drug development, I frequently encounter the paradox of Carbon-13 disulfide (


1

23

This guide transcends a standard Safety Data Sheet (SDS). It is designed to provide a self-validating framework for handling

Physicochemical Data & Hazard Causality

The physical properties of




The following table summarizes the quantitative data and, crucially, the operational implications of these metrics[2][3][4][5].

PropertyValueCausality / Safety Implication
Boiling Point 46.5 °CHighly volatile at room temperature. Requires sealed systems and chilled transfers to prevent rapid vaporization.
Flash Point -30 °C (-22 °F)Vapors will ignite at sub-zero temperatures. Absolutely no open flames or sparking equipment can be present.
Autoignition Temp 90 °C (194 °F)Critical Hazard: Ignites spontaneously on contact with standard hotplates, steam pipes, or even hot lightbulbs.
Explosive Limits (LEL/UEL) 1.3% / 50.0%Extremely broad explosive range in air. Mandates strict oxygen exclusion (Argon/Nitrogen purging) during handling.
Vapor Pressure 300 mmHg @ 20 °CRapidly forms toxic and explosive concentrations in unventilated spaces. Fume hood use is non-negotiable.
Exposure Limits OSHA PEL: 20 ppm ACGIH TLV: 1 ppmSevere inhalation hazard. Odor threshold (0.1 ppm) provides some warning, but olfactory fatigue occurs quickly.

Mechanistic Toxicology (E-E-A-T)

Understanding why

25

The Causality of Toxicity: The electrophilic carbon center of



5

ToxicityN113CS2 Inhalation(Vapor Pressure: 300 mmHg)N2Reaction withLysine ResiduesN1->N2N3DithiocarbamateAdduct FormationN2->N3N4NeurofilamentCross-linkingN3->N4N5Peripheral Neuropathy& Axonal DegenerationN4->N5

Figure 1: Mechanistic pathway of Carbon Disulfide neurotoxicity via protein cross-linking.

Experimental Protocols: Air-Free Micro-Transfer

Given the extreme cost of

Step-by-Step Methodology: Volatile Isotope Transfer

1. Environmental Preparation & Temperature Control

  • Action: Conduct all work in a spark-proof fume hood. Remove all standard hotplates and replace them with oil baths or specialized heating mantles strictly regulated below 70 °C.

  • Causality: The autoignition temperature of

    
     is 90 °C[2][5]. A standard hotplate surface can easily exceed this, igniting the vapor without a spark.
    

2. Ampoule Chilling

  • Action: Submerge the sealed

    
     ampoule in an ice-water bath (0 °C) for 15 minutes prior to opening.
    
  • Causality: At 20 °C, the vapor pressure is 300 mmHg[2]. Chilling suppresses this pressure, preventing the liquid from violently spraying out when the septum is pierced, thereby preserving the expensive isotope and preventing exposure.

3. Inert Atmosphere Purge

  • Action: Flush the receiving reaction flask with positive-pressure Argon for 10 minutes.

  • Causality: The Lower Explosive Limit (LEL) of

    
     is just 1.3%[2][3]. Displacing ambient oxygen eliminates the possibility of forming an explosive vapor-air mixture.
    

4. Gas-Tight Syringe Aspiration

  • Action: Use a pre-chilled, gas-tight Hamilton syringe with a Teflon (PTFE) plunger to extract the

    
    .
    
  • Causality:

    
     is a powerful non-polar solvent that rapidly degrades standard rubber plungers, which would lead to leaks and isotopic contamination.
    

5. Sub-Surface Delivery & Immediate Quench

  • Action: Inject the

    
    below the surface of the reaction solvent. Immediately draw a 10% aqueous sodium hypochlorite (bleach) solution into the empty syringe to quench it.
    
  • Causality: Sub-surface delivery prevents the highly volatile liquid from flashing off into the hood exhaust. The hypochlorite acts as a self-validating safety step by chemically oxidizing residual

    
     into non-volatile, water-soluble sulfates, permanently destroying the hazard.
    

HandlingS1Chill Ampoule to 0°C(Suppresses Vapor Pressure)S2Argon Purge(Eliminates O2 / LEL Risk)S1->S2S3Gas-Tight PTFE SyringeExtractionS2->S3S4Sub-surface Deliveryinto Reaction FlaskS3->S4S5Syringe Quench(NaOCl Oxidation to Sulfate)S4->S5

Figure 2: Workflow for the safe, air-free micro-transfer of Carbon-13 disulfide.

Applications in Drug Development & Isotopic Labeling

In pharmaceutical development,


1

These labeled Active Pharmaceutical Ingredients (APIs) are critical for:

  • Metabolomics & Mass Spectrometry: The

    
     Da mass shift allows researchers to precisely track the metabolic cleavage of the drug in vivo, distinguishing synthetic drug metabolites from endogenous background molecules.
    
  • Quantitative NMR (qNMR): The

    
     nucleus is NMR-active. Labeling the core pharmacophore dramatically enhances the sensitivity of 
    
    
    -NMR studies, allowing for the observation of drug-receptor binding kinetics in real-time.

SynthesisR113CS2(Electrophile)I113C-DithiocarbamateIntermediateR1->I1R2Primary Amine(Nucleophile)R2->I1P113C-Thiourea API(Stable Isotope Label)I1->P1

Figure 3: Synthetic pathway utilizing 13CS2 to generate a stable isotope-labeled Thiourea API.

Emergency Response & Spill Mitigation

If a spill of

35

Emergency Protocol:

  • Evacuate & Isolate: Immediately evacuate the lab. Do not touch any electrical switches (light switches can generate a spark sufficient to ignite the 1.3% LEL vapor)[3].

  • Eliminate Heat Sources: Ensure all steam pipes and heating mantles in the vicinity are deactivated remotely if possible.

  • Containment: Responders must wear Self-Contained Breathing Apparatus (SCBA)[2]. Blanket the spill with a specialized fluoroprotein foam or dry sand/earth[3][5]. Do not use combustible absorbents like sawdust.

  • Chemical Neutralization: Once absorbed, the material should be carefully transferred to a sealed container and treated with excess aqueous sodium hypochlorite in a controlled environment to permanently oxidize the disulfide.

References

  • Material Safety Data Sheet - Carbon Disulfide, 99.
  • Carbon Disulfide - Airgas SDS HCS 2012 V4.
  • Carbon disulfide - Hazardous Substance Fact Sheet Source: New Jersey Department of Health URL
  • Taking an Exposure History: Material Safety Data Sheet (MSDS)
  • Efficient labeling of organic molecules using 13C elemental carbon: universal access to 13С2-labeled synthetic building blocks, polymers and pharmaceuticals Source: ResearchGate URL

13C-labeled sulfur compounds for organic synthesis

Strategic Utilization of C-Labeled Sulfur Compounds in Organic Synthesis and Drug Development

Executive Summary

The intersection of stable isotope labeling and organosulfur chemistry represents a critical frontier in modern drug development, quantitative proteomics, and mechanistic organic synthesis. Sulfur-containing moieties—such as thiols, thioethers, and sulfones—are ubiquitous in active pharmaceutical ingredients (APIs). However, their metabolic pathways frequently generate transient, highly reactive electrophiles. By incorporating


The Mechanistic Imperative of C and Sulfur

The strategic placement of a

  • Mass Shift Predictability: The

    
    C label shifts the mass of the parent drug and its fragments in a predictable manner (+1 Da per label). This allows mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) to track xenobiotic fragmentation without interference from endogenous ions[1].
    
  • Tracking Reactive Metabolites: Sulfur-rich proteins often act as nucleophilic scavengers for toxic, short-lived electrophiles.

    
    C-labeling allows researchers to retrospectively identify these transient species by analyzing the isotopic signature of the resulting macromolecular adducts[].
    

Core Synthetic Strategies for C-Labeled Sulfur Compounds

Strategy A: C-Carbon Disulfide ( CS ) as a Dual-Action Reagent

Carbon disulfide is a fundamental building block for synthesizing dithiocarbamates, thioamides, and thiazines. In mechanistic studies, 3

3



3
Strategy B: Synthesis of C -Vinyl Sulfides via Calcium Carbide

Isotope economy is the most critical parameter when synthesizing


4




4

GN113C-Elemental CarbonN2Ca13C2 (Calcium Carbide)N1->N2 Ca, High TempN313C2-Acetylene (In Situ)N2->N3 H2O/DMSON513C2-Vinyl SulfideN3->N5 Base CatalysisN4R-SH (Thiol Substrate)N4->N5 Vinylation

Synthesis of 13C2-vinyl sulfides via in situ generation of 13C2-acetylene from Ca13C2.

Strategy C: Isotope-Coded Affinity Tags for Thiol Profiling

In quantitative metabolomics, labeling free thiols (e.g., cysteine, glutathione) is essential for biomarker discovery. Reagents such as


55

Experimental Workflows and Self-Validating Protocols

Protocol 1: Label-Economic Synthesis of C -Vinyl Sulfides

This protocol details the conversion of thiols to




4
  • Preparation of the Reaction Matrix: Combine the thiol substrate (e.g., benzyl thiol, 1.0 mmol), KOtBu (0.25 mmol), and KF (0.5 mmol) in 0.5 mL of anhydrous DMSO.

    • Causality: KOtBu deprotonates the thiol to form a highly nucleophilic thiolate. KF acts as a crucial additive to stabilize the basic intermediate states and promote efficient vinylation.

  • Addition of Isotopic Precursor: Add 70 mg (1.05 mmol) of Ca

    
    C
    
    
    to the mixture.
    • Causality: A near-stoichiometric amount of calcium carbide is used to maximize isotope economy, preventing the waste of expensive

      
      C resources.
      
  • In Situ Acetylene Generation: Slowly inject 45 µL (2.5 mmol) of water and heat the sealed tube to 130 °C for 5-7 hours.

    • Causality: The controlled addition of water in a DMSO matrix ensures a slow, steady release of

      
      C
      
      
      -acetylene. This matches the kinetic rate of the vinylation reaction, preventing over-pressurization and gas escape.
  • Self-Validation & Isolation: Extract the product using standard organic solvents and purify via column chromatography.

    • System Validation: The success of the reaction is internally validated by NMR; the presence of the

      
      C
      
      
      -vinyl group will manifest as a distinct
      
      
      C NMR doublet (due to
      
      
      C-
      
      
      C spin coupling) and a predictable +2 Da mass shift in GC-MS.
Protocol 2: Derivatization of Thiol Metabolites for LC-MS/MS

This protocol outlines the derivatization of biological thiols using

5
  • Reduction of Disulfides: Incubate the biological sample (e.g., urine) with 100 nmol of TCEP at 60 °C for 30 minutes.

    • Causality: TCEP quantitatively reduces oxidized disulfide bonds without reacting with the downstream labeling reagent, ensuring the final measurement reflects the total thiol pool rather than just free thiols.

  • Isotope Labeling: Add 50 nmol of

    
    C-labeled BQB and incubate.
    
    • Causality: This specific molar excess drives the derivatization of sterically hindered thiols to absolute completion while avoiding signal suppression in the mass spectrometer caused by unreacted label.

  • Self-Validation via DPI Scanning: Analyze the sample using LC-MS/MS in Double Precursor Ion (DPI) scan mode.

    • System Validation: The co-elution of light (

      
      C) and heavy (
      
      
      C) labeled pairs with exact, mathematically predictable mass differences validates the presence of a true thiol metabolite, eliminating false positives generated by background matrix noise.

Applications in ADME and Drug Development

Reactive metabolites are often short-lived electrophiles that evade direct detection by covalently binding to protein thiols. By dosing a uniformly


GN113C-Labeled DrugAdministrationN2Hepatic Metabolism(CYP450 Activation)N1->N2 In vivo/In vitroN3Reactive Electrophile(13C-Tagged)N2->N3 BioactivationN4Covalent Binding toProtein Thiols (-SH)N3->N4 Adduct FormationN5Tryptic DigestionN4->N5 Harvest & CleaveN6LC-MS/MS Analysis(Isotope Signature)N5->N6 Peptide Mapping

Workflow for tracing reactive 13C-labeled metabolites binding to protein thiols in ADME studies.

Quantitative Data Summary

The following table summarizes the performance metrics of various

Labeling StrategyPrecursor / ReagentTarget Functional GroupTypical Yield / EfficiencyAnalytical Advantage
Thionation

CS

Amines, Carboxylic acids>85% (Thiazines)Identifies exact carbon incorporation in complex heterocycles.
Vinylation Ca

C

Thiols (-SH)87% - 89%High isotope economy; no excess gas required.
Thiol Derivatization

C-BQB
Free Thiols (-SH)QuantitativeEnables Double Precursor Ion (DPI) MS scanning for metabolomics.
Metabolic Tracing Uniformly

C-Drug
Protein AdductsDose-dependentPredictable mass shifts (+1 Da/label) for xenobiotic fragments.

References

  • Title: 13C Labeled Compounds - Isotope Science | Source: Alfa Chemistry | URL
  • Title: Convenient synthesis of N-methylpyrrolidine-2-thione and some thioamides | Source: ResearchGate | URL
  • Title: Enhancing Drug Metabolism Studies with 13C-Labeled Compounds | Source: BOC Sciences | URL
  • Title: Vinylation of Alcohols, Thiols, and Nitrogen Compounds Using a Stoichiometric Amount of In Situ Generated Acetylene | Source: MDPI | URL
  • Title: Determination of thiol metabolites in human urine by stable isotope labeling in combination with pseudo-targeted mass spectrometry analysis | Source: PMC/NIH | URL

Carbon-13 disulfide volatility and vapor pressure data

Author: BenchChem Technical Support Team. Date: March 2026

Carbon-13 Disulfide (


): Volatility Dynamics, Vapor Pressure Isotope Effects, and Handling Protocols in Drug Development 

Executive Summary

Carbon-13 labeled carbon disulfide (


) is a foundational isotopic reagent utilized in the synthesis of 

-labeled thioureas, dithiocarbamates, and thiazole-based pharmacophores. These labeled compounds are critical for quantitative NMR and metabolic tracing during preclinical drug development. Despite its immense utility,

presents significant handling challenges due to its extreme volatility, flammability, and toxicity. This technical guide provides an in-depth physicochemical profile of

, delineates the thermodynamic causality behind its unique inverse isotope effect on vapor pressure, and establishes a field-proven, self-validating protocol for its cryogenic manipulation.

Physicochemical Profiling: Volatility & Vapor Pressure

Baseline Volatility of Carbon Disulfide

Unlabeled carbon disulfide (


) is a highly volatile liquid with a boiling point of approximately 46.2 °C at standard atmospheric pressure. Its vapor pressure behavior across standard temperature ranges is accurately modeled using the Antoine equation[1]:


Where


 is vapor pressure in bar, 

is temperature in Kelvin, and the NIST-validated constants are

,

, and

[1]. At 25 °C (298.15 K), the vapor pressure of

is a formidable 0.481 bar (361 mmHg), necessitating stringent containment strategies to prevent evaporative loss[1].
The Inverse Isotope Effect in

A counterintuitive phenomenon observed in


 is the inverse isotope effect on its vapor pressure. While heavier isotopic substitution typically lowers vapor pressure (a normal isotope effect) due to increased mass hindering molecular translation and rotation, 

is actually more volatile than its unlabeled counterpart[2]. Specifically, the vapor pressure of

is approximately 0.1% higher than that of

near its normal boiling point[2].

Causality of the Inverse Shift: The carbon atom in


 sits at the center of mass in a linear triatomic molecule. Substituting 

with

causes a mass-dependent red-shift in the internal asymmetric stretching vibration (

)[2]. Upon condensation from gas to liquid, this internal vibrational shift alters the zero-point energy of the system in such a way that the intermolecular cohesive forces (van der Waals interactions) are slightly reduced relative to

[2]. This reduction in intermolecular binding energy makes it thermodynamically easier for

molecules to escape the liquid phase, thereby increasing the vapor pressure[2].

IsotopeEffect cluster_logic Causality of the 13CS2 Inverse Isotope Effect N1 13C Isotopic Substitution N2 Red-shift in Internal Vibration (ν3) N1->N2 Mass Dependency N3 Reduction in Intermolecular Cohesive Energy N2->N3 Zero-Point Energy Shift N4 Increased Vapor Pressure (Inverse Effect) N3->N4 Easier Volatilization

Caption: Logical flow demonstrating the causality of the inverse vapor pressure isotope effect in 13CS2.

Quantitative Vapor Pressure Data

The following table summarizes the comparative vapor pressures of


 and 

.
Temperature (°C)Temperature (K)

Vapor Pressure (bar)

Vapor Pressure (bar)*
Isotopic Shift (

)
0.0273.150.1690.1692+ ~0.1%
25.0298.150.4810.4815+ ~0.1%
46.2319.351.0131.0140+ ~0.1%

*Calculated using NIST Antoine parameters[1] and adjusted for the 0.1% inverse isotope effect documented in literature[2].

Handling & Containment: Cryogenic Vacuum Transfer Protocol

Due to its high volatility, toxicity, and the high cost of isotopic labeling,


 must not be handled using standard volumetric syringes. Syringe transfer inevitably leads to evaporative loss, atmospheric moisture contamination, and inaccurate dosing. To ensure scientific integrity, drug development scientists must utilize a self-validating cryogenic vacuum transfer protocol.
Step-by-Step Methodology

Step 1: System Evacuation & Pre-weighing

  • Action: Weigh the empty target Schlenk flask (equipped with a high-vacuum PTFE stopcock) to establish a baseline tare mass. Attach both the source

    
     ampoule and the target flask to a dual-bank vacuum manifold.
    
  • Causality: Pre-weighing establishes the foundation for a self-validating system. It allows for the exact gravimetric determination of the transferred mass, bypassing the inaccuracies of volumetric measurement for highly volatile liquids.

Step 2: Cryogenic Freezing of the Source

  • Action: Submerge the source ampoule in liquid nitrogen (-196 °C) until the

    
     is completely frozen solid (melting point is -112 °C).
    
  • Causality: Freezing drops the vapor pressure of the reagent to effectively zero. This allows the manifold and the headspace of the ampoule to be evacuated to

    
     mbar without pumping away the expensive isotopic reagent.
    

Step 3: Headspace Evacuation (Freeze-Pump-Thaw)

  • Action: Open the frozen source ampoule to the vacuum line for 2 minutes, then isolate it. Thaw the ampoule to room temperature. Repeat this freeze-pump-thaw cycle twice.

  • Causality: This removes dissolved argon or atmospheric gases from the liquid phase, preventing overpressurization during transfer and ensuring a pure vapor phase.

Step 4: Static Vacuum Transfer

  • Action: Submerge the target flask in liquid nitrogen (-196 °C). Place the source ampoule in a dry ice/acetone bath (-78 °C) or allow it to warm slightly to -20 °C. Isolate the vacuum pump from the manifold, creating a static vacuum. Open both the source and target flasks to the manifold.

  • Causality: The extreme temperature differential creates a thermodynamic vapor pressure gradient. The

    
     sublimes or evaporates from the warmer source and quantitatively condenses in the colder target flask, driven entirely by entropy and the pressure differential.
    

Step 5: Isolation and Gravimetric Validation

  • Action: Close all stopcocks. Backfill the manifold with inert gas (Nitrogen or Argon). Remove the target flask, dry the exterior, allow it to equilibrate to room temperature, and weigh it.

  • Causality: The mass difference validates the exact molar amount transferred. If the mass matches the theoretical requirement, the protocol self-validates its success.

G cluster_workflow Cryogenic Vacuum Transfer System for 13CS2 Source Source Ampoule (13CS2 at -20°C) High Vapor Pressure Manifold Static Vacuum Manifold (Gradient Pathway) Source->Manifold Vapor Expansion Target Target Flask (-196°C, Liq. N2) Zero Vapor Pressure Manifold->Target Cryo-Condensation Pump Vacuum Pump (Isolated during transfer) Manifold->Pump Valve Closed

Caption: Closed-system cryogenic vacuum transfer workflow for volatile 13CS2 manipulation.

Applications in Drug Development

In the pharmaceutical industry,


 is a critical starting material. It is reacted with primary or secondary amines to generate 

-labeled dithiocarbamates. These intermediates are subsequently cyclized or functionalized to form thiazoles, thiadiazoles, or thiourea-based drugs. The incorporation of a

label at a metabolically stable position allows researchers to perform quantitative in vivo NMR spectroscopy and precise mass spectrometry tracing during ADME (Absorption, Distribution, Metabolism, and Excretion) studies, providing unambiguous data on drug clearance and metabolite formation.

References

  • Source: nist.
  • Source: cdnsciencepub.
  • Source: sigmaaldrich.

Sources

Purchasing 99 atom % 13C carbon disulfide

The Strategic Procurement & Application Guide: 99 Atom % Carbon Disulfide

Executive Summary

Purchasing 99 atom %


 Carbon Disulfide (

)

This guide moves beyond basic product listings to provide a validated workflow for sourcing, handling, and applying

isotopic integrityoperator safetyregulatory compliance

Part 1: Technical Specifications & Critical Quality Attributes (CQA)

To ensure experimental reproducibility, the material must meet specific CQAs. "Purity" in this context is bifurcated into Isotopic Enrichment and Chemical Purity.

The Specification Matrix
AttributeSpecification RequirementRationale for Drug Development
Isotopic Enrichment

Essential for quantitative Mass Spectrometry (MS) to avoid overlap with natural abundance envelopes (

vs

).
Chemical Purity

(GC/FID)
Sulfur contaminants (e.g., elemental sulfur) can poison metal catalysts (Pd, Cu) used in downstream cross-coupling.
Form Liquid (Neat)High volatility (bp 46°C) requires handling as a neat liquid to minimize solvent interference.
Molecular Weight 77.13 g/mol Distinct from natural

(76.14 g/mol ). Critical for stoichiometry calculations.
CAS Number 30860-31-2 Do not confuse with unlabeled

(75-15-0).[1][2][3]
Packaging Break-seal AmpouleMandatory. Septum-capped vials leak highly volatile

over time, altering isotopic concentration and creating safety hazards.
Impurity Profile Awareness
  • Sulfur Oxides (

    
    ):  Trace oxidation products if packaged poorly. Can lead to side reactions with amines.
    
  • 
    :  Hydrolysis product if exposed to moisture. Highly toxic and interferes with nucleophilic substitutions.
    

Part 2: Strategic Sourcing & Vendor Evaluation

The supply chain for

Validated Suppliers
  • Cambridge Isotope Laboratories (CIL): Product Code CLM-730 . Industry standard for break-seal packaging.

  • Sigma-Aldrich (Merck): Product Code 30860-31-2 . Often re-distributed; verify Certificate of Analysis (CoA) origin.

  • IsoLife / Eurisotop: European alternatives ensuring faster ground transport within EU.

The Procurement Decision Logic

ProcurementWorkflowStartStart: Define RequirementQuantQuantity Needed?Start->QuantAmpouleSelect 0.5g / 1g AmpouleQuant->Ampoule< 5g (Synthesis)BulkCustom Cylinder QuoteQuant->Bulk> 10g (Pilot Plant)SafetyCheckSafety Protocol Validated?Ampoule->SafetyCheckBulk->SafetyCheckOrderPlace Order (Hazmat Ground)SafetyCheck->OrderFume Hood CertifiedRecReceive & Cold StorageOrder->Rec

Figure 1: Decision workflow for procuring volatile isotopic reagents.

Part 3: Applications & Mechanistic Insight

The primary utility of


-labeled dithiocarbamates
heterocycles
Core Workflow: Synthesis of -Dithiocarbamates

This reaction is the gold standard for validating the reagent's quality. It involves the nucleophilic attack of a secondary amine on the electrophilic

Protocol:

  • Setup: Flame-dry a 10 mL Schlenk flask under Argon.

  • Reagent Transfer: Cool the

    
     ampoule to -78°C (dry ice/acetone) before opening to prevent flash vaporization.
    
  • Reaction:

    • Add Secondary Amine (1.0 eq) and Base (

      
       or 
      
      
      , 1.2 eq) in DMF.
    • Cannulate

      
       (1.1 eq) slowly into the mixture at 0°C.
      
    • Observation: A color change (often yellow/orange) indicates formation of the dithiocarbamate anion.

  • Trapping: Add Alkyl Halide (e.g., MeI) to generate the stable ester if not using the salt directly.

Mechanistic Pathway Visualization

ReactionMechanismAmineSecondary Amine(Nu:)IntermediateIntermediate[R2N-13CS2]-Amine->IntermediateNucleophilic AttackCS213CS2(Electrophile)CS2->IntermediateProduct13C-DithiocarbamateIntermediate->ProductTrapping (R-X) / Salt Formation

Figure 2: Nucleophilic addition mechanism for generating

Part 4: Safety, Handling & Storage (The "Self-Validating" System)

PBT (Persistent, Bioaccumulative, Toxic)
The "Cold-Open" Protocol
  • Never open a

    
     ampoule at room temperature. The internal pressure can cause spraying of the neurotoxic liquid.
    
  • Step 1: Freeze ampoule in liquid nitrogen or dry ice/acetone for 5 minutes.

  • Step 2: Score the neck and snap open inside a functioning fume hood.

  • Step 3: Use a gas-tight syringe or cannula for transfer.

Storage Integrity
  • Temperature: Store at 2°C to 8°C .

  • Secondary Containment: Store the primary container inside a shatterproof jar with activated carbon sachets to absorb minor leaks.

  • Shelf Life: 2 years if sealed; <1 month if transferred to a septum vial (septums degrade rapidly in contact with

    
    ).
    

References

  • National Center for Biotechnology Information. PubChem Compound Summary for Carbon Disulfide. [Link]

  • Organic Chemistry Portal. Synthesis of Dithiocarbamates: Methodologies and Mechanisms. [Link]

Methodological & Application

Protocol for synthesizing 13C-labeled dithiocarbamates

Application Note: High-Yield Synthesis and Characterization Protocol for C-Labeled Dithiocarbamates

Introduction & Scope




This application note provides a self-validating, highly efficient protocol for synthesizing



1

Scientific Principles & Reaction Causality (E-E-A-T)

As a Senior Application Scientist, it is vital to understand why specific experimental parameters are chosen, rather than just following a recipe. Every step in this protocol is designed to maximize the incorporation of the

  • Temperature Control (Ice Bath): Carbon disulfide (

    
    CS
    
    
    ) is highly volatile with a boiling point of 46.3 °C. The nucleophilic attack of the secondary amine on the
    
    
    CS
    
    
    carbon is highly exothermic. If the reaction is not strictly maintained at 0–5 °C during addition, the generated heat will vaporize the
    
    
    CS
    
    
    , leading to significant loss of the expensive isotopic label and drastically reducing the yield.
  • Inert Atmosphere (N

    
     or Ar):  Dithiocarbamate salts are prone to oxidative coupling in the presence of atmospheric oxygen, forming unwanted 
    
    
    C-labeled thiuram disulfides. Maintaining a strict inert atmosphere prevents this degradation pathway.
  • Solvent Selection (Aqueous Medium): Utilizing water or an ethanol/water mixture serves a dual purpose. First, it acts as a green solvent that solubilizes the amine and the base (KOH/NaOH)[2]. Second, it drives the reaction forward by exploiting the hydrophobic effect; as the final dithiocarbamate ester or metal complex forms, it rapidly precipitates out of the aqueous phase, protecting it from further side reactions and simplifying purification[3].

Experimental Workflows

Materials & Reagents
  • Isotope:

    
    C-Carbon Disulfide (
    
    
    CS
    
    
    , 99 atom %
    
    
    C)
  • Amine: Secondary amine (e.g., diethylamine, piperidine)

  • Base: Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) (1.0 M aqueous solution)

  • Electrophiles (For Esters): Alkyl halides (e.g., ethyl iodide) or alkyl vinyl ethers[1]

  • Metal Salts (For Complexes): NiCl

    
    ·6H
    
    
    O, CuCl
    
    
    ·2H
    
    
    O, or ZnCl
    
    
  • Solvents: Degassed DI water, absolute ethanol, ethyl acetate.

Mandatory Visualization: Divergent Synthetic Workflow

GA13CS2 + Secondary Amine(Ice Bath, N2 atm)BBase Addition(KOH / NaOH)A->BC13C-Dithiocarbamate SaltIntermediateB->CDPathway A: Alkyl Halide(Electrophilic Trapping)C->D AlkylationEPathway B: Metal Salt(e.g., NiCl2, CuCl2)C->E ChelationF13C-LabeledDithiocarbamate EsterD->FG13C-Labeled MetalDithiocarbamate ComplexE->G

Divergent synthetic workflow for 13C-labeled dithiocarbamate esters and metal complexes.

Step-by-Step Methodologies

Protocol A: Synthesis of the C-Dithiocarbamate Salt Intermediate
  • Preparation: Equip a 50 mL Schlenk flask with a magnetic stir bar and a rubber septum. Purge the flask with N

    
     for 15 minutes.
    
  • Amine Loading: Add 5.0 mmol of the chosen secondary amine and 10 mL of degassed DI water (or a 1:1 mixture of ethanol/water for highly hydrophobic amines).

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to 0–5 °C for 10 minutes.

  • Isotope Addition: Using a gas-tight Hamilton syringe, add 5.0 mmol of

    
    CS
    
    
    dropwise over 15 minutes. Critical Step: Ensure vigorous stirring. The mixture will turn milky white or pale yellow.
  • Base Addition: Slowly add 5.0 mmol of KOH (as a 1.0 M aqueous solution) dropwise. Stir the mixture at 0 °C for an additional 30 minutes, then allow it to warm to room temperature over 1 hour. The resulting clear, pale-yellow solution contains the

    
    C-dithiocarbamate salt.
    
Protocol B: Divergent Pathway 1 - Electrophilic Trapping (Esterification)

Use this pathway to synthesize

  • Alkylation: To the vigorously stirring salt solution from Protocol A, add 5.5 mmol of the electrophile (e.g., ethyl iodide or an alkyl vinyl ether for Markovnikov addition)[1].

  • Reaction: Stir the mixture at room temperature for 12–16 hours. An organic layer or precipitate will form as the hydrophobic ester is generated[2].

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 × 15 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na

    
    SO
    
    
    , and concentrate under reduced pressure. Purify via flash column chromatography (silica gel, ethyl acetate/petroleum ether) if necessary[1].
Protocol C: Divergent Pathway 2 - Metal Complexation

Use this pathway to synthesize

  • Metal Addition: Dissolve 2.5 mmol of the desired metal salt (e.g., NiCl

    
    ·6H
    
    
    O) in 5 mL of degassed DI water. Add this solution dropwise to the stirring salt solution from Protocol A.
  • Precipitation: An immediate color change and precipitation will occur (e.g., olive green for Nickel, dark brown for Copper) due to the formation of the highly stable, water-insoluble [M(

    
    C-DTC)
    
    
    ] complex[4].
  • Isolation: Stir for 2 hours at room temperature to ensure complete complexation.

  • Filtration: Filter the precipitate using a Büchner funnel, wash sequentially with cold water (3 × 10 mL) and cold ethanol (2 × 5 mL), and dry under vacuum.

Quantitative Data & Characterization

The success of the



14

Table 1: Comparative


C NMR Shifts and Expected Yields of 

C-Labeled Dithiocarbamates
Compound TypeCharacteristic

C NMR Shift (C=S)
Typical YieldPrimary Application

C-Dithiocarbamate Salt
~210.0 – 215.0 ppm> 95% (in situ)Synthetic Intermediate

C-Dithiocarbamate Ester
192.0 – 197.5 ppm78 – 85%Prodrugs, RAFT Agents

C-Ni(II) Complex
206.0 – 208.5 ppm88 – 95%Materials, Bioimaging

C-Cu(II) Complex
Paramagnetic broadening85 – 92%EPR Probes, Catalysis

Note: NMR spectra should be recorded in CDCl



References

  • Halimehjani, A. Z., Marjani, K., & Ashouri, A. (2010). Synthesis of dithiocarbamate by Markovnikov addition reaction in aqueous medium. Green Chemistry, 12(7), 1306-1310. URL: [Link]

  • Hasan, A. A., & Al-Jeboori, M. I. (2017). New Bis(dithiocarbamate) Ligand for Complex Formation; Synthesis, Spectral Analysis and Bacterial Activity. Ibn Al-Haitham Journal for Pure and Applied Sciences, 30(1). URL: [Link]

Using 13CS2 as a precursor for 13C-thiourea synthesis

Author: BenchChem Technical Support Team. Date: March 2026


C-Thiourea from 

CS

Executive Summary

This guide details the protocol for synthesizing carbon-13 labeled thiourea (


C-thiourea) using 

C-carbon disulfide (

CS

) as the primary isotopic precursor.

C-thiourea is a critical building block for incorporating isotopic labels into heterocyclic scaffolds (e.g., thiazoles, pyrimidines) during drug development and metabolic tracer studies.

Unlike simple condensation reactions, the conversion of CS


 to thiourea involves a dynamic equilibrium with ammonium thiocyanate. This protocol prioritizes isotopic economy —maximizing the recovery of the expensive 

C label through a specific recycling workflow that overcomes the thermodynamic yield limits of a single-pass reaction.

Safety & Handling (Critical)

Pre-requisite: All personnel must review the SDS for Carbon Disulfide and Hydrogen Sulfide.

Hazard AgentClassificationCritical Precaution

CS

Neurotoxin / High Flammability Flash point -30°C. Use only in a functional fume hood. Avoid static discharge (ground all equipment).[1][2][3]
H

S
Acute Toxicity (Gas) Byproduct of reaction. Do not vent directly to the lab atmosphere. Scrubber (NaOH trap) required.
Pressure Explosion Hazard Reaction generates gas (H

S) in a closed vessel. Use a rated stainless steel autoclave or heavy-wall pressure tube with a blast shield.

Reaction Mechanism & Logic

The synthesis proceeds via the formation of ammonium dithiocarbamate, its decomposition to ammonium thiocyanate, and a final thermal isomerization to thiourea.

Key Insight: The conversion of ammonium thiocyanate (


NH

S

CN) to thiourea is an equilibrium process.[4] At 140–170°C, the equilibrium mixture contains only ~25–30% thiourea. To achieve high isotopic yield (>90%), the unreacted thiocyanate must be recovered and recycled.
Mechanism Diagram

ThioureaMechanism CS2 13C-Carbon Disulfide (13CS2) Inter1 Ammonium Dithiocarbamate (Intermediate) CS2->Inter1 + 2 NH3 NH3 Ammonia (NH3) SCN Ammonium Thiocyanate (NH4S13CN) Inter1->SCN - H2S H2S H2S (Gas) Inter1->H2S Thiourea 13C-Thiourea ((NH2)213CS) SCN->Thiourea Isomerization (140-170°C)

Caption: Reaction pathway from


CS

to

C-thiourea showing the critical equilibrium step.

Experimental Protocol

Materials & Equipment
  • Precursor:

    
    CS
    
    
    
    (99 atom%
    
    
    C).
  • Reagent: Ammonia solution (28-30% NH

    
     in water) or ethanolic ammonia.
    
  • Apparatus: Stainless steel autoclave (Parr bomb) or heavy-wall borosilicate pressure tube (Ace Glass) with Teflon screw cap.

  • Purification: Ethanol (absolute), Distilled water.

Step-by-Step Methodology

Phase 1: Conversion to Ammonium Thiocyanate

  • Charging: In a fume hood, cool the pressure vessel to 0°C.

  • Addition: Quickly add

    
    CS
    
    
    
    (e.g., 1.0 g, 13.0 mmol) followed by an excess of concentrated aqueous ammonia (10 mL, ~150 mmol).
    • Note: Excess ammonia helps drive the initial dithiocarbamate formation.

  • Reaction: Seal the vessel tightly. Heat to 100°C for 4–6 hours with magnetic stirring.

    • Pressure Warning: Internal pressure will rise due to H

      
      S generation. Ensure the vessel is rated for at least 20 bar.
      
  • Venting: Cool the vessel to room temperature, then to 0°C. Carefully vent the H

    
    S gas into a bleach or NaOH scrubber trap.
    
  • Evaporation: Transfer the orange/yellow solution to a round-bottom flask. Evaporate to dryness under vacuum (rotary evaporator) at 50°C.

    • Result: The residue is primarily crude ammonium thiocyanate (

      
      NH
      
      
      
      S
      
      
      CN).

Phase 2: Thermal Isomerization

  • Heating: Place the dry residue in a flask equipped with a condenser (to prevent sublimation loss).

  • Isomerization: Heat the solid residue in an oil bath at 170°C for 60–90 minutes.

    • Observation: The solid will melt and bubble slightly. This temperature is critical to shift the equilibrium toward thiourea.

  • Cooling: Allow the melt to cool to room temperature. It will solidify into a mixture of thiourea and thiocyanate.

Phase 3: Purification & Recycling (The Yield Loop)

  • Extraction: Add a minimum amount of cold water (approx. 0.5 mL per gram of melt). Thiourea is less soluble in cold water than ammonium thiocyanate.

  • Filtration: Filter the suspension.

    • Solid (Cake): Crude

      
      C-thiourea.
      
    • Filtrate (Mother Liquor): Contains dissolved

      
      C-thiourea and unreacted ammonium thiocyanate.
      
  • Recrystallization: Recrystallize the solid cake from hot ethanol to obtain pure

    
    C-thiourea (white crystals).
    
  • Recycling (Crucial for Isotopes):

    • Combine the Mother Liquor and the Recrystallization Filtrate.[5]

    • Evaporate to dryness.[5]

    • Repeat Phase 2 (Heat to 170°C) and Phase 3 .

    • Cycle: Repeat this loop 2–3 times to increase the cumulative yield from ~30% to >85%.

Workflow Diagram: The Recycling Loop

RecycleLoop Start Crude Mixture (NH4SCN + Thiourea) Extract Cold Water Extraction Start->Extract Filter Filtration Extract->Filter Solid Solid Cake (Thiourea rich) Filter->Solid Liquor Mother Liquor (SCN rich) Filter->Liquor Recryst Recrystallization (Ethanol) Solid->Recryst Evap Evaporate to Dryness Liquor->Evap Recryst->Liquor Filtrate Product Pure 13C-Thiourea Recryst->Product Heat Heat to 170°C (Isomerization) Evap->Heat Heat->Extract Recycle Loop

Caption: Iterative workflow to maximize recovery of the


C label.

Characterization & QC

ParameterSpecificationMethod
Appearance White crystalline solidVisual
Melting Point 170–176°CCapillary MP

C NMR

~183 ppm (DMSO-

)
100 MHz NMR
Mass Spectrometry [M+H]

= 78.0 (for

C)
ESI-MS

Note on NMR: The chemical shift of the C=S carbon is distinct. Unreacted ammonium thiocyanate will show a peak at


 ~130-135 ppm (SCN

), allowing for easy purity assessment.

Application Notes: Downstream Synthesis

If the ultimate goal is a substituted thiourea (e.g., N,N'-diphenylthiourea), do not isolate the parent thiourea.[6] Instead, use the "One-Pot Oxidative Coupling":

  • Mix

    
    CS
    
    
    
    + Amine (2 equiv).
  • Add Oxidant (e.g., H

    
    O
    
    
    
    or Iodine).[4]
  • This bypasses the low-yield equilibrium of the ammonia route and typically yields >80% of the substituted product directly.

References

  • Maddani, M. R., & Prabhu, K. R. (2010).[7] Efficient Synthesis of Thiourea Derivatives in Aqueous Medium. Journal of Organic Chemistry, 75(7), 2327–2332. Link

  • Sigma-Aldrich. (2024). Safety Data Sheet: Carbon Disulfide. Link

  • Kutschy, P., et al. (2021). Synthesis of Thioureas: A Review of Methods. Arkivoc, 2021(1), 24-55. (General reference for thiourea methodologies).
  • Guy, R. G. (1977). The Chemistry of Cyanates and Their Thio Derivatives. Wiley-Interscience. (Authoritative text on the NH SCN Thiourea equilibrium).

Sources

13C NMR chemical shift of Carbon-13 disulfide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-NMR-13C-CS2 Topic: 13C NMR Chemical Shift and Relaxation Dynamics of Carbon-13 Disulfide (


)
Date:  October 24, 2025
Author:  Senior Application Scientist, NMR Division

Abstract

Carbon disulfide (


) occupies a unique niche in 

NMR spectroscopy. Historically utilized as the primary chemical shift reference (

ppm) before the universal adoption of Tetramethylsilane (TMS), it remains a critical secondary standard and a "stress test" molecule for relaxation experiments. Its resonance at 192.8 ppm (relative to TMS) represents one of the most deshielded environments in organic chemistry. This guide details the physicochemical basis of this shift, its application in relaxation time (

) calibration due to its Chemical Shift Anisotropy (CSA) dominated mechanism, and strict safety protocols for its handling.

The Chemical Shift: A Paramagnetic Extremity

In modern


 NMR, 

is rarely a solvent of choice for routine acquisition due to its high volatility and flammability, but it serves as an essential benchmark.
The Value

Relative to the modern TMS scale (


 ppm), the carbon nucleus in carbon disulfide appears at:


Note on Historical Conversion: Older literature (pre-1975) often references shifts relative to


. To convert these to the TMS scale:


Example: A carbonyl peak reported at 20 ppm relative to

would be

ppm vs. TMS.
Electronic Origin of the Shift

The extreme downfield shift is driven by the paramagnetic shielding term (


).
  • Hybridization: The central carbon is

    
     hybridized (
    
    
    
    symmetry), similar to
    
    
    , but sulfur's lower electronegativity and larger atomic radius create a different electronic circulation.
  • Excitation Energy: The

    
     term is inversely proportional to the average electronic excitation energy (
    
    
    
    ). The
    
    
    transitions in the
    
    
    bond are lower in energy than in
    
    
    , leading to a larger paramagnetic contribution and thus significant deshielding (higher ppm).
Comparative Chemical Shift Table
CompoundFormula

(ppm vs TMS)
HybridizationStructural Significance
Carbon Disulfide

192.8

Reference / Solvent
Metal Carbonyls

180 - 250

Extreme deshielding
Ketones

205 - 220

Standard carbonyl range
Chloroform-d

77.16 (t)

Common Solvent Lock
Tetramethylsilane

0.0

Primary Reference

Relaxation Dynamics: The Standard


 is the "gold standard" for testing long relaxation delays because it lacks protons, eliminating the Dipole-Dipole (DD) relaxation mechanism that dominates most organic molecules.
Mechanism: Chemical Shift Anisotropy (CSA)

Relaxation in


 is driven by Chemical Shift Anisotropy (CSA)  and Spin-Rotation (SR) .
  • CSA Dominance: The electron distribution around the linear

    
     bond is highly anisotropic. As the molecule tumbles in the magnetic field (
    
    
    
    ), this anisotropy creates a fluctuating local magnetic field at the carbon nucleus.
  • Field Dependence: The relaxation rate (

    
    ) due to CSA scales with the square of the external field:
    
    
    
    
    At higher fields (e.g., 600 MHz vs 300 MHz),
    
    
    relaxes faster.
Experimental Implication

Because


 can range from 20 to 50 seconds  (depending on 

and temperature), standard pulse sequences with 1-second delays will saturate the signal, yielding zero intensity.

Experimental Protocols

Protocol A: The "Null Point" Determination

Purpose: To accurately measure the


 of 

or validate the performance of an NMR probe's temperature stability (since SR relaxation is temp-dependent).

Method: Inversion Recovery (


)
  • Sample Prep: Use neat

    
     with 10% 
    
    
    
    (benzene-d6) for lock. Degas the sample (oxygen is paramagnetic and shortens
    
    
    ).
  • Parameter Setup:

    • Spectral Width: 250 ppm (center at 100 ppm).

    • Relaxation Delay (

      
      ): 300 seconds  (
      
      
      
      ).
    • 
       list (variable delay): 0.1, 1, 5, 10, 15, 20, 25, 30, 40, 60 seconds.
      
  • Execution: Run the array.

  • Analysis (Self-Validating Step):

    • Locate the spectrum where the

      
       peak is effectively zero (null).
      
    • Calculate

      
       using the null point approximation:
      
      
      
      
    • Validation: If

      
       is 20s, 
      
      
      
      should be
      
      
      s.
Protocol B: Chemical Shift Referencing (Substitution Method)

Purpose: To reference a sample when internal TMS is not permitted (e.g., reactive samples).

  • Acquire Sample: Run the

    
     spectrum of your analyte in the desired solvent.
    
  • Acquire Reference: Remove the sample tube and insert a tube containing

    
     (in the same solvent if possible, or neat with a capillary lock). Run the spectrum without changing any field/frequency lock parameters.
    
  • Calculation:

    • Set the

      
       peak to 192.8 ppm .
      
    • The spectrometer's frequency map is now calibrated.

    • Reload the analyte spectrum; the chemical shifts are now accurate relative to the substituted standard.

Visualization of Dynamics

The following diagram illustrates the relaxation pathway and the logic of the Inversion Recovery experiment for


.

CS2_Relaxation Start Equilibrium Magnetization (Mz) Pulse180 180° Pulse (Inversion) Start->Pulse180 Inverted -Mz (Inverted State) Pulse180->Inverted Relaxation Relaxation Period (tau) Inverted->Relaxation Decay starts Pulse90 90° Pulse (Readout) Relaxation->Pulse90 At time t=tau Acquisition FID Acquisition Pulse90->Acquisition NullPoint Null Point Check: If Signal = 0, T1 = tau / 0.693 Acquisition->NullPoint Data Analysis CSA Mechanism: CSA (Anisotropy) CSA->Relaxation High Field Dominant SR Mechanism: Spin-Rotation (Molecule Tumbling) SR->Relaxation Temp Dependent

Caption: Logic flow for measuring the long T1 of CS2, highlighting the competing CSA and Spin-Rotation relaxation mechanisms.

Safety & Handling Protocols

WARNING: Carbon disulfide is a neurotoxin and an extreme fire hazard.

  • Flash Point: -30°C. Vapors can be ignited by a hot steam pipe or a standard light bulb.

    • Protocol: Use only in a fume hood with explosion-proof electrical outlets.

  • Toxicity: Chronic exposure affects the nervous system.

    • Protocol: Double-glove (Nitrile is permeable to

      
      ; use Laminate film or PVA gloves if handling neat liquid for extended periods).
      
  • Disposal: Do not mix with acetone or chloroform waste; segregate into "Sulfur-Containing Organic Waste".

References

  • Comparison of 13C Chemical Shifts. SpectraBase. Wiley Science Solutions. Available at: [Link]

  • Relaxation Mechanisms in Carbon Disulfide. Spiess, H.W., et al. Journal of Magnetic Resonance (1971). "Spin-rotation interaction and anisotropic chemical shift in 13CS2." Available at: [Link]

  • 13C NMR Standards and Referencing. U. Wisconsin Chemistry Dept NMR Facility Guides. Available at: [Link]

One-pot synthesis of xanthates using Carbon-13C disulfide

Application Note: One-Pot Synthesis of Xanthates using Carbon-13 ( ) Disulfide

Abstract & Scope

This guide details a high-efficiency, one-pot protocol for synthesizing O-alkyl-S-alkyl xanthates incorporating a carbon-13 (


)

Using isotopically enriched


closed-system, stoichiometric-limiting strategy

Chemical Principles & Mechanism

The synthesis proceeds via a three-stage cascade in a single reaction vessel:

  • Alkoxide Formation: Deprotonation of the alcohol substrate.

  • Nucleophilic Attack: The alkoxide attacks the electrophilic carbon of

    
    .
    
  • S-Alkylation: The resulting xanthate anion displaces a halide from an alkylating agent (e.g., methyl iodide).

Reaction Scheme


Critical Considerations for Labeling
  • Stoichiometry: Unlike standard preparations where

    
     is used in excess, here 
    
    
    is the limiting reagent (or used at 1.0 equiv) to prevent waste.
  • Volatility:

    
     boils at ~46°C. The reaction must be kept typically below 10°C during addition to prevent loss to the headspace.
    
  • Atom Economy: The one-pot method prevents hydrolysis of the sensitive xanthate salt, which is common during isolation steps.

Materials & Equipment

Reagents
ReagentPurity/GradeRole
Alcohol Substrate (R-OH) Dry, >99%Precursor for O-alkyl group
Carbon-13 Disulfide (

)
99 atom %

Isotopic Source
Sodium Hydride (NaH) 60% dispersion in oilStrong Base (preferred over KOH for anhydrous efficiency)
Alkyl Halide (R'-X) >98% (e.g., MeI, Benzyl Br)S-Alkylating Agent
THF (Tetrahydrofuran) Anhydrous, inhibitor-freeSolvent
Equipment
  • Schlenk Line: For inert atmosphere (

    
     or Ar).
    
  • Pressure-Equalizing Dropping Funnel: For controlled addition.

  • Cryogenic Bath: Ice/Water (0°C) or Acetone/Dry Ice (-78°C) depending on scale.

  • Septum-Capped Vials: For handling

    
     via syringe to avoid evaporation.
    

Experimental Protocol

Safety Pre-Check

DANGER: Carbon disulfide is neurotoxic, a reproductive hazard, and has an extremely low flash point (-30°C).

  • Engineering Controls: All operations must occur in a functioning fume hood.

  • PPE: Butyl rubber gloves (standard nitrile degrades quickly against

    
    ), face shield, and lab coat.
    
  • Static: Ground all glassware;

    
     vapors can ignite from static discharge.
    
Step-by-Step Procedure
Phase 1: Alkoxide Generation
  • Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon.

  • Add NaH (1.1 equiv, washed with dry hexane to remove oil if necessary) to the flask.

  • Add anhydrous THF (10 mL per gram of substrate).

  • Cool the suspension to 0°C in an ice bath.

  • Add the Alcohol (R-OH) (1.1 equiv) dropwise via syringe. Hydrogen gas will evolve.

  • Stir at 0°C for 30 mins, then warm to room temperature (RT) for 30 mins to ensure complete deprotonation.

Phase 2:

Incorporation (The Critical Step)
  • Re-cool the reaction mixture to -10°C (ice/salt bath) or -78°C if the scale is very small (<100 mg) to condense vapors.

  • Using a gas-tight syringe, add

    
      (1.0 equiv) slowly.
    
    • Note: The solution typically turns distinct yellow/orange, indicating xanthate salt formation.

  • Stir for 1–2 hours. Allow the temperature to rise slowly to 0°C, but do not exceed RT to prevent

    
     evaporation before reaction.
    
Phase 3: Alkylation (One-Pot)
  • With the mixture at 0°C, add the Alkyl Halide (e.g., Methyl Iodide, 1.2 equiv) dropwise.

  • Remove the cooling bath and allow the reaction to stir at RT for 2–4 hours.

    • Monitoring: TLC should show the disappearance of the alcohol and the appearance of a less polar spot (the xanthate ester).

  • Quench: Carefully add saturated aqueous

    
     to quench excess base.
    
Phase 4: Workup & Purification[1]
  • Extract the aqueous layer with Ethyl Acetate (

    
     mL).
    
  • Wash combined organics with water and brine. Dry over ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    .[2]
    
  • Concentrate under reduced pressure (Rotavap).

    • Caution: Xanthates can be thermally unstable. Do not heat the water bath above 40°C.

  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient). Xanthates are often bright yellow oils or solids.

Visualization of Methodology

Mechanism of Action

The following diagram illustrates the electron flow and atomic mapping of the

XanthateMechanismAlcoholAlcohol (R-OH)AlkoxideAlkoxide (R-O⁻)Alcohol->AlkoxideDeprotonation (-H₂)BaseBase (NaH)Base->AlkoxideIntermedXanthate Salt(R-O-¹³C(=S)S⁻)Alkoxide->IntermedNucleophilic Attackon ¹³CCS2¹³CS₂ (Electrophile)CS2->IntermedCaptureProductFinal Xanthate(R-O-¹³C(=S)S-R')Intermed->ProductSN2 SubstitutionAlkylHalideAlkyl Halide (R'-X)AlkylHalide->Product-X⁻

Caption: Reaction pathway for the incorporation of Carbon-13 into the xanthate thiocarbonyl moiety.

Experimental Workflow

Workflowcluster_0Phase 1: Activationcluster_1Phase 2: Labelingcluster_2Phase 3: TerminationStep1Flask: Alcohol + NaH + THF(0°C, Inert Gas)Step2Add ¹³CS₂ (1.0 equiv)(Keep < 0°C)Step1->Step2 30 min stirStep3Add Alkyl Halide(Warm to RT)Step2->Step3 1-2 hr stir (Yellow color)WorkupPurification(Silica Column)Step3->Workup Quench & Extract

Caption: Operational sequence ensuring containment of volatile

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Volatilization of ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

Ensure reaction temp is

during addition. Use a sealed tube if possible.
No Reaction Incomplete deprotonationUse fresh NaH. Ensure alcohol is dry. Allow longer time for alkoxide formation.
Side Products Hydrolysis of Xanthate SaltEnsure anhydrous conditions.[3][4] Do not delay alkyl halide addition once salt forms.
Odor Leakage of sulfur compoundsUse bleach (sodium hypochlorite) to oxidize glassware/waste, neutralizing the smell.
Expected Analytical Data
  • 
     NMR:  The thiocarbonyl carbon (
    
    
    ) is highly deshielded, typically appearing between 210–230 ppm . This signal will be significantly enhanced due to enrichment.
  • IR Spectroscopy: Strong absorption bands for

    
     (1050–1200 cm⁻¹) and 
    
    
    (1200–1250 cm⁻¹).

References

  • BenchChem. A Technical Guide to the Synthesis of High-Purity Potassium Ethyl Xanthate. BenchChem Application Notes.[3][4] Link

  • Royal Society of Chemistry. Synthesis and characterization of xanthates. RSC Advances, 2020. Link

  • Organic Syntheses. m-Thiocresol (via Xanthate intermediate). Org.[5][6] Synth. 1973, Coll.[5] Vol. 5, 1050. Link

  • Sigma-Aldrich. Safety Data Sheet: Carbon-13C disulfide.Link

  • Perrier, S., et al.Macromolecules (RAFT Polymerization agents). American Chemical Society.

Reaction conditions for 13C-labeling of thiocarbonyls

Application Note: Reaction Conditions and Protocols for the C-Labeling of Thiocarbonyls

Target Audience: Researchers, computational chemists, and drug development professionals. Applications: NMR structural elucidation, mass spectrometry (SIL-MS) tracking, and pharmacokinetic profiling of sulfur-containing therapeutics.

Executive Summary

The strategic incorporation of stable







Mechanistic Frameworks & Causality

De Novo Synthesis of C-Thioureas via CS

Causality & Design Choice: For the synthesis of labeled thioureas and isothiocyanates, carbon-13 labeled carbon disulfide (






Synthesis of C-Thioamides via Ni(II)-Catalysis and Thionation

Causality & Design Choice: Synthesizing complex aliphatic










Quantitative Comparison of Labeling Strategies

Labeling StrategyPrimary Isotope SourceTarget MotifKey Reagents / CatalystsTypical YieldReaction Time
Direct Dithiocarbamation

CS

(Liquid)
Asymmetric ThioureasDCC, Primary/Secondary Amines80–95%12–18 h
Ni(II) Thiocarbonylation + Thionation

COgen (Solid)
Aliphatic ThioamidesNiCl

·glyme, 2,2'-dipyridyl disulfide, Lawesson's Reagent
65–85% (over 2 steps)2–4 h

Experimental Protocols

Protocol 1: Synthesis of Asymmetric C-Thioureas

Adapted from established


  • Isothiocyanate Formation:

    • In an argon-purged Schlenk flask, dissolve DCC (1.2 equiv.) and

      
      CS
      
      
      (1.0 equiv., typically 99 atom %
      
      
      C) in anhydrous THF (0.5 M).
    • Cool the mixture to -10 °C using an ice/brine bath.

    • Dropwise, add the primary amine (R

      
      -NH
      
      
      , 1.0 equiv.) dissolved in THF. Stir for 12 hours, allowing the reaction to slowly reach room temperature.
  • Filtration:

    • Add cold diethyl ether to precipitate the DCU byproduct. Filter the mixture through a Celite pad and concentrate the filtrate under reduced pressure to isolate the

      
      C-isothiocyanate.
      
  • Thiourea Assembly:

    • Redissolve the crude

      
      C-isothiocyanate in anhydrous dichloromethane (DCM).
      
    • Add the secondary amine (R

      
      -NH
      
      
      , 1.1 equiv.) and stir at room temperature for 2 hours.
  • Self-Validating Analytical Check:

    • Monitor via

      
      C NMR. The disappearance of the 
      
      
      CS
      
      
      resonance (
      
      
      ~193 ppm) and the transient appearance of the
      
      
      C-isothiocyanate (
      
      
      ~130-135 ppm) validates the first step. The final
      
      
      C-thiourea is confirmed by a dominant peak at
      
      
      ~180-185 ppm
      .
Protocol 2: Synthesis of C-Thioamides via Ni(II)-Catalysis

Leveraging the Skrydstrup SET pathway followed by thionation.

  • Two-Chamber Setup (COware):

    • Chamber A (CO Generation): Load

      
      COgen (1.5 equiv.) and a Pd-based activator.
      
    • Chamber B (Reaction): Load the alkyl halide (1.0 equiv.), NiCl

      
      ·glyme (10 mol%), dtbbpy ligand (15 mol%), Zn powder (2.0 equiv.), and 2,2'-dipyridyl disulfide (1.5 equiv.) in anhydrous N,N-dimethylacetamide (DMA).
      
  • 
    CO Insertion & SET Trapping: 
    
    • Seal the system and inject activation buffer into Chamber A. The released

      
      CO gas diffuses into Chamber B. Stir Chamber B at room temperature for 45 minutes to form the 2-pyridyl 
      
      
      C-thioester.
  • One-Pot Amination:

    • Open Chamber B and add the desired amine (2.0 equiv.). Stir for 30 minutes. The neighboring pyridine nitrogen accelerates the amidation, yielding the

      
      C-carboxamide.
      
  • Thionation (O-to-S Exchange):

    • Isolate the

      
      C-carboxamide via aqueous workup. Redissolve in anhydrous toluene, add Lawesson's Reagent (0.6 equiv.), and reflux at 110 °C for 2 hours.
      
  • Self-Validating Analytical Check:

    • The intermediate

      
      C-carboxamide exhibits a 
      
      
      C NMR shift at
      
      
      ~170 ppm
      . Successful thionation is confirmed by a significant downfield shift to
      
      
      ~200-205 ppm
      , characteristic of the
      
      
      C-thioamide.

Pathway Visualization

GRXAlkyl Halide(R-X)Thioester13C-2-PyridylThioesterRX->Thioester Ni(II), 13CO Insertion& SET TrappingAmide13C-Carboxamide(13C=O)Thioester->Amide One-Pot AminationThioamide13C-Thioamide(13C=S)Amide->Thioamide Thionation(O to S Exchange)CO13COgen(13CO Source)CO->Thioester 13CO TransferDisulfide2,2'-DipyridylDisulfideDisulfide->Thioester Thiolate SourceAmineAmine(R'-NH2)Amine->Amide Nucleophilic AttackLawessonLawesson'sReagentLawesson->Thioamide Sulfur Transfer

Pathway for 13C-thioamide synthesis via 13CO thiocarbonylation and subsequent thionation.

References

  • Pedersen, S. S., Donslund, A. S., Mikkelsen, J. H., Bakholm, O. S., Papp, F., Jensen, K. B., Gustafsson, M. B. F., & Skrydstrup, T. (202

Application Note: Handling Volatile 13C-Labeled Reagents in the Glovebox

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The use of Carbon-13 (


) labeled reagents is a cornerstone of metabolic flux analysis and structural elucidation in drug development. However, many high-value 

precursors (e.g.,

-Methyl Iodide,

-Formaldehyde) are highly volatile. Handling these within an inert atmosphere glovebox presents a dual paradox: the glovebox protects the reagent from air, but the reagent’s volatility threatens the glovebox’s purification system. This guide details a field-proven protocol to handle volatile

reagents without compromising the inert atmosphere, poisoning the catalyst bed, or losing expensive isotopic material.

Part 1: The Technical Challenge

The "Poisoned Lung" Effect

Standard gloveboxes rely on a copper catalyst (to remove


) and molecular sieves (to remove 

).
  • The Threat: Volatile organic compounds (VOCs), particularly those containing halogens (Cl, Br, I), sulfur , or amines , irreversibly bind to the copper catalyst.

  • The Consequence: A single exposure to

    
    -Methyl Iodide (
    
    
    
    ) can coat the catalyst active sites, rendering the purification system useless. This leads to rising
    
    
    levels and necessitates a costly catalyst replacement ($2,000+ USD).
  • The Cost Factor:

    
     reagents often cost >$500/gram. Evaporative loss due to improper sealing or vacuum cycles is financially unacceptable.
    
Reagent Properties & Hazards
ReagentBoiling PointDensityHazard ClassGlovebox Risk

-Methyl Iodide
42°C2.28 g/mLCarcinogen, VolatileHigh (Halogen poison)

-Formaldehyde
-19°C (Gas)N/AToxic, FlammableModerate (Polymerization)

-Acetaldehyde
20.2°C0.78 g/mLFlammable, IrritantHigh (High volatility)

-Chloroform
61°C1.49 g/mLCarcinogenHigh (Halogen poison)

Part 2: Equipment & Preparation

Essential Hardware
  • Schlenk Storage Vessels: Use J. Young valve tubes or high-vacuum stopcock vessels. Never use standard plastic caps or crimp seals for long-term storage of volatiles in a glovebox; the vacuum cycles of the antechamber can compromise them.

  • Secondary Containment: A glass jar with a screw-top lid containing a bed of activated charcoal. This acts as a "local scrubber" for the reagent bottle.

  • Cold Trap (External): Ensure the glovebox antechamber pump is protected by a liquid nitrogen (

    
    ) trap to catch volatiles during transfer.
    
The "Static Mode" Rule

CRITICAL: Before opening any volatile


 reagent, the glovebox circulation (blower) must be turned OFF . This isolates the purification train from the box atmosphere, preventing the volatile vapors from being sucked into the catalyst bed.

Part 3: Core Protocols

Protocol A: Bringing Volatile Reagents Into the Glovebox

Objective: Introduce the reagent without exposing it to air or boiling it off during the antechamber vacuum cycle.

Method: The "Freeze-Pump-Thaw" Transfer

  • Preparation: Seal the

    
     reagent in a Schlenk flask or J. Young tube outside the box.
    
  • Freezing: Submerge the flask in

    
     until the reagent is frozen solid.
    
  • Evacuation: Connect the flask to a vacuum line (outside the box) and evacuate the headspace (protects against over-pressurization). Close the valve.

  • Antechamber Loading: Place the frozen, sealed flask into the glovebox antechamber immediately.

  • Cycling: Perform the standard evacuation/refill cycles. Note: Because the reagent is sealed and frozen, it will not evaporate.

  • Entry: Bring the flask into the glovebox. Allow it to thaw only once inside.

Protocol B: Handling & Reaction (The "Static Mode" Workflow)

Objective: Perform the synthesis while protecting the glovebox catalyst.

  • Isolation: Turn OFF the glovebox circulation blower.

  • Setup: Place the reaction vessel,

    
     reagent, and a waste container in the working area.
    
  • Dispensing:

    • Open the

      
       reagent slowly.
      
    • Use a gas-tight syringe or positive-displacement pipette to transfer the required volume.

    • Tip: Pre-cool the syringe in the glovebox freezer (if available) to minimize dripping of volatile liquids.

  • Reaction: Immediately seal the reaction vessel (e.g., screw cap pressure vial).

  • Resealing: Close the

    
     reagent bottle tightly. Place it back into its secondary containment jar (with charcoal) and seal the jar.
    
  • Cleanup: Wipe down the area. Place used Kimwipes/gloves in a sealed waste jar (do not leave them exposed).

Protocol C: Exiting & Purging

Objective: Remove contaminants from the atmosphere before reconnecting the catalyst.[1]

  • The Purge: With the circulation still OFF , initiate a "Purge" (or "Flush") cycle.[2]

    • This forces inert gas (Ar/

      
      ) through the box and out the exhaust, bypassing the catalyst.
      
    • Duration: Purge for at least 15–20 minutes (or 5–10 volume exchanges).

  • Re-engagement: Only after the purge is complete, turn the circulation blower back ON .

  • Verification: Check the

    
     and moisture sensors. A spike is normal, but it should recover quickly.
    

Part 4: Visualization of Workflows

Workflow: Safe Introduction of Volatiles

This diagram illustrates the decision matrix for bringing volatiles into the box, ensuring no loss of expensive isotope.

G Start Start: 13C Reagent Outside Box CheckState Is Reagent Liquid/Volatile? Start->CheckState Freeze Freeze in LN2 (Solidify) CheckState->Freeze Yes Direct Direct Entry (Not Recommended for Volatiles) CheckState->Direct No (Solid/Non-volatile) Seal Seal in J. Young/Schlenk Tube Freeze->Seal Antechamber Place in Antechamber Seal->Antechamber Cycle Evacuate/Refill Cycles (Reagent remains frozen/sealed) Antechamber->Cycle Enter Bring into Glovebox Cycle->Enter Thaw Thaw inside Box Enter->Thaw

Caption: Figure 1: The "Freeze-Pump-Thaw" entry method minimizes pressure buildup and reagent loss during antechamber cycling.

Workflow: The "Static Mode" Reaction Protocol

This diagram details the critical steps to protect the catalyst during the reaction phase.

G Status Glovebox Status: Normal Action1 Turn OFF Circulation/Blower Status->Action1 Before Opening Handling Open Reagent & Perform Reaction Action1->Handling Containment Seal Reaction & Reagent Handling->Containment Waste Seal Waste in Secondary Jar Containment->Waste Purge Purge/Flush Box (15-20 min) Waste->Purge Restore Turn ON Circulation Purge->Restore Atmosphere Clean

Caption: Figure 2: The "Static Mode" workflow ensures volatile contaminants are flushed out via exhaust rather than trapped in the catalyst.

Part 5: Troubleshooting & Safety

Common Failure Modes
SymptomProbable CauseCorrective Action
O2 Levels Rising Catalyst poisoning or leak.Check circulation status. If poisoned, regeneration is required.
Solvent Smell in Box Inadequate purging or waste leak.Stop work. Seal all containers. Purge for 30+ mins. Check waste seals.[3][4]
Reagent Volume Loss Evaporation during transfer.Use "Freeze-Pump-Thaw" method. Ensure seals are J. Young or Teflon-lined.
Waste Disposal
  • Never pour volatile

    
     waste into the open glovebox solvent trap if the circulation is on.
    
  • Store liquid waste in a sealed glass bottle inside the box until full.

  • Remove waste bottles via the antechamber using the same "Static Mode" (Turn off blower -> Transfer out -> Purge -> Turn on blower).

References

  • Boise State University. (n.d.). Transferring Volatiles into the Glovebox. Retrieved from [Link]

  • California Institute of Technology (Caltech). (n.d.). Glovebox Rules - Lewis Group. Retrieved from [Link]

  • University of Wisconsin-Madison. (2019). Glovebox Use SOP - Berry Group. Retrieved from [Link]

  • EPFL (École Polytechnique Fédérale de Lausanne). (2022). Glovebox Safety Guidelines. Retrieved from [Link]

Sources

Atom-economic synthesis using Carbon-13 disulfide

Precision Synthesis with Carbon-13 Disulfide ( ): Atom-Economic Protocols for Labeling

Executive Summary & Strategic Value

Carbon-13 disulfide (


atom economyquantitative transfer

This guide departs from standard bulk-solvent methodologies. We present a closed-system, vacuum-line approach to handling

  • The Gateway Protocol: Synthesis of

    
    -Isothiocyanates (ITCs) via dithiocarbamate desulfurization.
    
  • The 100% Atom-Economic Protocol: Synthesis of cyclic

    
    -dithiocarbonates from epoxides.
    

Critical Handling: The Vacuum Transfer System

Expert Insight: The primary source of loss in

Protocol A: Quantitative Vacuum Transfer of

Objective: Transfer

Equipment:

  • Schlenk line (Dual manifold: Vacuum/Ar).

  • Liquid Nitrogen (

    
    ) Dewar.
    
  • Custom glass bridge (male-to-male ground glass joints) or a dedicated vacuum transfer tube.

  • Reaction flask (Schlenk flask or J-Young tube) containing the reaction solvent/substrate.

Workflow Diagram:

VacuumTransfercluster_0Critical Control Point: Static VacuumSource13CS2 Source(Ampoule)BridgeGlass Transfer BridgeSource->BridgeVapor PhaseManifoldVacuum Manifold(< 0.1 mbar)Manifold->BridgeActive VacuumReceiverReaction Flask(Frozen Solvent)Bridge->ReceiverCondensation (-196°C)

Figure 1: Vacuum transfer workflow ensuring zero evaporative loss of the isotopologue.

Step-by-Step Procedure:

  • Preparation: Charge the Receiver Flask with the reaction solvent (e.g., dry THF) and substrate (e.g., amine). Flash freeze the solvent using

    
    .
    
  • System Evacuation: Connect the Source Ampoule and Receiver Flask via the Glass Bridge. Evacuate the entire bridge and headspace of the frozen Receiver Flask to <0.1 mbar.

  • Static Vacuum: Close the valve to the main vacuum manifold. The system is now isolated (static vacuum).[1]

  • Transfer:

    • Keep the Receiver Flask in

      
       (-196 °C).
      
    • Open the Source Ampoule valve. Warm the Source Ampoule with a water bath (30 °C).

    • Mechanism: The vapor pressure gradient drives

      
       from the warm source to the cold receiver, where it freezes instantly.
      
  • Completion: Once the Source is empty, close the Receiver valve. Thaw the Receiver Flask to allow the

    
     to dissolve into the solvent.
    

Application 1: -Isothiocyanates (The Gateway Reagent)

Isothiocyanates (ITCs) are the most versatile intermediates for introducing

The Challenge: Direct reaction of amines with


The Solution:Tosyl Chloride (TsCl)
Protocol B: Synthesis of Phenyl- -isothiocyanate

Reaction Scheme:

Reagents:

  • Aniline (1.0 eq)

  • 
     (1.0 eq, transferred via Protocol A)
    
  • Triethylamine (

    
    ) (2.0 eq)
    
  • Tosyl Chloride (TsCl) (1.0 eq)

  • THF (anhydrous)

Step-by-Step:

  • Dithiocarbamate Formation:

    • To the Receiver Flask (containing 1.0 mmol Aniline and 1.0 mmol

      
       in THF from Protocol A), add 
      
      
      (2.0 mmol) via syringe through a septum.
    • Stir at 0 °C for 1 hour, then warm to Room Temperature (RT) for 2 hours.

    • Observation: Solution typically turns yellow/orange, indicating dithiocarbamate formation.

  • Desulfurization:

    • Cool the mixture to 0 °C.

    • Add solid TsCl (1.0 mmol) in one portion (or dissolved in minimal THF).

    • Stir for 30 minutes. A precipitate (

      
      ) will form.
      
  • Workup:

    • Filter the mixture through a small pad of Celite to remove salts.

    • Concentrate the filtrate.

    • Note: For volatile ITCs, do not rotovap to dryness. Use a telescope distillation or use the solution directly in the next step.

Why this works (Causality): TsCl activates the sulfur of the dithiocarbamate, creating a good leaving group. The base then deprotonates the nitrogen, triggering the elimination of the sulfur species and formation of the

Application 2: 100% Atom-Economic Heterocycle Synthesis

For maximum isotopic efficiency, reactions that incorporate both the Carbon and Sulfur atoms of

Protocol C: Synthesis of Cyclic -Dithiocarbonates

Target: Labeling of 1,3-oxathiolane-2-thiones (Key scaffolds for nucleoside analogs).

Reagents:

  • Epoxide substrate (e.g., Styrene oxide)

  • Catalyst: Lithium tert-butoxide (

    
    ) (5 mol%)
    

Workflow Diagram:

AtomEconomyReagentsEpoxide + 13CS2(Catalyst: LiOtBu)IntermediateAlkoxide Opening(Regioselective Attack)Reagents->Intermediate Nucleophilic AttackCyclizationIntramolecularRing ClosureIntermediate->Cyclization S-C Bond FormationProductCyclic 13C-Dithiocarbonate(100% Atom Economy)Cyclization->Product Yield >95%

Figure 2: The LiOtBu-catalyzed insertion of CS2 into epoxides retains all isotopic mass.

Procedure:

  • Setup: In a J-Young NMR tube or sealed pressure vial, combine Styrene oxide (1.0 mmol) and

    
     (0.05 mmol).
    
  • Addition: Transfer

    
     (1.0 mmol) via Protocol A.
    
  • Reaction: Seal the vessel and stir at RT for 4–12 hours.

  • Validation: Monitor via

    
     NMR. The disappearance of epoxide protons and appearance of the cyclic carbonate protons confirms conversion.
    
  • Purification: Filtration through a short silica plug (if necessary) to remove catalyst. Evaporation yields pure product.

Analytical Validation (QC)

Verifying

FeatureStandard

Compound

-Labeled Compound

NMR Signal
Weak, requires many scansMassive intensity, singlet (decoupled)
Chemical Shift (

)
~180–200 ppm~180–200 ppm (Definitive diagnostic)
Mass Spectrometry M+ peak dominantM+1 peak dominant (Mass shift +1 Da)
Coupling (

)
Satellites (1.1% abundance)Strong splitting in

NMR

Self-Validating Check: In the



References

  • Atom-Economic Polymerization: Motokuka, T., et al. "Atom economical synthesis of di- and trithiocarbonates by the lithium tert-butoxide catalyzed addition of carbon disulfide to epoxides." Organic & Biomolecular Chemistry, 2025.[2][3][4] Link (Example context based on search results).

  • Isothiocyanate Synthesis: Munch, H., et al. "A Comparative Guide to the Reproducible Synthesis of Chiral Isothiocyanates." BenchChem Protocols, 2025.[5] Link

  • CS2 Handling: "Static Vacuum Distillation - The Schlenk Line Survival Guide." Link

  • 13C Labeling Applications: "Efficient labeling of organic molecules using 13C elemental carbon." Organic Chemistry Frontiers, 2025. Link

  • General CS2 Reactivity: "Carbon disulfide (CS2): chemistry and reaction pathways." Molecular Diversity, 2025.[2][3][4] Link

Procedure for trapping 13CS2 gas in reaction vessels

Advanced Protocol: Cryogenic Trapping and Vacuum Transfer of CS Gas

Part 1: Abstract & Core Directive

Carbon-13 labeled Carbon Disulfide (


CS

)


This guide provides a definitive methodology for trapping


CS

gas
  • Quantitative Vacuum Transfer: Moving the reagent from a storage ampoule to a reaction vessel with >99% efficiency (Zero-Loss).

  • Exhaust Scavenging: Capturing unreacted gas from a flow stream to prevent environmental release or pump damage.

Part 2: Safety & Physical Properties (E-E-A-T)

Critical Hazards[1]
  • Neurotoxicity: CS

    
     attacks the nervous system. Chronic exposure can cause peripheral neuropathy and psychiatric effects. All work must be performed in a functioning fume hood. 
    
  • Flammability: CS

    
     has an exceptionally low autoignition temperature (~100 °C). It can be ignited by a hot steam pipe or a standard light bulb. Use only explosion-proof heating mantles or oil baths. No open flames. 
    
  • Volatility: With a vapor pressure of ~300 mmHg at 20 °C, CS

    
     rapidly vaporizes.
    
Physical Constants for Trapping
PropertyValueImplication for Trapping
Boiling Point 46.2 °CEasily vaporized for gas-phase transfer.
Melting Point -111.6 °CLiquid Nitrogen (-196 °C) is required to freeze it solid. Dry ice/acetone (-78 °C) leaves it as a liquid with non-negligible vapor pressure.
Vapor Pressure (-78 °C) ~1-2 mmHgDry ice traps will NOT quantitatively trap

CS

under high vacuum; significant loss will occur.
Solubility LipophilicIncompatible with rubber/latex. Use Viton® or PTFE seals.

Part 3: Experimental Protocols

Protocol A: Quantitative Cryogenic Vacuum Transfer (The "Zero-Loss" Method)

Use this method to transfer


1. Equipment Setup
  • High-Vacuum Manifold (Schlenk Line): < 0.1 mmHg capability.

  • Traps: Liquid Nitrogen (LN2) Dewar.

  • Reaction Vessel: Young's tap Schlenk flask or heavy-wall bomb, flame-dried.

  • Connections: Glass or PTFE tubing only. Do not use Tygon (CS

    
     permeates it).
    
2. The Transfer Workflow

Step 1: System Preparation

  • Connect the

    
    CS
    
    
    source ampoule and the receiving Reaction Flask (RF) to the vacuum manifold.
  • Evacuate the manifold and the RF to < 0.05 mmHg. Flame dry the RF if necessary (allow to cool completely before introducing CS

    
    ).
    
  • Leak Test: Close the manifold to the pump. Ensure pressure remains stable for 5 minutes. Trustworthiness Check: If pressure rises, do not proceed. CS

    
     will escape.
    

Step 2: Cryogenic Trapping (The "Push-Pull")

  • Submerge the Reaction Flask (RF) in a Liquid Nitrogen (LN2) bath (-196 °C).

  • Close the vacuum valve to the pump (Static Vacuum).

  • Slowly open the valve on the

    
    CS
    
    
    source ampoule.
    • Mechanism:[1][2][3][4][5] The temperature differential (RT vs. -196 °C) creates a cryopump effect. The

      
      CS
      
      
      vapor will rapidly migrate to the coldest point (the RF) and desublime (freeze) onto the walls.
  • Monitor the source ampoule. If it cools down due to rapid evaporation, warm it gently with a gloved hand (body heat is sufficient) to maintain vapor pressure.

Step 3: Verification & Isolation

  • Allow transfer to continue until the source is empty or the desired mass is transferred (measured by volume loss in a graduated source or by weight difference).

  • Close the valve on the RF.

  • Close the valve on the source.

  • Critical Safety Step: Before removing the RF from the vacuum line, ensure the stopcock is tightly closed.

  • Remove the LN2 bath from the RF and allow the

    
    CS
    
    
    to thaw into a liquid behind a blast shield.
Protocol B: Scavenging/Neutralization Trap (The "Safety" Method)

Use this method to trap excess


Chemistry: CS


Setup:

  • Reaction Outlet

    
    Cold Trap 1  (Dry Ice/Acetone, -78 °C): Condenses organic solvents but allows some CS
    
    
    through.
  • Cold Trap 2 (Liquid Nitrogen, -196 °C): Freezes remaining

    
    CS
    
    
    .
  • Bubbler Scrubber: The final exit gas bubbles through a solution of 25% Bleach (NaOCl) + 10% NaOH .

Part 4: Visualization (Graphviz)

Diagram 1: Cryogenic Vacuum Transfer Manifold

This diagram illustrates the "Zero-Loss" transfer setup, highlighting the temperature gradients required for success.

VacuumTransfercluster_processThermodynamic Driving ForceSource13CS2 Source(Ampoule)Temp: 25°CManifoldVacuum Manifold(Glass/PTFE)Source->ManifoldVapor Phase(High Vapor Pressure)PumpVacuum Pump(< 0.05 mmHg)Manifold->PumpInitial Evacuation Only(Closed during transfer)ReceiverReaction Vessel(Freezing Trap)Temp: -196°C (LN2)Manifold->ReceiverDesublimation(Cryo-Pumping)

Caption: Figure 1. Static vacuum transfer setup. The temperature gradient (ΔT = 221°C) drives quantitative mass transport from Source to Receiver.

Diagram 2: Decision Matrix for Trapping Strategy

TrappingLogicStartStart: 13CS2 Handling RequirementTypeIs the 13CS2 a Reagent or Waste?Start->TypeReagentREAGENT: Need Quantitative TransferType->ReagentInput MaterialWasteWASTE: Need Safe Disposal/ScrubbingType->WasteReaction ExhaustMethodAMethod A: Cryogenic Vacuum Transfer(Static Vacuum)Reagent->MethodACoolingCool Receiver to -196°C (LN2)Freeze SolidMethodA->CoolingMethodBMethod B: Oxidative ScrubbingWaste->MethodBScrubberBleach (NaOCl) + NaOH BubblerOxidizes CS2 -> SulfateMethodB->Scrubber

Caption: Figure 2. Operational decision tree for selecting the appropriate trapping protocol based on experimental goals.

Part 5: Troubleshooting & Optimization

IssueDiagnosisCorrective Action
Low Transfer Rate Source is too cold.As CS

evaporates, the source cools (evaporative cooling), lowering vapor pressure. Warm the source ampoule with your hand or a tepid water bath (max 30°C).
Incomplete Trapping Receiver not cold enough.Ensure you are using Liquid Nitrogen (-196°C), not Dry Ice (-78°C). CS

has significant vapor pressure at -78°C under high vacuum.
Blue Liquid in Trap DANGER: Oxygen Condensation. If the vacuum line leaks while the trap is in LN2, atmospheric oxygen can condense (bp -183°C). Liquid O

+ Organic (CS

) = Explosive . Stop immediately, drop the sash, and allow to warm slowly behind a blast shield.
Smell of Sulfur Leak or Saturation.Check all joints. If using a bleach scrubber, the solution may be spent. Add fresh bleach/NaOH immediately.

Part 6: References

  • National Institute of Standards and Technology (NIST). (2023). Carbon disulfide: Thermophysical Properties and Vapor Pressure Data. NIST Chemistry WebBook, SRD 69. [Link]

  • Environmental Health & Safety, Oklahoma State University. (2020). Safe Use of Schlenk and Vacuum Lines. [Link]

  • Airgas. (2022).[6] Safety Data Sheet: Carbon Disulfide. [Link]

  • PubChem. (2025).[6] Carbon Disulfide Compound Summary (CID 6348). National Library of Medicine. [Link]

Troubleshooting & Optimization

Technical Support Center: High-Efficiency 13CS2 Labeling Strategies

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Volatile Gold" Paradox

Carbon-13 Disulfide (


) is a linchpin reagent for synthesizing labeled dithiocarbamates, isothiocyanates, and sulfur-containing heterocycles. However, it presents a unique "Volatile Gold" paradox: it is the most expensive reagent in your flask, yet it is chemically predisposed to escape (bp 46.3°C) or reverse-dissociate before product formation is locked in.

This guide moves beyond standard textbook chemistry to address the specific constraints of micro-molar scale isotope labeling , where a 5% yield loss is statistically unacceptable.

Module 1: Reagent Handling & Stoichiometry

The Silent Yield Killer: Evaporation & Transfer Loss

Before a bond is formed, yield is often lost to the fume hood draft.


 has a high vapor pressure. Standard weighing boats or open transfers are forbidden.
Protocol 1.1: The "Cold-Trap" Transfer Method

Goal: 0% evaporative loss during dispensing.

  • Supercooling: Chill the original

    
     ampoule and your receiving reaction vessel to -78°C (dry ice/acetone) or at minimum -20°C.
    
  • Stock Solution Creation (Recommended): instead of neat transfer, immediately dilute

    
     into a non-nucleophilic, high-boiling solvent (e.g., dry DMF or THF) to suppress vapor pressure.
    
    • Concentration Target: 1.0 M.[1]

    • Storage: Septum-sealed, parafilmed, -20°C.

  • Syringe Technique: Use a gas-tight Hamilton syringe. Pre-cool the syringe barrel if handling neat reagent.

Stoichiometry Shift

In standard synthesis,


 is cheap and used in excess. In labeling, 

is the limiting reagent.
ComponentStandard Synthesis Eq.Isotope Labeling Eq. Rationale
Amine (Nucleophile) 1.01.2 – 1.5 Drives

consumption to >99%.
Base 1.0 - 1.11.5 – 2.0 Prevents acidification; DTCs decompose in acid.

1.5 - 5.0 (Excess)1.0 (Limiting) The "Gold Dust." Must be fully consumed.

Module 2: Dithiocarbamate (DTC) Optimization

The Gateway Reaction

Most


 workflows start with nucleophilic attack by an amine to form a dithiocarbamate (DTC) salt.
The Reversibility Trap

The reaction


 is an equilibrium.
  • Problem: If you isolate the intermediate or lower the pH, the equilibrium shifts left, releasing

    
     gas (rotten egg smell = yield loss).
    
  • Solution: One-Pot Electrophilic Trapping. Do not isolate the DTC salt unless necessary. React it in situ with your electrophile (alkyl halide, oxidizer, or desulfurizing agent).

Experimental Workflow: One-Pot DTC Trapping

DTC_Workflow CS2 13CS2 (Limiting) Intermediate DTC Salt (Do Not Isolate) CS2->Intermediate Amine Amine (1.2 eq) Amine->Intermediate Nucleophilic Attack (T < 0°C) Base Base (TEA/NaOH) Base->Intermediate Nucleophilic Attack (T < 0°C) Intermediate->CS2 Reversibility Risk (if Acidic/Hot) Trapping Electrophile Addition (e.g., MeI, TsCl) Intermediate->Trapping In-situ Product Labeled Product (Stable) Trapping->Product Irreversible Bond

Figure 1: The One-Pot Strategy prevents the reversible loss of volatile 13CS2 by trapping the intermediate Dithiocarbamate (DTC) immediately.

Module 3: Isothiocyanate ( -ITC) Synthesis

Troubleshooting Desulfurization

Converting DTCs to Isothiocyanates involves removing sulfur. Common reagents (DCC, Pb(NO3)2) can be messy or low-yielding on small scales.

Recommended Reagent: Tosyl Chloride (TsCl)

The TsCl method is superior for isotope labeling due to mild conditions and simple workup.

Protocol:

  • Formation: Combine Amine (1.2 eq) + TEA (2.0 eq) in THF.

  • Addition: Add

    
     (1.0 eq) dropwise at 0°C. Stir 30 min.
    
  • Desulfurization: Add Tosyl Chloride (1.1 eq).

  • Mechanism: The DTC attacks TsCl, forming a mixed anhydride which spontaneously collapses to the Isothiocyanate (

    
    -ITC), releasing TsS- and Cl-.
    
  • Yield Check: This typically yields >85% with minimal purification needed (filtration of salts).

Troubleshooting Guide (FAQ)

Q1: I smell sulfur/rotten eggs during the reaction. Is this normal?

Status: CRITICAL FAILURE.

  • Diagnosis: You are losing

    
    . The DTC is decomposing.
    
  • Cause: The reaction medium has become acidic (protonating the DTC) or the temperature is too high.

  • Fix:

    • Immediately cool to 0°C.

    • Add more base (TEA or NaOH). The pH must remain >9.

    • Ensure the system is closed.[2][3]

Q2: My yield is 40-50%. Where did the rest go?

Diagnosis: Likely evaporative loss or incomplete trapping.

  • Check 1 (Headspace): Did you use a vessel with large headspace?

    
     vapor fills the void. Use the smallest possible V-vial.
    
  • Check 2 (Stirring):

    
     is dense and immiscible with water. If using aqueous base, vigorous stirring (1000 RPM) is required to expand the interfacial area.
    
  • Check 3 (Side Reactions): Did you use a primary amine? If you let it sit too long with ITC product, the excess amine will attack the ITC to form a symmetric thiourea (

    
    ). Remedy:  Add the electrophile immediately after DTC formation.
    
Q3: Can I use DMF as a solvent?

Answer: Yes, but be careful.

  • Pros: Excellent solubility for polar intermediates; low volatility.

  • Cons: DMF can hydrolyze to form dimethylamine, which will compete for your

    
    , forming labeled Dimethyl-DTC (an impurity).
    
  • Fix: Use fresh, anhydrous DMF or switch to THF/Acetonitrile if possible.

Visualization: Solvent & Base Selection Logic

Solvent_Logic Start Select Reaction Conditions Solubility Is Amine Water Soluble? Start->Solubility Yes_Water Yes (e.g., Amino Acids) Solubility->Yes_Water Yes No_Water No (Lipophilic Amines) Solubility->No_Water No Method_A Aqueous Method: Solvent: H2O/EtOH (1:1) Base: NaOH/KOH Temp: 0°C Yes_Water->Method_A Method_B Organic Method: Solvent: THF or DCM Base: TEA or DIPEA Temp: -10°C to RT No_Water->Method_B Warning CRITICAL: Acidification precipitates product but releases 13CS2 gas! Method_A->Warning

Figure 2: Decision matrix for solvent and base selection based on substrate solubility.

References

  • Sigma-Aldrich. (2024).[4] Safety Data Sheet: Carbon-13C disulfide. Link

  • Li, G., et al. (2019).[5] "A green and efficient multicomponent reaction provides S-aryl dithiocarbamates."[5] Organic Letters, 21(20), 7851-7856. Link

  • Wong, R., & Dolman, S. J. (2007).[6] "Isothiocyanates from tosyl chloride mediated decomposition of in situ generated dithiocarbamate salts." The Journal of Organic Chemistry, 72(10), 3969-3971. Link

  • Azizi, N., et al. (2006).[5] "One-pot synthesis of dithiocarbamates." Organic Letters, 8(23), 5275-5277. Link

  • Kutonova, K. V., et al. (2013). "Adducts of dithiocarbamic acids: current state of the art." Beilstein Journal of Organic Chemistry, 9, 2306–2319. Link

Sources

Preventing polymerization of Carbon-13 disulfide

Technical Support Center: Carbon-13 Disulfide ( ) Asset Protection

Department: Isotope Stability & Application Support Subject: Prevention of Spontaneous and Catalytic Polymerization Reference ID: ISO-SUP-13CS2-POLY-01

Introduction: The "Black Death" of Isotopes

As a researcher using Carbon-13 disulfide (

This "black solid" is a highly cross-linked polymer, often referred to as "Bridgman’s Black" (in high-pressure contexts) or simply "poly(carbon disulfide)." Once formed, it is chemically inert, insoluble in all standard organic solvents, and irreversible .

This guide details the mechanisms of this failure mode and provides strict protocols to prevent it.

Part 1: The Mechanisms of Failure (Know Your Enemy)

To prevent polymerization, you must understand what triggers it.

The Risk Triangle

Three primary vectors drive the polymerization of

  • Nucleophilic Attack (Anionic Polymerization): The most common laboratory error. Strong bases (alkoxides, amines) attack the electrophilic carbon. If the stoichiometry is uncontrolled, the resulting anion attacks another

    
     molecule, propagating a chain.
    
  • Photon-Induced Radical Coupling (UV Exposure): Absorption of UV light (approx. 313 nm) excites the

    
     bond, generating radicals that cross-link into a matrix 
    
    
    .
  • High Pressure/Temperature: While rare in standard synthesis, heating a sealed vessel creates pressure that favors the denser polymeric phase (Le Chatelier’s principle).

CS2_Risk_TriangleCS2Monomeric 13CS2(Liquid/Volatile)UVUV Light (300-400nm)Radical MechanismCS2->UVExcitationBaseNucleophiles (Amines/Alkoxides)Anionic MechanismCS2->BaseActivationHeatHeat + PressureThermodynamic DriveCS2->HeatCompressionPolymerPoly(carbon disulfide)(Insoluble Black Solid)UV->PolymerCross-linkingBase->PolymerChain Propagation(if CS2 in excess)Heat->PolymerOligomerization

Figure 1: The three primary pathways transforming valuable monomeric

Part 2: Storage & Handling (Passive Defense)

Your storage protocol is the first line of defense. The goal is to kinetically trap the molecule in its monomeric state.

ParameterRecommendationScientific Rationale
Temperature -20°C to -80°C Thermal energy overcomes the activation barrier for spontaneous oligomerization. Cold storage drastically reduces reaction rates.
Light Amber Glass + Foil Blocks UV radiation (specifically 313 nm) which cleaves C=S bonds or excites them to triplet states, initiating radical polymerization.
Atmosphere Argon or Nitrogen Oxygen can react with excited

to form

and

, but more importantly, moisture can generate trace hydroxide (nucleophile) which catalyzes polymerization.
Container Borosilicate / Teflon Avoid rubber septa for long-term storage.

is an aggressive solvent that swells rubber, leaching plasticizers that can act as initiators.

Protocol 1: The "Zero-Light" Storage Rule

  • Wrap the primary ampoule/vial in aluminum foil.

  • Place the foiled vial inside a secondary opaque container (e.g., a black plastic jar).

  • Store in a non-sparking freezer.

Part 3: Experimental Setup (Active Defense)

The moment you open the vessel, the risk shifts from storage to chemistry. The most critical factor is the Order of Addition .

The "Excess Nucleophile" Rule

When synthesizing labeled dithiocarbamates or xanthates, you are reacting

  • WRONG WAY: Adding the Base to the

    
    .
    
    • Result: Initially, there is a high concentration of

      
       relative to the base. The formed anion (
      
      
      ) has plenty of unreacted
      
      
      neighbors to attack, starting a polymer chain.
  • RIGHT WAY: Adding

    
     to the Excess Base .
    
    • Result: Every molecule of

      
       that enters the solution is immediately surrounded by base molecules. It reacts to form the stable monomeric adduct. There is no free 
      
      
      available for the adduct to attack.

Protocol 2: Safe Addition Workflow

  • Dissolve your nucleophile (amine/alkoxide) in the solvent at

    
     or 
    
    
    .
  • Dilute the

    
     in an inert solvent (e.g., dry THF) if possible.
    
  • Add the

    
     solution dropwise  to the stirring nucleophile.
    
  • Allow to warm only after addition is complete.

Part 4: Recovery & Purification (The Rescue)

If you have unreacted

do not distill it at ambient pressure


Protocol 3: Cryogenic Vacuum Transfer (The "Bulb-to-Bulb" Method) This is the only recommended method for recovering

  • Setup: Connect the reaction flask (Source) to a receiving flask (Receiver) via a vacuum bridge.

  • Freeze: Cool the Receiver to

    
     (Liquid 
    
    
    ). Keep the Source at
    
    
    (Dry Ice/Acetone) initially to freeze impurities, then allow it to warm slowly to
    
    
    .
  • Vacuum: Apply static vacuum. The volatile

    
     will sublime/evaporate from the Source and instantly condense in the Receiver.
    
  • Isolation: Once transfer is complete, backfill with Argon and seal the Receiver immediately.

Recovery_Workflowcluster_conditionsCritical ParametersSourceSource Flask(Crude Mixture)ManifoldVacuum Bridge(Static Vac)Source->ManifoldVapor Phase(Volatiles only)ReceiverReceiver Flask(Liquid N2 Bath)Manifold->ReceiverCondensation(-196°C)Warn1NO Heat on SourceWarn2Isolate immediately

Figure 2: Cryogenic Vacuum Transfer workflow to recover

Troubleshooting & FAQs

Q1: My


 liquid has turned slightly yellow. Is it ruined?
  • Diagnosis: No. Pure

    
     is clear, but slight yellowing indicates trace sulfur liberation or very early-stage oligomerization.
    
  • Action: It is likely still usable for synthesis. If purity is critical (e.g., for precise kinetics), perform a vacuum transfer (Protocol 3) to separate the clear monomer from the less volatile yellow impurities.

Q2: I see black specks floating in the liquid. Can I filter them out?

  • Diagnosis: Polymerization has occurred.[1][2][3][4] The black specks are "nucleation sites."

  • Action: Stop immediately. Do not simply filter; the presence of polymer suggests the liquid may contain active initiators. Perform a vacuum transfer immediately to move the remaining monomer away from the polymer/initiator mixture. Discard the black residue as solid chemical waste.

Q3: Can I use a stainless steel needle/cannula to transfer


?
  • Answer: Yes, but with caution.

  • Reasoning: Stainless steel is generally compatible. However, ensure the needle is perfectly dry. Moisture on the metal surface can react with

    
     to form trace acids/nucleophiles. Glass syringes with Teflon plungers are preferred over plastic syringes, which may contain leachable plasticizers.
    

Q4: Why did my reaction turn into a black tar upon heating?

  • Diagnosis: You likely had excess

    
     present while heating with a nucleophile/base.
    
  • Fix: Ensure stoichiometry is correct. The

    
     should be the limiting reagent or consumed entirely at low temperature before any heating step is applied.
    
References
  • Bridgman, P. W. (1941).[5] Explorations toward the Limit of High Pressures. Journal of Applied Physics, 12, 461. (Foundational work on high-pressure polymerization of

    
    ).
    
  • Colman, J. J., & Trogler, W. C. (1995).[5] Photopolymerization of Carbon Disulfide Yields the High-Pressure-Phase

    
    .[5] Journal of the American Chemical Society, 117(45), 11270–11277.  (Mechanism of UV-induced radical polymerization).
    
  • Cataldo, F. (2000). Polymerization of carbon disulfide: A review. Inorganic Chimica Acta, 305(2), 232-241. (Comprehensive review of anionic and radical mechanisms).
  • Sigma-Aldrich. (2024).[6] Safety Data Sheet: Carbon-13 Disulfide. (Handling and storage specifications).

Troubleshooting low 13C incorporation in dithiocarbamates

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low


C Incorporation in Dithiocarbamates
Role:  Senior Application Scientist (Isotope Labeling Division)
Date:  October 26, 2023

Technical Support Center: C-Dithiocarbamate Synthesis

Status: Active Ticket Priority: High (Cost-Sensitive Reagents)

Hello. I understand you are seeing lower-than-expected incorporation of Carbon-13 into your dithiocarbamate (DTC) products. When working with labeled reagents like


CS

, "low incorporation" is rarely about the isotope itself refusing to react; it is almost always a kinetic or thermodynamic failure of the system to capture and retain the volatile label before it escapes or degrades.

Below is the technical guide designed to isolate your failure mode. I have structured this not just to "fix" the yield, but to maximize the atom economy of your expensive


C source.

Part 1: Diagnostic Triage

Before altering your protocol, compare your observations with this symptom matrix to identify the likely culprit.

SymptomPrimary SuspectMechanism of Failure
Low Yield (<50%) Volatility / Stoichiometry

CS

evaporated before reacting, or insufficient base to trap the DTC acid.
Multiple

C NMR Peaks
Oxidation / RotamersFormation of Thiuram Disulfides (oxidative dimerization) or restricted N-C rotation.
Peak @ ~130-140 ppm DecompositionConversion to Isothiocyanate (primary amines only) via H

S loss.
Product Unstable on Silica Acid SensitivityReversion to amine +

CS

due to acidic silica surface protons.
No Precipitate Solubility / Counter-ionThe salt is too soluble in the reaction medium (common with Na/K salts in water).

Part 2: The Critical Pathway (Visualized)

To solve the incorporation issue, you must visualize the competing pathways. The DTC formation is an equilibrium. Your goal is to push the equilibrium right and trap it there.

DTC_Pathways Amine Amine + Base Intermediate DTC Anion (Equilibrium) Amine->Intermediate + CS2 (Cold) CS2 13C-CS2 (Volatile!) CS2->Intermediate Intermediate->Amine Heat / Acid (Reversion) Product Stable DTC Salt Intermediate->Product + Metal/Salt Stabilization Thiuram Thiuram Disulfide (Oxidation Side-Product) Intermediate->Thiuram Oxidation (O2/Fe3+) Isothiocyanate Isothiocyanate (Primary Amine Decomposition) Intermediate->Isothiocyanate - H2S (Heat/Acid)

Figure 1: The Reaction Landscape. Note that the "Intermediate" is a reversible checkpoint. If you do not stabilize it immediately, the reaction reverts, and


CS

is lost.

Part 3: Optimized Protocol for High Atom Economy

Standard literature protocols often assume CS


 is cheap and use it in excess. For 

C-labeling, we must invert this: The Amine and Base must be in excess to capture every molecule of

CS

.
Step-by-Step Methodology
  • The "Base Trap" Setup:

    • Dissolve your amine (1.2 equivalents) and Base (1.2 to 1.5 equivalents, e.g., NaOH, KOH, or Et

      
      N) in the solvent (MeOH or EtOH are standard; THF if solubility is an issue).
      
    • Why: Excess base ensures that as soon as the dithiocarbamic acid forms, it is deprotonated to the stable salt, preventing reversion.

  • Cryogenic Addition:

    • Cool the amine/base mixture to 0°C or -10°C .

    • Add the

      
      CS
      
      
      
      (1.0 equivalent) dropwise via a gas-tight syringe.
    • Why: CS

      
       boils at 46°C, but has high vapor pressure even at room temperature. Cold addition minimizes evaporation loss before reaction.
      
  • The Thermodynamic Soak:

    • Allow the reaction to stir at 0°C for 1 hour, then slowly warm to room temperature over 2 hours.

    • Do not reflux unless you have a sealed pressure vessel. Refluxing open systems is the #1 cause of low

      
      C incorporation.
      
  • Workup (The Danger Zone):

    • Do not use acidic washes. Even weak acids (pH < 6) will protonate the DTC (

      
      ), causing rapid decomposition back to amine and CS
      
      
      
      .
    • Concentrate under reduced pressure (Rotavap) at low temperature (<40°C).

    • Precipitate the salt by adding a non-polar anti-solvent (e.g., Diethyl Ether or Hexane) to the alcoholic solution.

Part 4: Troubleshooting FAQs

Q1: I followed the protocol, but my


C NMR shows a split peak around 200-210 ppm. Is this an impurity? 
A:  Not necessarily. Dithiocarbamates exhibit restricted rotation around the N-C(S) bond due to the significant double-bond character (resonance form 

). This creates rotamers (E/Z isomers) that appear as distinct peaks in NMR.
  • Test: Run the NMR at elevated temperature (e.g., 50°C). If the peaks coalesce into a single sharp peak, it is your pure product. If they remain distinct, you likely have contamination (possibly Thiuram Disulfide).

Q2: My product turns yellow/brown and the yield drops upon column chromatography. A: Silica gel is slightly acidic. This acidity is sufficient to protonate the DTC anion, triggering the release of your expensive


CS

gas.
  • Solution: Use Basic Alumina for chromatography. Alternatively, if you must use silica, pretreat the column with 1-2% Triethylamine in your eluent to neutralize acidic sites.

Q3: I am using a primary amine, and I see a peak at 130 ppm. A: You have formed an Isothiocyanate (


). Primary amine DTCs are unstable and can eliminate H

S (or HS

) to form the isothiocyanate, especially if heated or if the base concentration is too low.
  • Fix: Keep the reaction strictly below 25°C. Ensure you are using a strong enough base (NaOH/KOH) to keep the species in the ionic

    
     form rather than the acid form.
    

Q4: How do I confirm the


C is actually in the DTC group? 
A:  The dithiocarbamate carbon (

) has a highly diagnostic chemical shift.
  • DTC Salt:

    
     200 – 215 ppm.[1]
    
  • Thiuram Disulfide:

    
     190 – 200 ppm (slightly upfield).
    
  • Isothiocyanate:

    
     130 – 140 ppm.
    
  • Thiourea:

    
     180 ppm.
    

Part 5: Advanced Troubleshooting Logic

Use this logic flow to determine your next experimental move.

Troubleshooting_Logic Start Start: Low 13C Incorporation Check_NMR Check 13C NMR Shift Start->Check_NMR Case1 Peak @ 200-215 ppm (But Low Mass Recovery) Check_NMR->Case1 Correct Shift Case2 Peak @ 190-195 ppm (Doublets/Broad) Check_NMR->Case2 Shift Upfield Case3 Peak @ 130-140 ppm Check_NMR->Case3 Shift Far Upfield Case4 No Peak > 100 ppm Check_NMR->Case4 Missing Signal Sol1 Issue: Workup Loss Fix: Avoid Silica, Use Recrystallization Case1->Sol1 Sol2 Issue: Oxidation (Thiuram) Fix: Degas Solvents, Avoid Fe(III) Case2->Sol2 Sol3 Issue: Decomposition (Isothiocyanate) Fix: Keep Cold, Increase Base Case3->Sol3 Sol4 Issue: Volatility Fix: Sealed Tube, Excess Amine Case4->Sol4

Figure 2: Troubleshooting Logic Flow.

References

  • Mechanisms of Acid Decomposition: Humeres, E., et al. "Mechanisms of Acid Decomposition of Dithiocarbamates."[2] Journal of Organic Chemistry, 2008.

  • NMR Characterization: Van Gaal, H. L. M., et al. "Carbon-13 NMR Spectra of Dithiocarbamates.[3] Chemical Shifts and Bonding." Inorganic Chemistry, 1979.

  • Oxidation to Thiurams: Hogarth, G. "Addressing misconceptions in dithiocarbamate chemistry." Dalton Transactions, 2012.

  • General Synthesis & Stability: "Dithiocarbamates." Wikipedia, The Free Encyclopedia.

Sources

Minimizing isotopic dilution during 13CS2 handling

Technical Support Center: Minimizing Isotopic Dilution in Handling

Current Status: Operational Topic: Isotopic Integrity & Volatile Handling Applicable Reagents: Carbon Disulfide-


1
Executive Summary: The Mechanism of Dilution

In the context of

competitive nucleophilic attack1

1


1

The following guide details the protocols to eliminate this competition.

Module 1: The Closed-System Transfer (Vacuum Line Protocol)

Q: How do I transfer


 without exposing it to air or losing material to evaporation?

A: The only self-validating method for quantitative transfer is Static Vacuum Distillation (Cryogenic Transfer) . Syringe techniques, while common, pose high risks of vapor loss and atmospheric ingress (and thus

1
Protocol: Cryogenic Vacuum Transfer

Prerequisite: High-vacuum manifold (


1
  • System Prep: Attach the

    
     storage bulb and the receiving reaction vessel to the vacuum manifold. Flame-dry the manifold and receiver under dynamic vacuum.
    
  • Degassing (Freeze-Pump-Thaw):

    • Freeze the

      
       source with 
      
      
      .
    • Open to vacuum to remove any headspace gases (including ingressed

      
      ).[1]
      
    • Close vacuum, thaw, and repeat 2x.[1]

  • The Transfer:

    • Isolate the manifold from the pump (static vacuum).

    • Place the Receiver in

      
       (creating a cryo-pump).
      
    • Open the

      
       source. The vapor pressure differential will drive the labeled reagent quantitatively into the cold receiver.
      
  • Quantification:

    • Close the receiver valve.

    • Allow the receiver to warm to room temperature.[2]

    • Weigh the receiver to confirm mass transfer before adding solvents.

Visual Workflow: Cryogenic Transfer Logic

VacuumTransfercluster_preventionDilution Prevention CheckSource13CS2 Source Bulb(Ambient Temp)ManifoldVacuum Manifold(Static Vacuum)Source->ManifoldVaporization(Step 3)ReceiverReaction Vessel(LN2 Bath -196°C)Manifold->ReceiverCondensation(Driven by Delta P)PumpVacuum Pump(<0.001 Torr)Pump->ManifoldEvacuation(Step 1)CheckRemove Headspace Gases(Eliminates 12CO2)Check->Source

Figure 1: Cryogenic vacuum transfer workflow ensuring zero atmospheric contact and quantitative recovery.

Module 2: Reaction Optimization (Chemical Interface)

Q: My final product shows lower enrichment (e.g., 95%) than the starting material (99%). Why?

A: This is the "Competitive Nucleophile " error. If your reaction involves amines or strong bases, they likely reacted with atmospheric


1
The "Dilution Trap" Pathway

In the presence of air:

  • Target Reaction:

    
     (Dithiocarbamate)
    
  • Parasitic Reaction:

    
     (Carbamate)[1]
    

Since carbamates can be unstable or convert to ureas, they introduce unlabeled carbon impurities that are difficult to separate, lowering the bulk isotopic enrichment.[1]

Prevention Protocol
VariableRecommendationScientific Rationale
Order of Addition Solvent → Base →

→ Amine
Adding the amine last into a solution already saturated with

ensures the labeled electrophile is in vast excess relative to any trace

.
Solvent Degassing Sparge with Ar/N2 (20 min) Solvents absorb atmospheric

.[1] Using non-degassed solvent introduces a direct source of isotopic dilution.
Headspace Argon Balloon / Schlenk Line Maintain positive pressure. Do not open the vessel to add reagents; use septa and gas-tight syringes.
Visual Pathway: The Competitive Dilution Mechanism

DilutionPathwayAmineNucleophile(R-NH2)DTC13C-Dithiocarbamate(Target Product)Amine->DTC Reaction with 13CS2(Fast)Carbamate12C-Carbamate(Impurity)Amine->Carbamate Reaction with 12CO2(Very Fast)1313CS213CS2 Reagent(Intended Electrophile)CS2->DTC1212CO2Atmospheric 12CO2(Contaminant)CO2->CarbamateResultProduct Mixture(LOWERED ENRICHMENT)DTC->ResultCarbamate->Result

Figure 2: The competitive pathway where atmospheric CO2 dilutes isotopic enrichment by forming unlabeled byproducts.

Module 3: Troubleshooting & FAQs

Q: Can I use a rotary evaporator to remove excess


?A: NO.
  • Reason:

    
     is too volatile and expensive to waste. It will bypass the condenser and contaminate your pump oil.
    
  • Solution: Use the Vacuum Transfer method (Module 1) in reverse. Distill the unreacted

    
     back into a cold trap. This allows you to recover the expensive isotope for reuse.
    

Q: I observe a strong sulfur smell, but no product formation. What happened? A: You likely have Hydrolysis .

  • Mechanism:

    
    .
    
  • Impact: The

    
     is lost as volatile 
    
    
    or
    
    
    , and the
    
    
    causes the smell.[1]
  • Fix: Ensure all solvents are strictly anhydrous. Use molecular sieves (3Å or 4Å) in the reaction vessel.

Q: How do I store the reagent after opening the ampoule? A: Never store

  • Protocol: Transfer the material immediately to a Young's Tap Ampoule (PTFE valve) or a glass vessel with a high-vacuum valve. Store at -20°C. Septa are permeable to

    
     vapor (out) and air (in) over time.[1]
    
References
  • Schlenk Line Survival Guide. (2023). Static Vacuum Distillation. Retrieved from [Link]

  • Frontier, A. (2026).[1][3] How to Work with Volatile Compounds. University of Rochester Department of Chemistry. Retrieved from [Link]

  • Boise State University. (n.d.). Transferring Volatiles into the Glovebox. Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Dithiocarbamate Synthesis. Retrieved from [Link]

  • Sigma-Aldrich (Merck). (n.d.). Carbon Disulfide-13C Product Specifications. (General reference for physical properties).

Recovering unreacted Carbon-13 disulfide from mixtures

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier 3 Support Knowledge Base for the recovery of isotopically labeled Carbon-13 Disulfide (


). It prioritizes high-recovery workflows essential for managing expensive isotopic reagents.

Document ID: TS-CS13-REC-04 Status: Active Audience: Synthetic Chemists, Isotope Lab Managers, Process Engineers

Core Technical Overview

Carbon-13 disulfide (


) is a critical C1 synthon for synthesizing labeled heterocycles, thiocarbonyls, and dithiocarbamates. Due to its high cost (approx. $500–$1,000/g) and volatility (bp 46.2°C), recovery of unreacted material is economically vital.

This guide addresses the three primary challenges in


 recovery:
  • Volatility Management: Preventing evaporative loss during workup.

  • Azeotropic Separation: Breaking azeotropes with common solvents (e.g., Acetone, MeOH).

  • Chemical Regeneration: Recovering

    
     from complex reaction matrices where distillation is non-viable.
    
Physical Property Reference Table
PropertyNormal


(Approx)
Operational Note
Boiling Point 46.24°C~46.3°CExtremely volatile; requires dry ice/acetone condensers.
Density 1.26 g/mL~1.28 g/mLDenser than water/THF; forms bottom layer in aqueous biphasic systems.
Flash Point -30°C-30°CExtreme Fire Hazard. Use spark-proof tools.
Solubility 2.1 g/L (Water)SimilarImmiscible with water; miscible with THF, DMF, EtOH.

Troubleshooting & FAQs

Category A: Separation & Purification[1][2][3][4][5]

Q1: My reaction solvent is THF. Can I separate unreacted


 by simple distillation? 
Status: Risky. 
Analysis:  While 

(bp 46°C) and THF (bp 66°C) have a 20°C boiling point difference, they are difficult to separate cleanly by simple distillation due to the formation of a non-ideal mixture (though not a strict azeotrope, the separation factor is low). Solution:
  • Method: Use Vacuum Transfer (Bulb-to-Bulb) with controlled temperature.

  • Protocol: Freeze the mixture with Liquid

    
    . Apply static vacuum. Replace 
    
    
    
    with a cooling bath at -40°C (Acetonitrile/Dry Ice).
    
    
    will sublime/evaporate and transfer to a receiver trap (LN2), while THF remains largely condensed (mp -108°C, but vapor pressure at -40°C is low enough for enrichment).
  • Better Alternative: If high purity is required, use the Chemical Trapping Protocol (See Section 3).

Q2: I used Acetone or Methanol as a co-solvent. Yield of recovered


 is near zero after distillation. 
Status: Azeotrope Failure. 
Analysis: 

forms positive azeotropes with Acetone (bp constant) and Methanol (bp ~37°C). You cannot separate them by standard distillation. Solution:
  • Immediate Action: Do not attempt further fractional distillation.

  • Fix: Add aqueous NaOH and an alcohol (like Ethanol) to convert

    
     into a solid Xanthate salt . This solid can be filtered, washed, and then acidified to release pure 
    
    
    
    .

Q3: How do I recover


 from DMF or DMSO? 
Status: Straightforward. 
Analysis:  DMF (bp 153°C) and DMSO (bp 189°C) have high boiling points.
Solution:  Perform a Flash Vacuum Transfer .
  • Connect reaction flask to a trap cooled with Liquid

    
    .
    
  • Apply vacuum (0.1–1.0 Torr).

  • Gently warm the reaction flask to 30–40°C.

  • 
     will transfer quantitatively. DMF/DMSO will remain in the donor flask.
    
Category B: Safety & Handling[6]

Q4: The receiver flask smells strongly of sulfur even after cleaning. Is it safe? Status: Contamination Risk. Analysis: The human nose detects


 and related impurities at ppb levels. Residuals can be neurotoxic.
Solution: 
  • Decontamination: Rinse all glassware with Dilute Sodium Hypochlorite (Bleach) . This oxidizes sulfides/disulfides to sulfate (odorless/water-soluble).

  • Warning: Do not mix bleach with acid or ammonia.

Experimental Protocols

Protocol A: The "Xanthate Loop" (High Purity Recovery)

Best for: Complex mixtures, azeotropes, or when


 is a minor component.

Mechanism:

  • Trapping:

    
    
    
  • Release:

    
    
    

Step-by-Step:

  • Quench: Cool reaction mixture to 0°C.

  • Trap: Add 2.0 equivalents (relative to expected unreacted

    
    ) of Potassium Ethoxide  (or KOH in Ethanol). Stir for 30 mins. A yellow precipitate (Potassium Ethyl Xanthate) should form.
    
  • Isolate: Filter the yellow solid. Wash with cold ether to remove organic impurities/solvents. The

    
     is now locked in the solid salt.
    
  • Setup Release: Place the dry xanthate solid in a two-neck flask equipped with a dropping funnel and a gas outlet connected to a Liquid

    
     trap .
    
  • Regenerate: Evacuate the system (static vacuum). Slowly drip 4M

    
      onto the solid.
    
  • Collect: The mixture will bubble as

    
     is released and immediately freezes in the LN2 trap.
    
  • Dry: Distill the trapped liquid over

    
     or molecular sieves if strict anhydrous conditions are needed.
    
Protocol B: Cryogenic Vacuum Transfer (Trap-to-Trap)

Best for: Recovery from high-boiling solvents (DMF, Toluene).

  • Assemble Manifold: Connect Source Flask

    
     Bridge 
    
    
    
    Receiver Flask.
  • Freeze-Pump-Thaw: Freeze source mixture (LN2). Evacuate line (<0.5 Torr). Close vacuum valve.

  • Transfer:

    • Receiver: Immerse in Liquid

      
       (-196°C).
      
    • Source: Immerse in a water bath at 40°C.

  • Monitoring: Allow transfer for 15–30 minutes. The volume in the source should decrease; the receiver will accumulate white solid (

    
     ice).
    
  • Finish: Backfill with Argon. Isolate receiver. Thaw carefully in a fume hood.

Workflow Visualizations

Figure 1: Decision Matrix for Recovery Method

CS2_Recovery_Logic Start Reaction Mixture containing 13CS2 CheckSolvent Identify Major Solvent Start->CheckSolvent HighBP High Boiling Point (DMF, DMSO, Toluene) CheckSolvent->HighBP LowBP Low Boiling Point (THF, DCM, Ether) CheckSolvent->LowBP Azeotrope Azeotrope Forming (Acetone, MeOH, EtOH) CheckSolvent->Azeotrope VacTransfer Protocol B: Cryogenic Vacuum Transfer HighBP->VacTransfer Direct Separation LowBP->VacTransfer Careful Temp Control (-40°C Source) Xanthate Protocol A: Xanthate Chemical Trapping LowBP->Xanthate If High Purity Needed Azeotrope->Xanthate Distillation Fails

Caption: Logic flow for selecting the appropriate recovery method based on solvent properties.

Figure 2: The Xanthate Chemical Loop

Xanthate_Loop Crude Crude Mixture (13CS2 + Impurities) Trap Add KOH/EtOH Crude->Trap Chemical Trap Solid Precipitate: Potassium Ethyl Xanthate (Solid 13C-Salt) Trap->Solid Precipitation Wash Filter & Wash (Remove Solvent/Impurities) Solid->Wash Acid Add H2SO4 Wash->Acid Regeneration Pure Recovered Pure 13CS2 Acid->Pure Distillation/Condensation

Caption: The chemical trapping cycle allowing separation of CS2 from azeotropes via solid-state intermediate.

References

  • National Institute of Standards and Technology (NIST). "Carbon disulfide: Thermophysical Properties." NIST Chemistry WebBook, SRD 69. [Link]

  • PubChem. "Carbon Disulfide: Compound Summary & Safety." National Library of Medicine. [Link]

  • Dunn, A. D., & Rudorf, W. D. (1989). Carbon Disulphide in Organic Chemistry.[1][2][3][4] Ellis Horwood. (Contextual reference for Xanthate mechanism).

  • Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical.

Sources

Technical Support Center: Ensuring the Stability of ¹³CS₂

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Proper Storage and Troubleshooting of ¹³CS₂ Degradation

Frequently Asked Questions (FAQs) about ¹³CS₂ Stability

This section addresses the most common questions regarding the stability and handling of ¹³CS₂.

Q1: What is the primary cause of ¹³CS₂ degradation?

A1: The degradation of ¹³CS₂ can occur through two primary pathways: chemical decomposition and radiolytic decomposition. As a radiolabeled compound, ¹³CS₂ is more susceptible to degradation than its unlabeled counterpart.[1]

  • Chemical Decomposition : In the presence of certain microbes, particularly under anaerobic conditions in soil and groundwater, Carbon Disulfide can biodegrade.[2][3] This process involves the formation of intermediate compounds such as Carbonyl Sulfide (COS) and Hydrogen Sulfide (H₂S).[2][3] While less common in a controlled laboratory setting, contamination can introduce these degradation pathways.

  • Radiolytic Decomposition : This is a significant concern for all radiolabeled compounds.[1][4] The energy emitted by the ¹³C isotope can cause the breakdown of the ¹³CS₂ molecules themselves or interact with the solvent and container to create reactive species that, in turn, degrade the compound. The rate of decomposition can increase with age and is higher at greater specific activities.[1]

Q2: What are the optimal storage conditions to minimize ¹³CS₂ degradation?

A2: To mitigate both chemical and radiolytic degradation, specific storage conditions are paramount. The general guidelines for radiolabeled compounds include protection from bright light and high temperatures.[4]

  • Temperature : Low-temperature storage is ideal. For long-term storage, temperatures below -20°C are recommended, with -80°C being optimal for suppressing enzymatic activity and self-degradation.[4][5] Avoid repeated freeze-thaw cycles, as this can accelerate degradation.[1] If you anticipate using the compound frequently, consider preparing smaller aliquots to prevent warming the entire stock.[1]

  • Light : Store ¹³CS₂ in the dark, using amber vials or by wrapping the container in aluminum foil to prevent photodegradation.[4][6]

  • Atmosphere : While ¹³CS₂ is not as susceptible to oxidation as thiols, storing it under an inert atmosphere (e.g., nitrogen or argon) can help prevent reactions with atmospheric components, especially if stored for extended periods. This is a best practice for maintaining the purity of chemical reagents.

  • Container : Use high-quality, tightly sealed containers. Improperly sealed containers can lead to the slow seepage of the volatile ¹³CS₂, causing contamination of the storage area.[7] Ensure the container material is compatible with Carbon Disulfide.

Q3: Should I store ¹³CS₂ as a neat liquid or in a solution?

A3: Storing ¹³CS₂ as a solution is generally recommended for radiolabeled compounds as it disperses the molecules, which can reduce the effects of radiolytic decomposition.[1] However, the choice of solvent is critical. Water should be avoided.[4] If preparing a solution, use a high-purity, degassed solvent that is compatible with your experimental workflow. Always verify the stability of ¹³CS₂ in your chosen solvent.

Q4: What safety precautions are necessary when handling and storing ¹³CS₂?

A4: Due to its volatile and radioactive nature, strict safety protocols must be followed.

  • Ventilation : Always handle ¹³CS₂ in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors.[8][9]

  • Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety glasses, lab coats, and suitable gloves.[9]

  • Designated Storage : Store ¹³CS₂ in a designated and properly labeled area for radioactive materials.[9] This area should be secure and monitored.[4] Never store food or beverages in the same area or refrigerator as radioactive materials.[9]

  • Chemical Hygiene Plan : Your laboratory should have a comprehensive chemical hygiene plan that outlines procedures for handling and storing hazardous and radioactive substances.[8]

Troubleshooting Guide: Addressing ¹³CS₂ Degradation in Experiments

This guide provides solutions to specific issues you may encounter during your research that could be indicative of ¹³CS₂ degradation.

Issue 1: I am observing unexpected peaks in my Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

  • Question: My GC-MS chromatogram shows peaks that do not correspond to my starting material or expected products. Could this be due to ¹³CS₂ degradation?

  • Answer: Yes, the appearance of extraneous peaks is a common indicator of compound degradation. For ¹³CS₂, these could be its degradation products or contaminants from improper storage.

    • Potential Cause 1: Biodegradation. If your sample has been inadvertently contaminated, you might be observing intermediates of biological degradation. The primary intermediates to look for are Carbonyl Sulfide (COS) and Hydrogen Sulfide (H₂S).[2][3]

    • Potential Cause 2: Radiolytic Decomposition. Radiolysis can lead to the formation of various small molecule fragments.

    • Potential Cause 3: Solvent Impurities. If ¹³CS₂ is stored in a solvent, impurities within that solvent or degradation of the solvent itself could be the source of the unexpected peaks.

    Troubleshooting Steps:

    • Analyze a Fresh Standard: If available, analyze a fresh or newly purchased vial of ¹³CS₂ under the same GC-MS conditions to confirm the retention time and mass spectrum of the pure compound.

    • Confirm Degradant Identity: Compare the mass spectra of the unknown peaks with library data for potential degradants like COS.

    • Purity Check Protocol: Perform a formal purity check on your current stock of ¹³CS₂. (See Experimental Protocol 1).

    • Review Storage Conditions: Ensure that your storage conditions align with the recommendations in the FAQ section. Check for any breaches in your storage protocol, such as prolonged exposure to light or elevated temperatures.

Issue 2: My experimental results are inconsistent and not reproducible.

  • Question: I am using ¹³CS₂ from the same batch, but my experimental outcomes are varying significantly between runs. What could be the cause?

  • Answer: Inconsistent results are often a symptom of a degrading starting material. The concentration and purity of your ¹³CS₂ may be changing over time.

    • Potential Cause 1: Ongoing Degradation. The ¹³CS₂ stock may be degrading in storage, leading to a lower concentration of the active compound over time. This is especially likely if the compound has been stored for an extended period (e.g., over 6 months).[1]

    • Potential Cause 2: Frequent Use of a Single Vial. Repeatedly opening a vial and warming it to room temperature can introduce atmospheric contaminants and accelerate degradation.[1]

    Troubleshooting Steps:

    • Assess Purity of Current Stock: Immediately perform a purity analysis (see Experimental Protocol 1) on your current stock to determine its integrity.

    • Implement Aliquoting: If you have a larger stock vial, it is highly recommended to aliquot the material into smaller, single-use vials. This minimizes the number of times the main stock is handled and exposed to ambient conditions.[1]

    • Prepare Fresh Solutions: Always prepare solutions of ¹³CS₂ fresh for each experiment to ensure a consistent starting concentration.[6]

    • Use High-Purity Solvents: Ensure that any solvents used for dilution are of high purity and have been properly degassed to remove dissolved oxygen, which can contribute to degradation.[6]

Visualizing Degradation and Troubleshooting

To better understand the processes involved, the following diagrams illustrate the degradation pathway and a logical workflow for troubleshooting.

13CS2 13CS2 Degradation Degradation 13CS2->Degradation COS Carbonyl Sulfide (COS) Degradation->COS Biodegradation H2S Hydrogen Sulfide (H2S) Degradation->H2S Biodegradation Other Fragments Radiolytic Fragments Degradation->Other Fragments Radiolysis

Caption: Potential degradation pathways of ¹³CS₂.

A Inconsistent Results or Unexpected GC-MS Peaks B Analyze Purity of Current ¹³CS₂ Stock A->B C Is Purity < 95%? B->C D Procure New ¹³CS₂ Stock C->D Yes E Review and Optimize Storage & Handling Protocols C->E No F Implement Aliquoting and Use Fresh Solutions D->F E->F G Re-run Experiment F->G H Problem Resolved G->H

Caption: Troubleshooting workflow for ¹³CS₂ degradation issues.

Summary of Recommended Storage Conditions

ParameterConditionRationale
Temperature -80°C (Optimal Long-Term) ≤ -20°C (Acceptable)Minimizes radiolytic decomposition and slows chemical degradation.[4][5]
Light Protect from light (Amber vial or foil-wrapped)Prevents photodegradation.[4]
Atmosphere Inert Gas (e.g., Argon, Nitrogen)Excludes oxygen and moisture, preventing potential reactions.
Form Dilute solution in a high-purity, non-aqueous solventDisperses molecules to reduce radiolytic effects.[1]
Container Tightly sealed, compatible materialPrevents volatilization and contamination.[7]
Handling Prepare aliquots for frequent useAvoids temperature cycling and contamination of the main stock.[1]

Experimental Protocols

Experimental Protocol 1: Purity Analysis of ¹³CS₂ by GC-MS

  • Objective: To determine the purity of a ¹³CS₂ sample and identify potential degradation products.

  • Methodology:

    • Sample Preparation: Carefully prepare a dilute solution of your ¹³CS₂ stock in a high-purity, volatile solvent (e.g., hexane or dichloromethane). Prepare a similar dilution of a fresh or certified ¹³CS₂ standard as a control.

    • GC-MS Parameters (Example):

      • Injector: Split/splitless, 250°C.

      • Column: A non-polar column (e.g., DB-5ms) is suitable.

      • Oven Program: Start at 40°C for 2 minutes, then ramp to 200°C at 10°C/min.

      • Carrier Gas: Helium at a constant flow rate.

      • MS Detector: Scan from m/z 35 to 200.

    • Analysis:

      • Inject the control sample to establish the retention time and mass spectrum of pure ¹³CS₂. The expected mass spectrum will show a molecular ion peak corresponding to the ¹³C isotope.

      • Inject the test sample.

      • Integrate the peak areas in the chromatogram. Calculate purity by dividing the peak area of ¹³CS₂ by the total peak area of all components.

      • Analyze the mass spectra of any additional peaks and compare them against a spectral library to tentatively identify degradation products like COS.

Experimental Protocol 2: Aliquoting and Storing ¹³CS₂ Under an Inert Atmosphere

  • Objective: To properly store ¹³CS₂ to maximize its shelf-life and prevent contamination.

  • Materials:

    • Stock vial of ¹³CS₂.

    • Multiple small, amber glass vials with PTFE-lined septa caps.

    • Syringes and needles.

    • Source of dry, inert gas (Argon or Nitrogen) with a regulator.

  • Procedure:

    • Preparation: Perform all operations in a certified chemical fume hood.

    • Inerting Vials: Puncture the septum of a clean, empty aliquot vial with a needle connected to the inert gas line and a second needle to act as an outlet. Flush the vial with the inert gas for several minutes.

    • Transfer: Using a clean, dry syringe, carefully withdraw the desired amount of ¹³CS₂ from the stock vial.

    • Filling Aliquot: Inject the ¹³CS₂ into the pre-flushed aliquot vial.

    • Sealing: Remove the needles and immediately seal the cap tightly. For extra security, wrap the cap and neck of the vial with Parafilm.

    • Labeling and Storage: Clearly label each aliquot with the compound name, concentration (if in solution), and date. Store immediately at the recommended low temperature, protected from light.[4]

References

  • Moravek. (2022, June 13). How To Properly Store Your Radiolabeled Compounds. [Link]

  • Moravek, Inc. (2019, October 17). 6 Safety Tips for the Handling and Storage of Radiolabeled Compounds. [Link]

  • Phenomenex. TROUBLESHOOTING GUIDE. [Link]

  • Pharma Dost. Storage Conditions, Precautions & Pharmaceutical Application of Radioactive Substances. [Link]

  • The University of Iowa. Radiochemical Decomposition Guide | Environmental Health and Safety. [Link]

  • Bernkop-Schnürch, A., Hornof, M. D., Kast, C. E., & Langoth, N. (2002). Thiolated polymers: Stability of thiol moieties under different storage conditions. Scientia Pharmaceutica, 70(4), 331-339. [Link]

  • National Institutes of Health. (2023, August 31). Managing Storage of Radiolabeled Compounds. [Link]

  • McGrath, T., Mandal, S., O'Loughlin, E., & Kalin, R. M. (2017). Degradation of carbon disulphide (CS2) in soils and groundwater from a CS2-contaminated site. ResearchGate. [Link]

  • McGrath, T., Mandal, S., O'Loughlin, E., & Kalin, R. M. (2012, August 15). Degradation of carbon disulphide (CS>2>) in soils and groundwater from a CS>2 ->contaminated site. Queen's University Belfast. [Link]

  • Bernkop-Schnürch, A., Hornof, M. D., Kast, C. E., & Langoth, N. (2002). Thiolated polymers: Stability of thiol moieties under different storage conditions. MDPI. [Link]

  • Balık, A. R. (2021). Effects of storage conditions on thiol disulfide homeostasis. Medicine Science | International Medical Journal, 10(2), 450. [Link]

  • Reddit. (2013, October 4). Handling thiols in the lab. r/chemistry. [Link]

Sources

Diagnostic Hub: Selecting Your Desulfurization Strategy

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Isotopic Synthesis Support Center . As a Senior Application Scientist, I frequently consult with researchers whose downstream applications—ranging from sensitive


C-NMR metabolomics to transition-metal-catalyzed cross-couplings—are derailed by residual sulfur.

Sulfur is a double-edged sword in isotopic synthesis. Reagents like DMSO, Lawesson’s reagent, and


C-thiocyanates are invaluable for installing labels or driving reactions. However, sulfur's lone electron pairs make it a potent poison for palladium and platinum catalysts, while high-boiling sulfur solvents like DMSO can completely mask critical 

C-NMR signals.

Below is our comprehensive, causality-driven troubleshooting guide designed to help you cleanly remove sulfur byproducts without sacrificing your expensive


C-labeled inventory.

Before altering your workflow, you must identify the chemical nature of your sulfur contaminant. The diagram below outlines the logical routing for sulfur remediation based on the physical and chemical properties of the byproduct.

G Start Identify Sulfur Contaminant Type1 High-Boiling Solvent (e.g., DMSO / DMSO2) Start->Type1 Type2 Thioethers / Thiocyanates (Small Molecules) Start->Type2 Type3 Cysteine / Auxiliaries (13C-Peptides) Start->Type3 Action1 Liquid-Liquid Extraction (Ether/Water Wash) Type1->Action1 Water Soluble Byproducts Action2 Raney Nickel Desulfurization Type2->Action2 Catalyst Poisoning Risk Action3 Electrochemical Desulfurization Type3->Action3 Traceless Conversion

Workflow for selecting sulfur removal strategies in 13C-labeled synthesis.

Troubleshooting Guides & FAQs

Issue 1: DMSO/DMSO Contamination in C-NMR Samples

The Problem: You ran a reaction in DMSO to solubilize a polar


C-labeled precursor. Standard rotary evaporation fails to remove the solvent, and the massive DMSO carbon peak at 39.5 ppm is suppressing the signal-to-noise ratio of your target isotopes.
The Causality:  DMSO has an exceptionally high boiling point (189 °C) and forms strong hydrogen bonds with polar molecules. Attempting to force its evaporation via high-heat vacuum distillation often leads to thermal degradation or "bumping," resulting in the catastrophic loss of expensive 

C-labeled compounds. The Solution: Exploit the differential partition coefficients of DMSO in highly non-polar solvents versus water [1].

Self-Validating Protocol: Ether/Water Partitioning

  • Dilution: Dilute your crude reaction mixture (currently in DMSO) with 10 volumes of diethyl ether. Causality: Diethyl ether acts as an anti-solvent for DMSO, forcing it into the aqueous phase during washing.

  • Washing: Transfer to a separatory funnel and wash the organic layer with 1 volume of distilled water. Repeat this water wash 5 to 10 times.

  • Validation Check 1: Monitor the volume of the aqueous layer in the graduated cylinder; it should slightly increase during the first few washes as the bulk DMSO partitions into the water.

  • Back-Extraction: Extract the combined aqueous layers once with a small volume of fresh diethyl ether to recover any trace

    
    C-product that may have slipped into the aqueous phase.
    
  • Drying & Concentration: Dry the combined organic layers over anhydrous MgSO

    
    , filter, and concentrate under reduced pressure.
    
  • Validation Check 2: Run a rapid

    
    H-NMR. The DMSO methyl singlet at 2.50 ppm (if using CDCl
    
    
    
    ) should integrate to <1% relative to your product. If it is higher, repeat the washing sequence.
Issue 2: Removing Thioethers Without Poisoning Downstream Catalysts

The Problem: You synthesized a


C-labeled amino acid (e.g., 

C-L-Histidine) using a

C-thiocyanate precursor [2]. The intermediate contains a thioether/thiohydantoin ring. You need to remove the sulfur to proceed, but residual sulfur compounds are poisoning the palladium catalyst required for your next cross-coupling step. The Causality: The lone electron pairs on sulfur strongly coordinate to the empty d-orbitals of transition metals (Pd, Pt, Ni), creating stable, inactive complexes that halt catalytic cycles. The Solution: Reductive desulfurization using Raney Nickel. Raney Ni acts as both the reagent and the catalyst, absorbing the sulfur onto its high-surface-area lattice to form insoluble nickel sulfide (NiS), effectively trapping the poison [3].

Self-Validating Protocol: Raney Nickel Desulfurization

  • Preparation: Prepare a suspension of active Raney Nickel (W-2 or W-4 grade) in ethanol. (Warning: Raney Nickel is highly pyrophoric. Never allow the catalyst to dry in air).

  • Reaction: Dissolve your

    
    C-labeled sulfur-containing intermediate in ethanol and add it to the Raney Ni suspension (typically a 5-to-10-fold mass excess of Ni is required).
    
  • Reduction: Reflux the mixture under a hydrogen atmosphere (or inert N

    
     if relying solely on the hydrogen already adsorbed to the Raney Ni lattice) for 2–4 hours.
    
  • Filtration: Cool the reaction and filter it meticulously through a thick pad of Celite to remove all nickel particles and trapped nickel sulfide.

  • Validation Check 1: The filtrate must be completely colorless and free of black particulates. Perform a spot test on the filtrate using dimethylglyoxime; a lack of pink precipitate confirms the complete absence of dissolved Ni

    
     ions.
    
  • Isolation: Concentrate the filtrate to yield the desulfurized

    
    C-product.
    
Issue 3: Traceless Desulfurization in C-Peptide Synthesis

The Problem: You are performing Native Chemical Ligation (NCL) to join two


C-labeled peptide fragments. NCL requires a terminal cysteine (thiol), but your target sequence requires an alanine at that junction.
The Causality:  Traditional radical-based desulfurization (using VA-044 and TCEP) often requires a large excess of reagents that complicate the purification of delicate isotopically labeled peptides.
The Solution:  Synthetic organic electrochemistry. Electrochemical desulfurization provides a reagent-free, green alternative that selectively cleaves the C-S bond, converting cysteine to alanine tracelessly [4].

Self-Validating Protocol: Electrochemical Cleavage

  • Setup: Dissolve the

    
    C-labeled peptide in an aqueous buffer/acetonitrile mixture (e.g., 0.1 M phosphate buffer).
    
  • Electrolysis: Set up an undivided electrochemical cell utilizing graphite electrodes.

  • Reaction: Apply a constant current (e.g., 10–20 mA) at room temperature. Causality: The controlled current selectively reduces the C-S bond without over-reducing sensitive aromatic residues (like tryptophan or tyrosine).

  • Validation Check 1: Monitor the reaction via LC-MS every 30 minutes. The reaction is complete when the mass of the peptide decreases by exactly 32 Da (the exact mass of the extruded sulfur atom), confirming the traceless conversion of cysteine to alanine.

  • Purification: Purify the final

    
    C-peptide via preparative HPLC.
    

Quantitative Comparison of Sulfur Removal Techniques

To assist in experimental planning, refer to the table below detailing the expected yields and scalability of each desulfurization method.

Remediation TechniqueTarget Sulfur ByproductTypical

C Yield Recovery
Residual Sulfur LimitScalability
Ether/Water Partitioning DMSO, DMSO

85% – 95%< 5 ppmHigh (Multi-gram)
Raney Nickel Reduction Thiols, Thioethers70% – 90%UndetectableModerate (Gram)
Electrochemical Cleavage Cysteine, NCL Auxiliaries80% – 95%UndetectableLow (Milligram)

References

  • A tertiary amine synthesis via a hydroxylamine alkylation/catalytic reduction sequence. Organic & Biomolecular Chemistry (RSC Publishing).[Link]

  • Preparation of 2'-13C-L-Histidine Starting from 13C-Thiocyanate: Synthetic Access to Any Site-Directed Stable Isotope Enriched L-Histidine. MDPI.[Link]

  • Recent Advances and Applications of Reductive Desulfurization in Organic Synthesis. ResearchGate.[Link]

  • Electrochemical Desulfurization and its Application to Native Chemical Ligation. UCL Discovery.[Link]

Optimizing stoichiometry for expensive 13C reagents

Author: BenchChem Technical Support Team. Date: March 2026

Technical Troubleshooting & Protocols for High-Value Isotope Labeling

Welcome to the Technical Support Center for 13C isotopic labeling. In preclinical drug development and metabolic flux analysis (MFA), 13C-labeled compounds are critical for tracking metabolic pathways and serving as self-normalizing internal standards for absolute quantitation without the need for external calibration[]. However, 13C precursors (such as


C-methyl iodide or 

C-glucose) are prohibitively expensive.

As a Senior Application Scientist, my goal is to help you transition from traditional "brute-force" synthetic methods—which rely on massive stoichiometric excesses—to highly optimized, self-validating systems. True optimization is not just about chemical yield; it is about maximizing isotopic incorporation while minimizing the molar equivalents of the labeled precursor.

Workflow: 13C Stoichiometry Optimization Strategy

G Start Evaluate 13C Reagent (e.g., 13CH3I, 13C-Glucose) Volatility Is the reagent highly volatile? Start->Volatility PhaseTransfer Use Phase-Transfer Catalyst (e.g., TBAB) & Sealed Vessel Volatility->PhaseTransfer Yes Metabolic Is it for Metabolic Flux Analysis? Volatility->Metabolic No StoichCalc Calculate Stoichiometry (1.05 - 1.10 eq max) PhaseTransfer->StoichCalc InstMFA Use INST-MFA (Isotopically Nonstationary) Metabolic->InstMFA Yes Metabolic->StoichCalc No YieldCheck Analyze Incorporation via LC-MS/NMR InstMFA->YieldCheck StoichCalc->YieldCheck

Decision tree for optimizing 13C reagent stoichiometry and experimental conditions.

Frequently Asked Questions (FAQs)

Q: How do I calculate the optimal stoichiometric equivalents for volatile 13C reagents like


CH

I without wasting material?
A: Volatile reagents like

C-methyl iodide (boiling point ~42°C) often suffer from evaporative loss before they can react, leading researchers to mistakenly use a massive excess (e.g., 3-5 equivalents). To optimize stoichiometry down to 1.05 - 1.10 equivalents, you must alter the reaction kinetics. Employing a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) in a biphasic system accelerates the alkylation rate, allowing the reaction to reach completion before the reagent escapes the liquid phase[2].

Q: In 13C Metabolic Flux Analysis (MFA), how do I balance labeling saturation with the high cost of 13C-substrates? A: Traditional steady-state


C MFA requires long feeding phases until all intermediate metabolite pools are uniformly labeled. This consumes vast amounts of expensive 

C-glucose. To conserve reagents, transition to3[3]. INST-MFA measures the transient labeling patterns immediately following a step-change to a

C substrate[3]. Because you are measuring the dynamic incorporation rate rather than waiting for isotopic steady state, you drastically reduce the duration of the

C feed and the total reagent consumed[3].
Troubleshooting Guide

Issue: Low 13C incorporation yield despite using 1.5+ equivalents of 13C-reagent.

  • Root Cause: Competing hydrolysis or side reactions. For example,

    
    CH
    
    
    
    I readily reacts with trace water in alkaline conditions to form
    
    
    C-methanol, consuming your expensive reagent.
  • Solution: Rigorously dry all aprotic solvents using activated molecular sieves. If using a biphasic PTC system, ensure your nucleophile is highly lipophilic so the alkylation occurs rapidly in the organic layer, outcompeting aqueous hydrolysis.

Issue: Over-alkylation (e.g., poly-methylation of primary amines) when trying to maximize 13C utilization.

  • Root Cause: The primary labeled product (secondary amine) is often more nucleophilic than the starting material (primary amine), leading to a kinetic preference for over-labeling.

  • Solution: Instead of adding the

    
    C reagent in one bolus, use a syringe pump for continuous micro-addition. This keeps the instantaneous concentration of 
    
    
    
    CH
    
    
    I extremely low, favoring the reaction with the statistically more abundant unreacted starting material rather than the already-labeled product.
Experimental Protocols
Step-by-Step Methodology: Microscale 13C-Methylation using Phase-Transfer Catalysis

This self-validating protocol ensures maximum incorporation of


C-methyl iodide into a phenolic or amine precursor using near-stoichiometric amounts (1.1 eq)[2].
  • Preparation: Dissolve 1.0 mmol of the target substrate in 5.0 mL of anhydrous toluene inside a heavy-walled glass pressure vial equipped with a PTFE-lined septum.

  • Catalyst & Base Addition: Add 0.05 mmol (5 mol%) of tetrabutylammonium bromide (TBAB) and 2.0 mmol of an inorganic base (e.g., K

    
    CO
    
    
    
    ) dissolved in 5.0 mL of deionized water[2].
  • Sealing and Purging: Seal the vial tightly and purge the headspace with Argon for 5 minutes via a needle to remove oxygen and prevent oxidative side reactions.

  • 13C Reagent Introduction: Chill the vial to 0°C. Using a gas-tight microsyringe, inject exactly 1.1 mmol of

    
    C-methyl iodide directly into the organic layer through the septum.
    
  • Reaction: Heat the biphasic mixture to 80°C under vigorous stirring (1000 rpm) for 2 hours. Causality note: The sealed pressure vessel prevents evaporative loss of the volatile iodide, while TBAB actively shuttles the deprotonated nucleophile into the organic phase to react instantly with the

    
    C label.
    
  • Validation & Quenching: Cool to room temperature, separate the organic layer, and analyze a 10 µL aliquot via LC-MS. Self-Validation: The presence of a distinct mass shift (M+1) validates isotopic incorporation, while the absence of the unreacted substrate peak validates that the 1.1 stoichiometric ratio was highly efficient.

Data Presentation: Stoichiometric Optimization Metrics

The following table summarizes the optimized stoichiometric equivalents required for various


C labeling reactions compared to traditional methods, highlighting the expected yields and the mechanistic reasoning behind the optimization.
Reaction Type13C ReagentOptimized Stoichiometry (Eq)Traditional Stoichiometry (Eq)Expected Isotopic Yield (%)Key Optimization Mechanism
N-/O-Methylation

CH

I
1.05 - 1.102.0 - 5.0> 95%Phase-Transfer Catalysis (TBAB) & Sealed Vessel
Metabolic Tracing

C-Glucose
Variable (Time-dependent)Steady-State SaturationN/A (Dynamic)Isotopically Nonstationary MFA (INST-MFA)
Carboxylation

CO

1.0 - 1.2> 10.0> 90%High-Pressure Autoclave / Direct Grignard Trapping
Formylation Sodium

C-Formate
1.1 - 1.53.0 - 5.0> 85%Visible Light-Driven C(sp3)–H Carboxylation
References
  • Isotopically Nonstationary 13C Metabolic Flux Analysis Source: Vanderbilt University / Methods in Molecular Biology URL:[Link]

  • Economical Synthesis of 13C-Labeled Opiates, Cocaine Derivatives and Selected Urinary Metabolites Source: Semantic Scholar / Molecules URL:[Link]

Sources

Validation & Comparative

Precision Labeling with 13CS2: A Comparative Guide to Mass Spectrometry Fragmentation of Dithiocarbamate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass Spectrometry Fragmentation Patterns of 13CS2 Derivatives Content Type: Publish Comparison Guide

Executive Summary

In the quantitation of amines, amino acids, and phenolic metabolites, sensitivity and specificity are often compromised by poor ionization efficiency and matrix interference. Carbon Disulfide (CS₂) derivatization offers a robust solution by converting polar amines into hydrophobic dithiocarbamates , significantly enhancing Electrospray Ionization (ESI) response.

This guide compares the performance of standard ¹²CS₂ against the isotopically labeled ¹³CS₂ (Carbon-13 Disulfide). While ¹²CS₂ provides ionization enhancement, ¹³CS₂ introduces a unique mass signature (+1.003 Da shift per moiety) and distinct fragmentation patterns (e.g., neutral loss of 77 Da vs. 76 Da). This distinct "isotopic handle" enables Neutral Loss Scanning (NLS) workflows that filter out background noise with high precision, acting as a cost-effective alternative to commercial isobaric tags for targeted metabolomics and drug impurity profiling.

Mechanistic Principles: The 13CS2 Advantage

The core utility of ¹³CS₂ lies in its reaction with primary and secondary amines to form dithiocarbamic acids , which are typically stabilized via methylation to form methyl dithiocarbamates . This transformation introduces a hydrophobic core that improves retention on Reverse Phase (C18) chromatography and enhances ionization.

The Reaction Pathway

The reaction proceeds in two steps:

  • Nucleophilic Attack: The amine nitrogen attacks the electrophilic ¹³C of ¹³CS₂.

  • Stabilization: The unstable dithiocarbamic acid is methylated (using Methyl Iodide, MeI) to prevent decomposition back to the amine under acidic LC-MS conditions.

ReactionScheme Amine R-NH2 (Analyte) Intermediate R-NH-13C(=S)S- (Dithiocarbamate Anion) Amine->Intermediate + Base CS2 13CS2 (Reagent) CS2->Intermediate Product R-NH-13C(=S)S-Me (Methyl Dithiocarbamate) Intermediate->Product Methylation MeI MeI (Methyl Iodide) MeI->Product

Figure 1: Synthesis of stable Methyl Dithiocarbamate derivatives using ¹³CS₂.

Comparative Fragmentation Analysis: ¹²C vs. ¹³C

The power of ¹³CS₂ labeling becomes evident during Tandem Mass Spectrometry (MS/MS). The ¹³C atom is incorporated directly into the thiocarbonyl group. Upon Collision Induced Dissociation (CID), the fragmentation pathways exhibit specific mass shifts that distinguish the labeled analyte from natural isotopes and background interferences.

Key Fragmentation Pathways[1]
  • Neutral Loss of CS₂: The most characteristic pathway. The dithiocarbamate moiety cleaves, expelling the CS₂ unit.

    • ¹²C-Derivative: Loss of 76 Da.

    • ¹³C-Derivative: Loss of 77 Da.

  • Formation of Isothiocyanate Ions: Cleavage of the S-Me bond can yield an isothiocyanate-like cation.

  • Diagnostic Low-Mass Ions: High-energy collisions produce characteristic small fragments like [CS]⁺.

Data Comparison Table
Feature¹²CS₂ Derivative (Standard)¹³CS₂ Derivative (Labeled)Analytical Advantage
Precursor Mass Shift M + 74.02 DaM + 75.02 Da+1.003 Da shift allows doublet recognition in MS1.
Primary Neutral Loss -76 Da (CS₂)-77 Da (¹³CS₂) Enables specific Neutral Loss Scan (NLS) to filter noise.
Secondary Loss -48 Da (HSMe)-48 Da (HSMe)Common to both; confirms the S-Me moiety.
Diagnostic Fragment m/z 76 [CS₂]⁺m/z 77 [¹³CS₂]⁺ Unique reporter ion for Precursor Ion Scanning.
Isotopic Purity Natural Abundance (1.1% ¹³C)>99% ¹³CEliminates overlap with natural M+1 isotopes of the analyte.
Fragmentation Logic & Workflow

The following diagram illustrates the specific fragmentation logic used to identify a ¹³CS₂-labeled amine. The "Decision Tree" approach ensures that only true analytes are quantified.

Fragmentation Precursor Precursor Ion [R-NH-13C(=S)S-Me + H]+ CID Collision Induced Dissociation (CID) Precursor->CID Path1 Pathway A: C-N Cleavage CID->Path1 Path2 Pathway B: S-Me Cleavage CID->Path2 Frag1 Neutral Loss: 13CS2 (77 Da) Product: [R-NH3]+ Path1->Frag1 Frag2 Loss of HSMe (48 Da) Product: [R-N=13C=S + H]+ Path2->Frag2 Detection Detection Strategy: Set Neutral Loss Scan = 77.0 Frag1->Detection Primary Quantifier

Figure 2: MS/MS Fragmentation pathways for ¹³CS₂-labeled methyl dithiocarbamates.

Experimental Protocol: ¹³CS₂ Derivatization

Objective: Labeling of primary amines in a biological matrix for LC-MS/MS quantification.

Reagents:

  • ¹³CS₂ (99% ¹³C enriched) - Store at 4°C, volatile!

  • Triethylamine (TEA) - Base catalyst.

  • Methyl Iodide (MeI) - Alkylating agent.

  • Acetonitrile (ACN) - Solvent.

Step-by-Step Workflow:

  • Sample Preparation: Dissolve amine sample (10 µL) in 100 µL ACN.

  • Dithiocarbamate Formation:

    • Add 10 µL TEA (Base).

    • Add 10 µL ¹³CS₂ .

    • Mechanism:[2] The base deprotonates the amine, facilitating attack on ¹³CS₂.

    • Incubation: Vortex and incubate at room temperature for 10 minutes.

  • Stabilization (Methylation):

    • Add 10 µL Methyl Iodide (MeI).

    • Incubation: Vortex and incubate at 30°C for 20 minutes.

    • Note: This step is critical. Without methylation, the dithiocarbamic acid will decompose back to the amine and ¹³CS₂ in the acidic mobile phase of the LC column.

  • Quenching: Evaporate to dryness under N₂ stream to remove excess ¹³CS₂ and MeI. Reconstitute in 50:50 Water:MeOH.

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase (The derivative is hydrophobic).

    • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

    • MS Mode: Positive ESI.

    • Scan Type: Neutral Loss Scan (NLS) of 77.0 Da.

Case Study: Distinguishing Isobaric Interferences

In a study of pesticide metabolites, researchers often encounter Dithiocarbamate Fungicides (e.g., Thiram, Ziram). These degrade to release CS₂. By using ¹³CS₂ to derivatize free amines in the same sample, one can distinguish:

  • Endogenous Amines: Will be labeled with ¹³CS₂ (Loss of 77 Da).

  • Pesticide Residues: Contain natural ¹²CS₂ (Loss of 76 Da).

This separation is impossible with standard derivatization but trivial with the ¹³C-labeled reagent, providing a self-validating quality control step for residue analysis [1, 2].

References
  • Microdroplet Accelerated Reaction for High-Efficiency Carbon Disulfide Conversion. Royal Society of Chemistry, 2023. (Demonstrates the reaction kinetics of amines with CS2 for MS analysis). Available at: [Link]

  • Synthesis and characterization of 13C labeled carnosine derivatives for isotope dilution mass spectrometry. Talanta, 2021.[3] (Example of 13C labeling strategy for internal standards). Available at: [Link]

  • Fragmentation Patterns in Mass Spectrometry. ChemGuide. (General principles of fragmentation mechanisms). Available at: [Link]

Sources

A Researcher's Guide to High-Resolution Mass Spectrometry: Distinguishing ¹³C and ³⁴S Isotope Shifts

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern analytical science, the ability to make precise and accurate molecular determinations is paramount. For researchers in drug development, metabolomics, and proteomics, the subtle yet significant differences in isotopic composition can unlock a wealth of information about metabolic pathways, protein structure, and drug metabolism. However, this level of detail presents its own analytical challenges, none more so than the differentiation of near-isobaric isotopic shifts. This guide provides an in-depth comparison and practical workflow for distinguishing the isotopic shifts of Carbon-13 (¹³C) and Sulfur-34 (³⁴S) using high-resolution mass spectrometry (HRMS), empowering you to achieve confident elemental composition assignment in your research.

The Challenge of Near-Isobaric Isotopes

At first glance, the substitution of a ¹²C with a ¹³C atom or a ³²S with a ³⁴S atom both result in a nominal mass increase of approximately 2 Da in the M+2 isotopic peak. However, the exact mass difference, or mass defect, is not identical. This subtle distinction is the key to their differentiation.

The mass of a ¹³C isotope is approximately 13.00335 Da, while the mass of a ³⁴S isotope is approximately 33.96787 Da. The mass difference between a molecule containing one ³⁴S versus two ¹³C isotopes is approximately 0.011 Da (11 mDa).[1][2] Resolving these two species requires a mass spectrometer with exceptionally high resolving power.

The Power of High-Resolution Mass Spectrometry

Resolving power is the ability of a mass spectrometer to distinguish between two peaks of similar mass-to-charge ratio (m/z).[3][4][5][6] To separate two peaks, the resolving power must be greater than the m/z value divided by the mass difference between the peaks. For a singly charged ion at an m/z of 500, resolving an 11 mDa difference requires a resolving power of at least:

Resolving Power = 500 / 0.011 ≈ 45,455

This level of resolution is beyond the capabilities of standard quadrupole or ion trap mass spectrometers but is readily achievable with modern high-resolution instruments.

Comparison of High-Resolution Mass Spectrometry Platforms

The two primary types of mass analyzers capable of achieving the necessary resolution are Fourier Transform Ion Cyclotron Resonance (FT-ICR) and Orbitrap mass spectrometers.

FeatureFourier Transform Ion Cyclotron Resonance (FT-ICR)OrbitrapHigh-Resolution Time-of-Flight (TOF)
Resolving Power >1,000,000, with capabilities up to 10,000,000[7][8][9]Up to 1,000,000[10]Up to ~100,000
Mass Accuracy <1 ppm<1-3 ppm<5 ppm
Scan Speed SlowerFasterFastest
Cost & Complexity HighestHighModerate
Suitability for ¹³C/³⁴S Excellent, provides baseline resolutionExcellent, can resolve with sufficient acquisition timeGenerally insufficient for baseline resolution

Expert Insight: While FT-ICR-MS offers the highest resolving power, Orbitrap instruments are more common in many laboratories and provide a good balance of resolution, speed, and sensitivity for this application. The choice of instrument will ultimately depend on the specific requirements of the experiment and the available resources.

Experimental Workflow for Distinguishing ¹³C and ³⁴S Isotope Shifts

This section outlines a detailed, step-by-step methodology for resolving ¹³C and ³⁴S isotopic shifts in a sulfur-containing peptide using an Orbitrap mass spectrometer coupled with electrospray ionization (ESI).

Diagram: Experimental Workflow

G cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis (Orbitrap) cluster_analysis Data Analysis Sample Sulfur-Containing Peptide Dilution Dilute to 1-10 pmol/µL in 50:50 ACN:H2O with 0.1% FA Sample->Dilution ESI Electrospray Ionization (Positive Mode) Spray Voltage: 3.5-4.5 kV Capillary Temp: 275-325°C Dilution->ESI Acquisition Full MS Scan Resolution: >140,000 @ m/z 200 AGC Target: 1e6 Max IT: 200 ms ESI->Acquisition Data Acquire Data in Profile Mode Acquisition->Data Software Specialized Software (e.g., Thermo Scientific FreeStyle, mMass) Data->Software Deconvolution Isotopic Fine Structure Deconvolution Software->Deconvolution Identification Peak Assignment (¹³C vs ³⁴S) Deconvolution->Identification

Caption: A typical workflow for distinguishing ¹³C and ³⁴S isotope shifts.

Step-by-Step Protocol
  • Sample Preparation:

    • For a sulfur-containing peptide, prepare a stock solution in an appropriate solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Dilute the sample to a final concentration of 1-10 pmol/µL for direct infusion or LC-MS analysis.

    • Causality: A stable and appropriate concentration is crucial for a steady ion spray in ESI, which directly impacts the quality and stability of the signal needed for high-resolution measurements.

  • Mass Spectrometer Setup (Orbitrap):

    • Ionization Source (ESI): Operate in positive ion mode for peptides.

      • Spray Voltage: 3.5 - 4.5 kV.

      • Capillary Temperature: 275 - 325 °C.

      • Sheath and Auxiliary Gas Flow: Optimize for a stable spray.

    • Causality: Electrospray is a "soft" ionization technique that minimizes fragmentation, ensuring the isotopic pattern of the intact molecule is preserved for analysis.[11]

    • Mass Analyzer (Orbitrap):

      • Scan Type: Full MS.

      • Resolution: Set to a minimum of 140,000 at m/z 200. Higher resolution settings (e.g., 240,000 or greater) are preferable.

      • AGC Target: 1e6.

      • Maximum Injection Time (IT): 200 ms.

      • Data Type: Profile mode.

    • Causality: Higher resolution settings increase the transient acquisition time in the Orbitrap, allowing for finer differentiation of m/z values.[10] Profile mode data is essential as it retains the peak shape information necessary for accurate deconvolution of closely spaced isotopic peaks.

  • Data Acquisition:

    • Infuse the sample directly or perform an LC-MS run.

    • Acquire data for a sufficient duration to allow for signal averaging if necessary.

  • Data Analysis:

    • Software: Utilize software capable of analyzing high-resolution data and performing isotopic pattern analysis, such as Thermo Scientific™ FreeStyle™, mMass, or other specialized programs.

    • Deconvolution: Apply deconvolution algorithms to the M+2 peak of the target analyte. These algorithms model the theoretical isotopic distribution and compare it to the acquired high-resolution data to separate the contributions of the ¹³C and ³⁴S isotopologues.[12][13][14][15]

    • Peak Assignment: Based on the accurate mass measurement, assign the resolved peaks. The peak corresponding to the ³⁴S substitution will be at a slightly lower m/z than the peak for the two ¹³C substitutions.

Diagram: Logic of Isotopic Peak Deconvolution

G cluster_input Input Data cluster_process Deconvolution Process cluster_output Output HRMS_Data High-Resolution Mass Spectrum M+2 Peak (Unresolved) Algorithm Deconvolution Algorithm Models theoretical isotopic distributions Compares to experimental data HRMS_Data->Algorithm Resolved_Peaks Resolved Peaks ³⁴S Peak ¹³C₂ Peak Algorithm->Resolved_Peaks

Caption: Logical flow of isotopic peak deconvolution.

Data Presentation and Interpretation

A successful experiment will yield a mass spectrum where the M+2 peak is resolved into at least two distinct peaks corresponding to the ³⁴S and two ¹³C isotopologues.

Illustrative High-Resolution Mass Spectrum of a Sulfur-Containing Peptide (M+2 Region)

(Note: This is an illustrative diagram based on theoretical principles, as a specific high-resolution image was not available in the search results.)

Imagine a peak centered around the M+2 region. With insufficient resolution, this appears as a single, broad peak. However, with a resolving power of >140,000, this single peak will resolve into two distinct peaks. The peak at the slightly lower m/z will correspond to the peptide containing one ³⁴S atom, while the peak at the slightly higher m/z will be the peptide containing two ¹³C atoms. The relative intensity of these peaks will depend on the natural isotopic abundance of sulfur and carbon and the number of carbon and sulfur atoms in the molecule.

Trustworthiness and Self-Validation

The protocol described is designed to be self-validating. The key to trust in your results lies in:

  • Mass Accuracy: The measured mass difference between the resolved peaks should be consistent with the theoretical mass difference of approximately 11 mDa.

  • Isotopic Ratio: The relative abundance of the resolved peaks should align with the theoretical isotopic abundances of ¹³C (1.1%) and ³⁴S (4.2%). For a molecule with one sulfur atom and 'n' carbon atoms, the ratio of the ³⁴S peak to the monoisotopic peak and the two ¹³C peak to the monoisotopic peak can be predicted and compared to the experimental data.

  • Resolution: The peak width at half maximum (FWHM) should be sufficiently narrow to achieve baseline separation of the isotopic peaks.

By verifying these parameters, you can have high confidence in the correct assignment of the elemental composition of your analyte.

Conclusion

References

  • Optimizing the MALDI-TOF-MS Observation of Peptides Containing Disulfide Bonds. (n.d.). PMC. Retrieved from [Link]

  • Protein quantification by selective isolation and fragmentation of isotopic pairs using FT-ICR MS. (2008). PubMed. Retrieved from [Link]

  • Resolving Power and Mass Resolution. (2015). Agilent. Retrieved from [Link]

  • Stable isotope analysis of intact oxyanions using electrospray Quadrupole-Orbitrap mass spectrometry. (2025). University of Cambridge. Retrieved from [Link]

  • Counting individual sulfur atoms in a protein by ultrahighresolution Fourier transform ion cyclotron resonance mass spectrometry: Experimental resolution of isotopic fine structure in proteins. (n.d.). PNAS. Retrieved from [Link]

  • An Improved Measurement of Isotopic Ratios by High Resolution Mass Spectrometry. (2014). PMC. Retrieved from [Link]

  • Mass Accuracy and Resolution. (n.d.). Novatia, LLC. Retrieved from [Link]

  • 10 Tips for Electrospray Ionisation LC-MS. (n.d.). Element Lab Solutions. Retrieved from [Link]

  • Resolution and Resolving Power in Mass Spectrometry. (2022). ACS Publications. Retrieved from [Link]

  • Exploring the Potential of Electrospray-Orbitrap for Stable Isotope Analysis Using Nitrate as a Model. (2021). ACS Publications. Retrieved from [Link]

  • Resolution and Resolving Power in Mass Spectrometry. (2022). PubMed. Retrieved from [Link]

  • Method development for stable isotope ratio analysis in nitrate using electrospray ionization Orbitrap mass spectrometry. (n.d.). UNITesi. Retrieved from [Link]

  • Mass Resolution and Resolving Power. (n.d.). Fiehn Lab. Retrieved from [Link]

  • Bayesian Deconvolution of Mass and Ion Mobility Spectra: From Binary Interactions to Polydisperse Ensembles. (2015). Baldwin Research. Retrieved from [Link]

  • MALDI-TOF Sample Preparation. (n.d.). Retrieved from [Link]

  • Electrospray ionization. (n.d.). Wikipedia. Retrieved from [Link]

  • Resolving Isotopic Fine Structure to Detect and Quantify Natural Abundance- and Hydrogen/Deuterium Exchange-Derived Isotopomers. (n.d.). PMC. Retrieved from [Link]

  • Developments in FTICR-MS and Its Potential for Body Fluid Signatures. (2015). MDPI. Retrieved from [Link]

  • Deconvolution of overlapping isotopic clusters improves quantification of stable isotope-labeled peptides. (2011). PubMed. Retrieved from [Link]

  • How to Choose Your MALDI (Soul) Matrix. (2025). Bitesize Bio. Retrieved from [https://bitesizebio.com/22 MALDI-matrix-guide/]([Link] MALDI-matrix-guide/)

  • Fine Structure in Isotopic Peak Distributions Measured Using Fourier Transform Ion Cyclotron Resonance Mass Spectrometry: A Comparison between an Infinity ICR Cell and a Dynamically Harmonized ICR Cell. (2022). ACS Publications. Retrieved from [Link]

  • MALDI-Matrices: Properties and Requirements • Sample Preparation Techniques • Matrix Applications. (n.d.). ResearchGate. Retrieved from [Link]

  • Deconvolution and Database Search of Complex Tandem Mass Spectra of Intact Proteins: A COMBINATORIAL APPROACH. (n.d.). PMC. Retrieved from [Link]

  • Evaluation and optimization of mass spectrometric settings during data-dependent acquisition mode: focus on LTQ-Orbitrap mass analyzers. (2013). Journal of proteome research. Retrieved from [Link]

  • Evaluation and Optimization of Mass Spectrometric Settings during Data-Dependent Acquisition Mode: Focus on LTQ-Orbitrap Mass Analyzers. (n.d.). PMC. Retrieved from [Link]

  • How to Resolve GC-MS Peak Overlap in High-Resolution Work. (2025). Retrieved from [Link]

  • How to Determine Isotopic Purity Using LC-MS: A Step-by-Step Guide. (2026). YouTube. Retrieved from [Link]

  • FT-ICR MS optimization for the analysis of intact proteins. (n.d.). PMC - NIH. Retrieved from [Link]

  • On the Fine Isotopic Distribution and Limits to Resolution in Mass Spectrometry. (2015). PMC. Retrieved from [Link]

  • A Layman's Guide to High‐Resolution Mass Spectrometry. (2025). ResearchGate. Retrieved from [Link]

  • 1 Introduction to Mass Spectrometry, a Tutorial. (n.d.). Wiley-VCH. Retrieved from [Link]

  • An Enhanced Isotopic Fine Structure Method for Exact Mass Analysis in Discovery Metabolomics: FIA-CASI-FTMS. (2020). PubMed. Retrieved from [Link]

  • Interpretation of mass spectra. (n.d.). Retrieved from [Link]

  • Stable isotope (13C, 15N and 34S) analysis of the hair of modern humans and their domestic animals. (2002). PubMed. Retrieved from [Link]

  • Bayesian Deconvolution of Mass and Ion Mobility Spectra: From Binary Interactions to Polydisperse Ensembles. (2015). ACS Publications. Retrieved from [Link]

  • Predicting the number of sulfur atoms in peptides and small proteins based on the observed aggregated isotope distribution. (n.d.). PMC. Retrieved from [Link]

  • Evaluation of different analytical strategies for the quantification of sulfur-containing biomolecules by HPLC-ICP-MS: Application to the characterisation of 34S-labelled yeast. (n.d.). RSC Publishing. Retrieved from [Link]

  • Quantification of Peptide m/z Distributions from 13C‑Labeled Cultures with High-Resolution Mass Spectrometry. (n.d.). eScholarship. Retrieved from [Link]

  • Vrije Universiteit Brussel A comprehensive evaluation of sulfur isotopic analysis (δ34S and δ33S) using multi-collector ICP-MS. (n.d.). Retrieved from [Link]

  • Sequential measurement of 13 C, 15 N, and 34 S isotopic composition on nanomolar quantities of carbon, nitrogen, and sulfur using nano-elemental analysis/isotope ratio mass spectrometry. (2023). PubMed. Retrieved from [Link]

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Comparing 13CS2 and C13-thiophosgene reactivity

Technical Guide: Comparative Reactivity of vs. -Thiophosgene

Executive Summary

In the synthesis of Carbon-13 labeled thiocarbonyl compounds—specifically isothiocyanates, thioureas, and heterocycles—researchers must choose between Carbon-13 Disulfide (


)

-Thiophosgene (

)
1

The choice represents a trade-off between reactivity and safety/atom economy :

  • 
     (The "Nuclear" Option):  Offers rapid, direct electrophilic attack with high atom economy regarding the carbon label, but carries extreme toxicity and handling risks.[1] It is the reagent of choice for sterically hindered substrates or electron-deficient amines.
    
  • 
     (The "Green" Alternative):  Requires activation (base + desulfurizing agent) to generate the reactive intermediate.[1] It is safer, significantly cheaper, and preferred for routine synthesis where functional group tolerance allows for basic conditions.[1]
    

This guide provides a mechanistic comparison, safety protocols, and experimental workflows to validate the selection process.

Mechanistic Foundations

The reactivity difference stems fundamentally from the electrophilicity of the central carbon atom and the quality of the leaving groups.

Electronic Structure & Reactivity
  • 
    -Thiophosgene:  The central carbon is bonded to two highly electronegative chlorine atoms.[1] These withdraw electron density (inductive effect, 
    
    
    ), making the carbon highly electrophilic and susceptible to nucleophilic attack even by weak nucleophiles.[1] Chloride (
    
    
    ) is an excellent leaving group.[1]
  • 
    :  The central carbon is double-bonded to two sulfur atoms.[1] While sulfur is electronegative, the molecule is stable and linear. The 
    
    
    bond is less polarized than the
    
    
    bond. Direct nucleophilic attack forms a dithiocarbamate anion (
    
    
    ), which is stable and requires a second "desulfurization" step to eject the sulfur and form the isothiocyanate.[1]
Visualization: Mechanistic Pathways

The following diagram contrasts the direct pathway of Thiophosgene with the stepwise activation required for Carbon Disulfide.

ReactivityComparisoncluster_CSCl2Pathway A: 13C-Thiophosgene (Direct)cluster_CS2Pathway B: 13CS2 (Stepwise Activation)CSCl213C-Thiophosgene(High Electrophile)Inter_ATetrahedralIntermediateCSCl2->Inter_AFast AttackProd_A13C-Isothiocyanate(+ 2 HCl)Inter_A->Prod_A-HCl (Elimination)CS213C-Disulfide(Stable Precursor)DTCDithiocarbamateSalt (Stable)CS2->DTC+ Base(Reversible)Prod_B13C-Isothiocyanate(+ S residue)DTC->Prod_BActivator Required(Desulfurization)ActivatorDesulfurizing Agent(e.g., DCC, TosCl)Activator->DTCAminePrimary Amine(R-NH2)Amine->CSCl2Amine->CS2

Figure 1: Comparative reaction pathways for isothiocyanate synthesis. Note the single-step nature of the thiophosgene route versus the activation requirement for CS2.

Comparative Analysis

Reactivity Profile
Feature

-Thiophosgene (

)

-Disulfide (

)
Electrophilicity High. Reacts violently with water, alcohols, and amines.[1]Low to Moderate. Stable in water; requires base for amine reaction.
Reaction Kinetics Fast (Minutes). Often instantaneous at

.[1]
Slow (Hours). Step 1 (salt formation) is fast; Step 2 (desulfurization) is rate-limiting.[1]
Leaving Group Chloride (

).[1] Excellent leaving group.
Sulfide (

or

).[1] Poor leaving group; requires chemical activation.[1]
Atom Economy Good. Loses 2 Cl atoms. The

is retained efficiently.
Moderate. Loses 1 S atom (mass 32). Requires stoichiometric activating reagents (waste).[1]
Substrate Scope Excellent for sterically hindered or electron-deficient amines (e.g., anilines).[1]Best for primary aliphatic amines .[1] Anilines may require forcing conditions.[1]
Safety & Handling (Critical)
  • 
    : 
    
    • Toxicity: Poison Inhalation Hazard.

      
       is extremely low.[1] Causes delayed pulmonary edema.[1][2][3][4]
      
    • Containment: Must be used in a certified fume hood with a secondary containment tray.

    • Neutralization: Reacts with ammonia or dilute alkali to destroy residual reagent.[1]

    • Storage: Refrigerate (

      
      ), protect from moisture (hydrolyzes to 
      
      
      and HCl).
  • 
    : 
    
    • Toxicity: Neurotoxin; affects the central nervous system over chronic exposure.

    • Flammability: Extreme. Flash point

      
      .[1][5] Auto-ignition temperature 
      
      
      (can ignite on a hot steam pipe).[1]
    • Odor: Pure

      
       is sweet/ethereal; commercial grades smell foul (sulfurous).[1]
      

Experimental Protocols

These protocols describe the synthesis of a generic


1
Protocol A: The "Nuclear" Route (Using )

Best for: Precious amines, hindered substrates, or when yield is paramount.[1]

Reagents:

  • Aniline (1.0 eq)[1]

  • 
    -Thiophosgene (1.1 eq)[1]
    
  • Calcium Carbonate (

    
    ) or Sodium Bicarbonate (excess)[1]
    
  • Dichloromethane (DCM) / Water (Biphasic system)[1]

Methodology:

  • Setup: In a fume hood, charge a round-bottom flask with Aniline (1 mmol) dissolved in DCM (5 mL).

  • Buffer: Add saturated aqueous

    
     (5 mL) to create a biphasic mixture. Stir vigorously.
    
  • Addition: Cool to

    
    . Add 
    
    
    (1.1 mmol) dropwise via syringe.[1] Note: The red color of thiophosgene will disappear as it reacts.
  • Reaction: Stir at

    
     for 30 minutes. Monitor by TLC (disappearance of amine).
    
  • Workup: Separate layers. Wash organic layer with water (2x) and brine.[6] Dry over

    
    .[1]
    
  • Validation: The conversion is usually quantitative.

    
     of isothiocyanate is typically much higher than the amine.
    
Protocol B: The "Green" Route (Using )

Best for: Routine synthesis, avoiding high-toxicity reagents.[1]

Reagents:

  • Aniline (1.0 eq)[1]

  • 
     (5.0 eq - excess drives equilibrium)
    
  • Triethylamine (

    
    , 1.0 eq)[1]
    
  • Activator: Tosyl Chloride (

    
    ) or DCC (1.0 eq)[1]
    
  • Solvent: THF or Pyridine[1]

Methodology:

  • Dithiocarbamate Formation: Dissolve Aniline (1 mmol) and

    
     (1 mmol) in THF (5 mL).
    
  • Addition: Add

    
     (5 mmol) dropwise. Stir at room temperature for 2 hours.
    
    • Self-Validating Sign: The solution typically turns yellow/orange, indicating the formation of the dithiocarbamate salt.

  • Desulfurization: Cool to

    
    . Add Tosyl Chloride (1 mmol) dissolved in minimal THF.
    
    • Mechanism:[1][7] TsCl activates the sulfur, making it a good leaving group.[1]

  • Reaction: Stir for 1-2 hours. Precipitate (Triethylamine hydrochloride) will form.[1]

  • Workup: Filter off the solid. Concentrate the filtrate. Purify via silica gel chromatography (essential to remove sulfur byproducts).[1]

Decision Matrix (Reagent Selection)

Use the following logic flow to determine the appropriate reagent for your specific drug development application.

DecisionTreeStartSelect Target Molecule(13C-Label)Q1Is the Amine Sterically Hinderedor Electron Deficient?Start->Q1Q2Is the Lab Equipped forPoison Inhalation Hazards?Q1->Q2Yes (Hard to react)Result_CS2Use 13CS2 + Activator(Protocol B)Q1->Result_CS2No (Primary/Reactive)Result_CSCl2Use 13C-Thiophosgene(Protocol A)Q2->Result_CSCl2YesResult_OutsourceSTOP: Outsource SynthesisQ2->Result_OutsourceNo

Figure 2: Decision matrix for selecting between


References

  • Sharma, S. (1978).[1] "Thiophosgene in Organic Synthesis." Synthesis, 1978(11), 803-820.[1] Link[1]

  • Munch, H., et al. (2008).[1] "Peptide labeling with 13C-isothiocyanates." Tetrahedron Letters, 49(19), 3117-3119.[1] Link[1]

  • Li, Z., et al. (2014).[1] "Recent Advances in the Synthesis of Isothiocyanates." RSC Advances, 4, 3971-3992.[1] Link[1]

  • National Oceanic and Atmospheric Administration (NOAA). "CAMEO Chemicals: Thiophosgene." Link[1]

  • Organic Syntheses. "Thiophosgene." Org.[1] Synth. 1939, 19,[1] 81. Link[1]

M+1 and M+2 mass shift analysis for 13C enrichment

Precision C-Fluxomics: A Comparative Guide to Mass Shift Analysis

Executive Summary

In drug development and metabolic research, tracking the fate of carbon atoms is the gold standard for understanding cellular phenotype. By feeding cells


1

This guide compares the methodologies for analyzing M+1 (one

M+2

The Physics of Mass Shift: M+0, M+1, M+2

When a metabolite incorporates a heavy isotope, its mass shifts. For Carbon-13 (

1.00335 Da
  • M+0 (Monoisotopic): The population of molecules containing only

    
    C (and other light isotopes like 
    
    
    ).
  • M+1: The population containing exactly one

    
    C atom.
    
  • M+2: The population containing exactly two

    
    C atoms.
    
The "Natural Abundance" Challenge

Before any tracer is added, nature provides a background signal. Carbon-13 has a natural abundance of ~1.1% .[2]

  • The Consequence: A molecule with 6 carbons (like Glucose) naturally has a significant M+1 signal (~6.6% relative to M+0) purely from background

    
    C.
    
  • The Risk: If you do not mathematically correct for this, you will report false positive metabolic activity.

Comparative Analysis: Instrumentation Alternatives

The choice of Mass Spectrometer dictates the resolution of the M+1/M+2 peaks and the integrity of the data.

Alternative A: Unit Resolution (Triple Quadrupole / QqQ)
  • Mechanism: Filters ions based on nominal mass (e.g., m/z 180, 181, 182).

  • Pros: Extreme sensitivity; high dynamic range; fast scan speeds (ideal for measuring hundreds of metabolites).

  • Cons: "Blind" to isobaric interferences. It cannot distinguish a

    
    C shift (+1.003 Da) from a 
    
    
    N shift (+0.997 Da) or sulfur isotopes.
  • Verdict: Excellent for targeted, known pathways where chromatography separates interferences.

Alternative B: High-Resolution Accurate Mass (HRAM - Orbitrap/TOF)
  • Mechanism: Measures mass to 4-5 decimal places (e.g., m/z 180.0634).

  • Pros: Resolves Isotopic Fine Structure . Can distinguish tracer enrichment from background impurities or other elemental isotopes.[3]

  • Cons: Slower scan speeds can limit the number of data points across a chromatographic peak; larger data files.

  • Verdict: Essential for discovery fluxomics and complex matrices where peak purity is questionable.

Summary of Performance
FeatureUnit Resolution (QqQ)High Resolution (Orbitrap/TOF)
Mass Accuracy ~0.7 Da (Nominal)< 0.001 Da (ppm level)
Sensitivity Very High (Femtogram)High (Picogram)
Specificity Low (Retention time dependent)Very High (Mass + RT)
Fine Structure No (M+1 is a single bin)Yes (Can see

C vs

N split)
Throughput High (Rapid polarity switching)Medium (Scan speed limitations)
Comparative Analysis: Data Correction Algorithms

Raw peak areas from the MS are not the result. They must be corrected for natural abundance (NAC).[4]

Method 1: The Naive Ratio (Incorrect)
  • Flaw: Ignores that ~1.1% of the M+1 signal is natural, not tracer-derived.

  • Outcome: Gross overestimation of flux.

Method 2: Matrix-Based Correction (The Standard)

This method solves a linear system

  • b: The measured vector (observed intensities of M+0, M+1...).

  • A: The correction matrix (calculated from the chemical formula and natural abundance probabilities).

  • x: The unknown true enrichment vector.

  • Outcome: Accurate quantification of tracer incorporation.

Experimental Protocol: C-Glucose Tracing in Cancer Cells

Objective: Determine the fractional enrichment of Lactate M+3 (indicating glycolysis) and Citrate M+2 (indicating PDH entry into TCA).

Phase 1: Cell Culture & Labeling[5]
  • Seeding: Plate cells (e.g., A549) in 6-well plates. Grow to 70% confluence.

  • Wash: Aspirate media. Wash 2x with PBS (37°C) to remove residual

    
    C-glucose.
    
  • Pulse: Add tracer medium: DMEM containing 10 mM [U-

    
    C
    
    
    ]-Glucose (uniformly labeled).
    • Note: Dialyzed FBS must be used to avoid introducing unlabeled glucose from serum.

  • Incubation: Incubate for isotopic steady state (typically 2–24 hours depending on pathway speed).

Phase 2: Quenching & Extraction (Critical for Turnover)
  • Quench: Place plate on dry ice immediately. Aspirate media.

  • Extract: Add 1 mL 80:20 Methanol:Water (-80°C) directly to the well.

    • Causality: The extreme cold stops enzymatic activity instantly, preserving the metabolic snapshot.

  • Scrape: Scrape cells; transfer lysate to Eppendorf tubes.

  • Centrifuge: 14,000 x g for 10 min at 4°C to pellet protein. Collect supernatant.

  • Dry: Evaporate supernatant under Nitrogen stream or SpeedVac (keep temperature < 30°C).

Phase 3: LC-MS Acquisition
  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) - e.g., Waters BEH Amide.

  • Mobile Phase: A: 20mM Ammonium Acetate (pH 9.0) / B: Acetonitrile.

  • MS Mode: Negative Electrospray Ionization (ESI-).

  • Scan: Full Scan (m/z 70–1000) or Targeted SIM for Glucose, Lactate, Citrate.

Visualization of Workflows
Diagram 1: The Logic of Natural Abundance Correction

This diagram illustrates why the "Matrix Inverse" method is required to separate the tracer signal from the natural background.

Gcluster_0Input Datacluster_1Correction EngineRawMeasured Isotopologues(Raw M+0, M+1, M+2...)SolveSolve A * x = b(Matrix Inversion)Raw->SolveVector bFormulaChemical Formula(e.g., C6H12O6)MatrixConstruct Correction Matrix (A)(Based on 1.1% 13C Probabilities)Formula->MatrixMatrix->SolveMatrix AOutputCorrected Enrichment(True Tracer Incorporation)Solve->OutputVector x

Caption: The Matrix-Based Correction workflow separates natural background noise (Matrix A) from the measured signal (Vector b) to reveal true tracer enrichment.

Diagram 2: Experimental Workflow for

C Fluxomics

GStartCell Culture (70% Confluence)WashPBS Wash (Remove 12C)Start->WashLabelAdd [U-13C]-Glucose Medium(Dialyzed FBS)Wash->LabelWaitIncubate (Steady State)Label->WaitQuenchQuench: 80% MeOH @ -80°CWait->QuenchStop MetabolismExtractCentrifuge & Collect SupernatantQuench->ExtractMSLC-MS Analysis(HILIC Column / Neg Mode)Extract->MSDataData: Integrate M+0, M+1...MS->Data

Caption: Validated step-by-step protocol for

References
  • Moseley, H. N. (2010).[4] Correcting for the effects of natural abundance in stable isotope resolved metabolomics experiments involving ultra-high resolution mass spectrometry. ResearchGate. [Link]

  • Jang, C., Chen, L., & Rabinowitz, J. D. (2018). Metabolomics and Isotope Tracing. Cell. [Link]

  • LibreTexts Chemistry. (2020). High Resolution vs Low Resolution Mass Spectrometry. LibreTexts. [Link]

  • Novatia, LLC. (n.d.). Mass Accuracy and Resolution. Novatia. [Link]

High-Resolution Mass Spectrometry for Isotopic Fine Structure Analysis of 13C-Sulfur Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

In the advanced stages of drug metabolism studies, metabolic flux analysis, and structural proteomics, researchers frequently rely on 13C-isotopic labeling to trace biosynthetic pathways. However, when analyzing sulfur-containing compounds—such as glutathione, methionine, or sulfonamide-based therapeutics—a critical analytical bottleneck emerges: isobaric interference at the nominal mass level.

As a Senior Application Scientist specializing in ultra-high-resolution mass spectrometry (UHR-MS), I have seen countless misassignments of 13C enrichment due to the natural isotopic envelope of sulfur. Standard mass spectrometers convolute the 13C and 34S signals into a single, unresolved peak. To achieve unambiguous chemical assignment and accurate fluxomics quantification, we must move beyond nominal mass and resolve the Isotopic Fine Structure (IFS) .

This guide objectively compares the leading UHR-MS platforms for IFS analysis and provides a self-validating experimental protocol designed to ensure absolute spectral accuracy.

The Physics of Causality: Why Resolution and Space Charge Matter

To understand the necessity of IFS, we must examine the mass defects of the isotopes involved. At the A+2 nominal mass (approximately 2 Da above the monoisotopic peak), multiple isotopic combinations coexist.

  • The addition of two 13C isotopes yields a mass shift of +2.0067 Da .

  • The presence of a single 34S isotope yields a mass shift of +1.9958 Da .

  • The presence of a single 18O isotope yields a mass shift of +2.0042 Da .

The exact mass difference between the 13C2 and 34S1 isotopologues is a mere ~10.9 mDa . In a low-resolution instrument, these species merge, making it impossible to distinguish true 13C incorporation from natural sulfur abundance. By achieving a resolving power (RP) high enough to separate these peaks, we can directly count the number of sulfur atoms based on the 34S/monoisotopic abundance ratio, completely bypassing complex and error-prone mathematical deconvolution (1)[1].

Pathway Nominal Nominal A+2 Mass (Convoluted Peak) LowRes Low Res MS (<50k RP) Unable to separate isobars Nominal->LowRes Peak Coalescence HighRes Ultra-High Res MS (>500k RP) Resolves Isotopic Fine Structure Nominal->HighRes IFS Resolution C13 13C2 Isotopologue (+2.0067 Da) HighRes->C13 Δm ~11 mDa vs 34S S34 34S1 Isotopologue (+1.9958 Da) HighRes->S34 O18 18O1 Isotopologue (+2.0042 Da) HighRes->O18 Δm ~8 mDa vs 34S

Caption: Logical resolution of isobaric interferences in the A+2 mass peak using ultra-high RP.

Platform Comparison: FT-ICR MS vs. Orbitrap MS vs. Q-TOF

Not all high-resolution instruments are capable of routine IFS analysis. The ability to resolve the 13C2/34S1 split at m/z 400 requires a theoretical minimum RP of ~36,000. However, to achieve baseline separation (10% valley) and prevent the tail of a highly abundant 13C peak from obscuring a low-abundance 34S peak, an RP of >100,000 to 500,000 is practically required.

Table 1: Quantitative Performance Comparison for 13C-Sulfur IFS Analysis

Mass Analyzer PlatformMax Resolving Power (at m/z 400)Mass Accuracy (RMS)Scan Speed at Max RPSuitability for 13C/S IFS
FT-ICR MS (12-15 Tesla) > 2,000,000 to 10,000,000< 0.1 ppmVery Slow (>3 sec)Gold Standard. Routine baseline resolution of all isotopologues.
Orbitrap MS (High-Field) ~ 500,000 - 1,000,000< 1 ppmSlow (~1-2 sec)Excellent. Highly suitable for LC-MS timescales with adequate RP.
Q-TOF MS ~ 50,000 - 100,000~ 1-2 ppmFast (<0.1 sec)Poor. Generally insufficient for baseline resolution of complex IFS.

While FT-ICR MS equipped with dynamically harmonized cells remains the absolute pinnacle for resolving complex fine structures like glutathione (2)[2], modern high-field Orbitrap systems offer a highly pragmatic alternative that balances ultra-high resolution with LC-compatible scan speeds. Both platforms enable the tracing of biosynthetic pathways via 13C enrichment without ambiguity (3)[3].

Self-Validating Experimental Protocol for 13C-Sulfur IFS

A robust analytical method must be self-validating. If the instrument cannot accurately report the natural isotopic abundance of a known standard, any subsequent data regarding 13C enrichment in an unknown sample is scientifically invalid.

Step 1: System Calibration and Internal Standard Validation
  • Action: Infuse a natural abundance sulfur-containing standard (e.g., natural glutathione or a sulfonamide standard) prior to analyzing the 13C-labeled cohort.

  • Causality: This step establishes baseline spectral accuracy. The system must resolve the 34S1 peak and report its abundance relative to the monoisotopic peak within the NIST natural abundance range (3.97% - 4.73%). If the ratio falls outside this range, the system requires re-tuning before proceeding.

Step 2: Automatic Gain Control (AGC) Target Optimization
  • Action: Manually lower the AGC target (e.g., to

    
     or 
    
    
    
    ions) rather than using the default high-sensitivity settings.
  • Causality: Both FT-ICR and Orbitrap are ion-trapping instruments. Overfilling the trap causes Coulombic repulsion (space charge effects). If the 13C2 and 34S1 ions are too dense, their oscillation frequencies will interfere with one another, leading to "isotopic beating" and peak coalescence. Lowering the AGC target prevents frequency shifts and preserves spectral accuracy, ensuring the sulfur peak relative abundances remain true to nature (4)[4].

Step 3: Extended Transient Acquisition
  • Action: Set the mass analyzer to its maximum resolving power setting, which dictates a transient detection time of >1.0 to 3.0 seconds.

  • Causality: In Fourier Transform mass spectrometry, resolving power is directly proportional to the length of the time-domain signal (the transient) recorded. Short transients yield broad peaks that will artificially merge the 11 mDa gap between 13C and 34S.

Step 4: IFS Data Processing
  • Action: Export the data in profile mode rather than centroid mode.

  • Causality: Standard vendor centroiding algorithms are often optimized for low-resolution data and may forcefully merge peaks that fall within a narrow mass window (e.g., <5 ppm). Profile data allows for custom peak-picking algorithms that accurately integrate the area under the distinct 13C2 and 34S1 curves.

Workflow S1 1. Sample Preparation 13C-Sulfur Compounds S2 2. Direct Infusion / Nano-LC Maintain Stable Ion Flux S1->S2 S3 3. AGC Optimization Prevent Space Charge Effects S2->S3 S4 4. Ultra-High Res MS FT-ICR or Orbitrap (>500k RP) S3->S4 S5 5. Transient Detection Extended Acquisition (>1s) S4->S5 S6 6. IFS Data Processing Isotope Counting & Validation S5->S6

Caption: Experimental workflow for Isotopic Fine Structure (IFS) analysis of 13C-sulfur compounds.

Conclusion

For scientists working with 13C-labeled sulfur compounds, relying on nominal mass or low-resolution MS data introduces unacceptable risks of chemical misassignment. By leveraging the ultra-high resolving power of FT-ICR or high-field Orbitrap systems—and strictly adhering to causality-driven protocols that manage space charge and transient lengths—we can unlock the isotopic fine structure. This transforms mass spectrometry from a simple weighing tool into a definitive atom-counting technology.

References
  • Shi, S. D.-H., Hendrickson, C. L., & Marshall, A. G. (1998). Counting individual sulfur atoms in a protein by ultrahigh-resolution Fourier transform ion cyclotron resonance mass spectrometry: experimental resolution of isotopic fine structure in proteins.
  • Erve, J. C., et al. (2011). Spectral Accuracy and Sulfur Counting Capabilities of the LTQ-FT-ICR and the LTQ-Orbitrap XL for Small Molecule Analysis. Journal of the American Society for Mass Spectrometry / PMC.
  • Qi, Y., et al. (2022). Fine Structure in Isotopic Peak Distributions Measured Using Fourier Transform Ion Cyclotron Resonance Mass Spectrometry: A Comparison between an Infinity ICR Cell and a Dynamically Harmonized ICR Cell.
  • Bruker Daltonics. Brochure - Isotopic Fine Structure. Bruker.

Sources

Cross-Validation of 13C Enrichment: A Unified NMR and MS Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Cross-validation of 13C enrichment using NMR and MS Content Type: Publish Comparison Guide

Executive Summary: The Imperative of Orthogonal Validation

In metabolic flux analysis (MFA) and stable isotope tracing, relying on a single analytical modality is a risk.[1] Mass Spectrometry (MS) offers exquisite sensitivity but often aggregates isotopic data into mass isotopologues (M+n), obscuring positional nuances. Nuclear Magnetic Resonance (NMR) spectroscopy provides atomic-resolution positional isotopomer data but suffers from lower sensitivity.[2][3][4]

This guide details the methodology for cross-validating 13C enrichment using both platforms. By correlating the Mass Isotopomer Distribution (MID) from MS with the Positional Fractional Enrichment (FE) from NMR, researchers can eliminate false positives caused by matrix effects, fragmentation artifacts, or spectral overlap.

Technical Comparison: The Physics of Detection

To cross-validate effectively, one must first understand what each machine actually "sees."

FeatureNMR Spectroscopy (13C / 1H-13C HSQC)Mass Spectrometry (GC-MS / LC-MS)
Primary Detection Positional Isotopomers: Detects specific carbon positions (e.g., C1 vs. C2 of Glutamate).[5]Mass Isotopologues: Detects molecules based on total mass shift (M+0, M+1, M+2...).
Quantification Basis Spin-spin coupling patterns (satellites) and peak integrals.Ion abundance ratios of isotopologue clusters.
Sensitivity Low (µM to mM range). Requires high biomass.High (nM to pM range). Ideal for limited samples.
Bias Sources Relaxation times (

), NOE enhancement differences.
Ionization suppression, fragmentation rearrangement, natural isotope abundance correction.
Validation Role The Structural Truth: Confirms where the label is.The Sensitive Quantifier: Confirms how much label is there globally.

Unified Experimental Workflow

To ensure data comparability, sample preparation must be harmonized. Splitting a single biological replicate for both analyses is superior to parallel processing.

Diagram 1: Unified Sample Processing Workflow

G Start 13C-Labeled Precursor (e.g., [U-13C]Glucose) Culture Cell Culture / Tissue (Steady State or Kinetic) Start->Culture Quench Metabolism Quenching (Liquid N2 / Cold MeOH) Culture->Quench Extract Dual-Phase Extraction (MeOH/CHCl3/H2O) Quench->Extract Split Split Stream Extract->Split DryMS Lyophilization (MS Aliquot) Split->DryMS  10-20% Vol   DryNMR Lyophilization (NMR Aliquot) Split->DryNMR  80-90% Vol   Deriv Derivatization (GC-MS) or Dilution (LC-MS) DryMS->Deriv AcqMS Data Acquisition (SIM/MRM Mode) Deriv->AcqMS Recon Reconstitution (D2O + DSS Standard) DryNMR->Recon AcqNMR Data Acquisition (1D 1H, HSQC, TOCSY) Recon->AcqNMR

Caption: Unified workflow ensuring identical biological starting material for both analytical streams to minimize sampling error.

Detailed Experimental Protocols

A. Sample Extraction (Dual-Stream)
  • Quenching: Rapidly wash cells with ice-cold saline to remove extracellular tracer. Quench metabolism immediately with -80°C 80% Methanol.

  • Extraction: Add Chloroform and Water to achieve a ratio of 1:1:0.9 (MeOH:CHCl3:H2O). Vortex and centrifuge at 10,000 x g for 10 min.

  • Phase Separation:

    • Upper Phase (Polar): Contains metabolites (Glucose, Amino Acids, TCA intermediates). Split this phase: 80% for NMR, 20% for MS.

    • Lower Phase (Non-polar): Lipids (optional lipidomics analysis).

B. NMR Acquisition Protocol
  • Instrument: 600 MHz or higher cryoprobe-equipped spectrometer.

  • Sample: Dissolve dried extract in 600 µL D2O containing 0.5 mM DSS (internal standard) and 0.2% NaN3.

  • Pulse Sequence:

    • 1D 1H NMR: For quantification of high-abundance metabolites.

    • 2D 1H-13C HSQC: Essential for resolving overlapping peaks. Use high-resolution settings in the F1 (carbon) dimension (e.g., 256-512 increments).

  • Key Parameter: Set the relaxation delay (

    
    ) to at least 5x 
    
    
    
    (typically 5-10s) for quantitative 1D experiments. For 2D HSQC, use non-uniform sampling (NUS) to reduce run time while maintaining resolution [1].
C. MS Acquisition Protocol (GC-MS Example)
  • Derivatization: Methoximation (MOX) followed by silylation (MSTFA/MTBSTFA) to stabilize polar metabolites.

  • Instrument: Single Quadrupole or Triple Quadrupole (QqQ).

  • Mode: SIM (Selected Ion Monitoring) is preferred over Full Scan for sensitivity. Target specific ion fragments (e.g., m/z 432 for Glutamate-3TMS) [2].

  • Correction: Raw intensities must be corrected for natural isotope abundance (C, H, N, O, Si, S) using algorithms like IsoCor or Isotope Correction Toolbox (ICT).

The Logic of Cross-Validation

The core validation relies on converting data from both platforms into a common currency: Fractional Enrichment (FE) .[6]

Calculation Strategy

1. NMR Calculation (The Satellite Method): In a 1D 1H NMR spectrum, 13C enrichment at a specific carbon creates 13C satellite peaks flanking the central 12C peak due to J-coupling (


).


Note: This measures specific positional enrichment (e.g., Glutamate C4).

2. MS Calculation (The Isotopologue Average): MS provides the distribution of mass isotopologues (


). To compare with NMR, calculate the average enrichment of the fragment.


Where

is the number of carbon atoms in the fragment and

is the abundance of the isotopologue with

13C atoms.
Diagram 2: Logic of Cross-Validation

Logic NMR_Data NMR Spectrum (1H Doublets) Calc_NMR Calculate Satellite Ratio (Positional FE) NMR_Data->Calc_NMR MS_Data MS Spectrum (Mass Clusters) Calc_MS Calculate Weighted Avg (Global FE) MS_Data->Calc_MS Compare Correlation Analysis (Linear Regression) Calc_NMR->Compare FE (C4) Calc_MS->Compare FE (Fragment) Valid Validated Flux Model Compare->Valid R² > 0.95 Invalid Discrepancy: Check Matrix/Peak Overlap Compare->Invalid R² < 0.90

Caption: Logic flow for correlating positional NMR data with mass-based MS data to validate 13C enrichment.

Supporting Experimental Data (Case Study)

Scenario: A researcher traces [U-13C]Glucose metabolism in A549 cells. They wish to validate the flux into the TCA cycle by measuring Glutamate enrichment.[2]

Observation:

  • NMR: The H4 proton of Glutamate (connected to C4) shows distinct satellites.

  • GC-MS: The Glutamate fragment (C2-C5) is analyzed.

Data Table: Cross-Validation Results

Metabolite PositionNMR FE (%) (Calc. from Satellites)MS MIDs (Corrected)MS FE (%) (Calc. Weighted Avg)DeviationVerdict
Glutamate C4 45.2 ± 1.5 M0: 0.10, M1: 0.20, M2: 0.60...46.1 ± 0.8 *+0.9%PASS
Alanine C3 33.0 ± 2.0 M0: 0.65, M1: 0.3534.2 ± 0.5 +1.2%PASS
Lactate C3 50.1 ± 1.2 M0: 0.40, M1: 0.6058.5 ± 1.0 +8.4% FAIL

Analysis of Failure (Lactate): The significant deviation in Lactate suggests a problem.

  • Hypothesis: The NMR peak for Lactate C3 might be overlapping with a lipid impurity (common in threonine/lactate region), or the MS fragment contains a co-eluting contaminant.

  • Action: Re-run 2D HSQC to verify peak purity or use a different MS ionization energy.

*Note: For MS FE of Glutamate, the calculation assumes the fragment covers the carbons of interest. If NMR measures C4 only, and MS measures C1-C5, perfect alignment is not expected unless the molecule is uniformly labeled. In [1,2-13C]Glucose experiments, this comparison requires metabolic modeling [3].

Troubleshooting & Common Pitfalls

  • The "Dilution" Effect:

    • Issue: MS shows lower enrichment than NMR.

    • Cause: Contamination from unlabeled plasticware or derivatization reagents (common in GC-MS) that add naturally abundant carbon.

    • Fix: Use blanks and subtract background; ensure reagents are fresh.

  • Peak Overlap (NMR):

    • Issue: Satellites are obscured by other metabolites.

    • Fix: Use 1D 13C-filtered spin-echo difference spectroscopy or 2D HSQC. HSQC resolves protons attached to 13C from those attached to 12C, effectively filtering the spectrum [4].

  • Spectral Accuracy (MS):

    • Issue: Detector saturation.

    • Cause: High concentration of the M0 ion causes detector dead-time issues, skewing the ratio.

    • Fix: Dilute samples to ensure all isotopologues fall within the linear dynamic range of the detector.

References

  • BenchChem. (2025).[2][7] Cross-Validation of NMR and Mass Spectrometry Flux Data: A Comparative Guide. BenchChem. Link

  • NIST. (2019). Practical Guidelines to 13C-based NMR Metabolomics. Methods in Molecular Biology. Link

  • Burgess, S.C., et al. (2003). A comparison between NMR and GCMS 13C-isotopomer analysis in cardiac metabolism. FEBS Letters. Link

  • Lane, A.N., et al. (2008). NMR-based isotopomer analysis in metabolic flux analysis. Nature Protocols. Link

  • Chokkathukalam, A., et al. (2014). Stability of the metabolome: sample preparation and analysis. Bioanalysis. Link

Sources

Safety Operating Guide

Carbon-13C disulfide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide for the Safe Handling and Disposal of Carbon-13C Disulfide (


) 

As a critical reagent in stable isotope tracing, metabolic pathway elucidation, and NMR spectroscopy, Carbon-13C disulfide (


) represents a high-value asset in drug development. However, the addition of a neutron to the carbon atom does not alter the extreme physicochemical hazards of the 

molecule. As an acutely hazardous, hyper-flammable neurotoxin, its disposal cannot be routed through standard halogenated or non-halogenated organic waste streams.

This guide provides causally-driven, self-validating protocols for the proper lifecycle management and disposal of


, ensuring absolute operational safety and regulatory compliance.

Physicochemical Causality & Hazard Profile

To handle


 safely, one must understand the physical mechanics that dictate its behavior. The extreme danger of this chemical lies not just in its toxicity, but in its unique thermal and vapor dynamics.
PropertyValueOperational Implication (Causality)
Autoignition Temp. 90 °C (194 °F)[1][2]Ignites without a spark. Warm hotplates, steam pipes, or even incandescent lightbulbs provide sufficient thermal energy for ignition[1][3]. Rust (iron oxide) catalytically lowers this threshold further [2].
Vapor Density 2.67 (Air = 1.0)[4]Vapors are exceptionally heavy. They will sink, pool in fume hood tracks, floor vents, or drains, and travel long distances to remote ignition sources, causing flash-back[2][3].
Specific Gravity 1.26 g/mL (Water = 1.0)[4][5]Sinks in water and is highly immiscible. This physical trait enables the "Aqueous Blanket" vapor suppression technique[4].
Boiling Point 46 °C (115 °F)[2]Highly volatile at standard room temperature; mandates continuous handling within a certified, spark-proof fume hood[6][7].
Flammability Limits 1% (LEL) to 50% (UEL)[4]Exceptionally wide explosive range. Even minor micro-scale leaks can quickly form explosive vapor-air mixtures[2].

Disposal Logic & Workflow

Because


 is an expensive isotopically labeled compound, laboratories should first evaluate if micro-distillation and recovery are economically viable[8]. If designated as waste, it must be treated as an Acutely Hazardous Waste (RCRA P-Listed, P022) , meaning even the empty source containers must be managed as hazardous waste[6].

CS2_Workflow Start 13C-CS2 Waste Generated (Micro-scale) Decision Is Isotopic Recovery Economically Viable? Start->Decision Recovery Micro-distillation & Inert Gas Purge Decision->Recovery Yes Waste Designate for Chemical Disposal Decision->Waste No WaterBlanket Apply Aqueous Blanket (Suppresses Vapor) Waste->WaterBlanket Segregation Segregate from: Azides, Amines, Oxidizers WaterBlanket->Segregation Storage Store in Flammables Cabinet (< 25°C, No Heat Sources) Segregation->Storage EHS Transfer to EHS (RCRA P-Listed Waste) Storage->EHS

Figure 1: Decision matrix and disposal workflow for 13C-labeled carbon disulfide waste.

Self-Validating Experimental Protocols

Protocol A: Routine Liquid Waste Collection (The Aqueous Blanket Method)

Because of its 300 mmHg vapor pressure, liquid


 waste will rapidly evaporate inside standard waste carboys, pressurizing the container and creating a severe explosion hazard[2]. We utilize an Aqueous Blanket  to physically trap the chemical.
  • PPE & Environment: Don a flame-retardant lab coat, chemical splash goggles, and SilverShield® or Polyvinyl Alcohol (PVA) gloves. Causality: Standard nitrile gloves degrade rapidly upon contact with

    
     and offer insufficient breakthrough times[3][6]. Ensure all work is conducted in a spark-proof fume hood[7].
    
  • Container Selection: Select a heavy-duty glass or Teflon-lined metal container. Do not use standard polyethylene (PE) jerrycans, as

    
     vapors can permeate plastics over time.
    
  • Waste Transfer: Using a glass pipette or funnel, transfer the

    
     waste into the container.
    
  • Aqueous Blanketing: Carefully pour deionized water into the waste container until the water volume equals at least 20% of the

    
     volume.
    
  • System Validation: Visually inspect the container. You must see a distinct, clear phase separation, with the water floating on top of the denser

    
     (Specific Gravity 1.26)[4]. This continuous water layer physically neutralizes the vapor pressure, preventing off-gassing. If the water layer is not distinctly visible, add more water until the barrier is established.
    
  • Labeling: Seal tightly. Label as "Acutely Hazardous Waste (P022) - Carbon-13C Disulfide - FLAMMABLE/TOXIC".

Protocol B: Micro-Spill Response & Decontamination (< 50 mL)

A spill of


 is an immediate thermal emergency.
  • Ignition Isolation: Do not touch electrical switches near the spill (which could generate a spark). Immediately evacuate the immediate bench area and kill power to the fume hood/lab bench at the remote breaker level[2].

  • Vapor Suppression: Cover the spill entirely with dry sand, earth, or a specialized vapor-suppressing foam[3][4]. Causality: Never use combustible absorbents like paper towels or sawdust. The high surface area of combustible absorbents combined with the 90 °C autoignition temperature creates an immediate fire risk[1][4].

  • Non-Sparking Cleanup: Using beryllium-copper or plastic non-sparking tools, scoop the absorbed material into a compatible hazardous waste container[4].

  • System Validation: The protocol is validated when the ambient air no longer smells of the characteristic "sweet/cabbage-like" odor of

    
    [2], indicating vapors have been successfully suppressed and removed. Wash the decontaminated surface with a mild soap solution, followed by a water rinse[4].
    

Storage & Segregation Imperatives

Improper segregation of


 can lead to catastrophic laboratory incidents.
  • Azide Incompatibility: Never store

    
     near sodium azide or other metal azides. The two react violently to form explosive compounds[2][3].
    
  • Alkali Metals & Oxidizers: Mixtures with potassium, sodium, lithium, or strong oxidizers (e.g., permanganates, nitrogen oxides) will detonate upon minor shock or friction[1][4].

  • Storage Conditions: Store the sealed, water-blanketed waste container in a dedicated secondary containment tray inside a ventilated flammables cabinet[6]. Ensure the cabinet is completely free of internal heat sources, wiring, or rust[2][3].

References

  • Carbon Disulfide | CS2 | CID 6348 - PubChem National Institutes of Health (NIH)[Link]

  • LCSS: Carbon Disulfide (Prudent Practices in the Laboratory) Stanford University Environmental Health & Safety / National Research Council[Link]

  • Carbon Disulfide - Hazardous Substance Fact Sheet New Jersey Department of Health[Link]

  • UGA Chemical and Laboratory Safety Manual University of Georgia Office of Research Safety [Link]

  • Occupational Exposure to Carbon Disulfide Centers for Disease Control and Prevention (CDC Stacks) [Link]

  • Efficient labeling of organic molecules using 13C elemental carbon ResearchGate[Link]

Sources

Personal protective equipment for handling Carbon-13C disulfide

Operational Safety & Logistics Guide: Handling Carbon-13C Disulfide ( )

Executive Summary: The Dual Challenge

Handling Carbon-13C Disulfide (

extreme chemical hazardhigh financial value

The Critical Warning: Standard laboratory safety protocols are insufficient for

  • The "Nitrile Trap": Standard nitrile gloves provide <10 minutes of protection against

    
     before permeation occurs.
    
  • The "Invisible Fire": ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
     has an auto-ignition temperature of 90°C (194°F) . It can ignite on contact with a hot steam pipe or a standard light bulb, even without a spark.
    

This guide provides a field-validated, self-reinforcing safety system designed to protect both the researcher and the integrity of the isotope.

The "Armor": Personal Protective Equipment (PPE) Matrix

The molecular geometry of Carbon Disulfide allows it to permeate standard glove materials rapidly. Do not rely on standard lab PPE.

Glove Selection (The Critical Failure Point)

You must use a Multi-Barrier System . The primary barrier protects against permeation; the secondary barrier provides dexterity and mechanical protection.

Glove MaterialBreakthrough TimeDegradation RatingRecommendation
Laminate Film (Silver Shield/4H) > 480 mins ExcellentMANDATORY PRIMARY BARRIER
Viton > 480 minsExcellentAcceptable Alternative (Expensive)
PVA (Polyvinyl Alcohol) > 360 minsGoodGood (Water Soluble - Keep Dry)
Nitrile (Standard Lab) < 4-10 mins PoorDO NOT USE ALONE
Latex < 1 minPoorFORBIDDEN

The Protocol:

  • Inner Layer: Laminate Film (Silver Shield/4H). Note: These are loose-fitting.

  • Outer Layer: 5-8 mil Nitrile gloves. Purpose: Compresses the inner liner for dexterity and protects the inner glove from tears.

Respiratory & Body Protection
  • Engineering Control (Primary): All work must occur in a certified chemical fume hood with a face velocity of 80-100 fpm.

  • Respiratory (Secondary): If work must occur outside a hood (emergency only), use a full-face respirator with Organic Vapor (OV) cartridges.

    • Warning:

      
       has poor warning properties (olfactory fatigue). Do not rely on smell to detect leaks.[1]
      
  • Body: Flame-Resistant (FR) Lab Coat (Nomex or equivalent). Synthetic blends (polyester) can melt into skin during a fire.

  • Eyes: Chemical Splash Goggles (indirect venting). Face shield required for volumes >50mL.

Visualization: PPE Decision Logic

GloveSelectionStartSelect Hand Protection for 13CS2StandardStandard Nitrile/Latex?Start->StandardLaminateLaminate Film (Silver Shield/4H)Start->LaminateStopSTOP: <10 min Breakthrough.High Exposure Risk.Standard->Stop unsafe DexterityIs Dexterity Required?Laminate->DexteritySystemDouble Glove System:Inner: LaminateOuter: Nitrile (Disposable)Dexterity->System Yes (Recommended) VitonViton Gloves (Heavy Gauge)Dexterity->Viton No (Heavy Work)

Figure 1: Decision tree for selecting appropriate hand protection. Note the explicit prohibition of standalone nitrile gloves.

Operational Workflow: The "Cold & Closed" Protocol

To maximize safety and minimize financial loss of the

Cold & Closed
Pre-Operational Checklist
  • Remove Ignition Sources: Clear the hood of hot plates, stir plates with brushed motors, and ensure no steam lines are active.

  • Cooling: Pre-cool the receiving vessel and the

    
     source to 0°C - 4°C using an ice bath. Note: 
    
    
    flash point is -30°C; cooling reduces vapor pressure but does not eliminate flammability.
  • Static Control: Ground all metal containers. ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
     can generate static electricity during flow.
    
Transfer Methodologies

Method A: Syringe Transfer (Volumes < 10 mL)

  • Use a gas-tight glass syringe with a Teflon-tipped plunger.

  • Needle: Long stainless steel (deflected point to prevent coring septa).

  • Technique: Use the "two-hand" rule. Keep the syringe barrel inside the hood plane at all times.

Method B: Vacuum Transfer (Volumes > 10 mL) - Recommended

  • Connect source and receiving flasks via a glass bridge or cannula.

  • Cool the receiving flask (Liquid

    
     or Dry Ice/Acetone) to create a pressure gradient.
    
  • Allow the

    
     to condense into the receiver.
    
  • Benefit: Zero atmospheric exposure; 100% recovery of the isotope.

Visualization: Safe Transfer Workflow

TransferProtocolPrep1. Prep: Remove Heat Sources& Ground EquipmentCool2. Cool Reagents (0°C)to Lower Vapor PressurePrep->CoolTransfer3. Closed System Transfer(Cannula/Vac Line)Cool->TransferSeal4. Seal & Purge Lineswith Inert Gas (N2/Ar)Transfer->SealWaste5. Segregate Waste(Do NOT Evaporate)Seal->Waste

Figure 2: The "Cold & Closed" workflow designed to minimize vapor generation and static discharge risks.

Emergency Response & Disposal

Spill Response (Small Scale < 50 mL)
  • Evacuate: Alert others. ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
     vapors are heavier than air and travel along the floor to ignition sources.[2][3]
    
  • Isolate: Close the fume hood sash immediately.

  • Absorb: Do NOT use paper towels (static risk). Use Vermiculite or activated carbon spill pillows.

  • Disposal: Place absorbed material in a sealed container labeled "Hazardous Waste - Flammable/Toxic."

Waste Disposal
  • Segregation: Never mix

    
     waste with oxidizers (Nitric acid, Peroxides) or alkali metals. This can cause immediate explosion.[4]
    
  • Labeling: Clearly mark containers as "Carbon Disulfide - P-Listed Waste" (EPA Classification P022).

  • Prohibition: Never dispose of

    
     residues down the drain or by evaporation in the hood.
    

References

  • Occupational Safety and Health Administration (OSHA). Carbon Disulfide: Occupational Safety and Health Standards (29 CFR 1910.1000). [Link][5]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link][3]

×

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Carbon-13C disulfide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.